molecular formula C8H8N2O2 B1310981 [5-(2-Furyl)isoxazol-3-yl]methylamine CAS No. 850375-13-2

[5-(2-Furyl)isoxazol-3-yl]methylamine

Cat. No.: B1310981
CAS No.: 850375-13-2
M. Wt: 164.16 g/mol
InChI Key: IKOFHZGPFRNEQZ-UHFFFAOYSA-N
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Description

[5-(2-Furyl)isoxazol-3-yl]methylamine (CAS 850375-13-2) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and pharmacological research. This compound features a fused furan-isoxazole heterocyclic scaffold, a structure recognized for its significant biological potential. Isoxazole derivatives are prominent in drug discovery due to a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Researchers value this specific amine-functionalized isoxazole as a key synthetic intermediate for developing novel therapeutic agents. Its structural motif is found in compounds investigated as Aromatase inhibitors, Apoptosis-inducing agents, Tubulin inhibitors, and HDAC inhibitors, showing promise against various human cancer cell lines . Furthermore, the isoxazole core is a privileged structure in approved pharmaceuticals and bioactive molecules, underlining its importance in the design of new pharmacologically active compounds . This product is intended for research applications as a synthetic precursor. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFHZGPFRNEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427617
Record name [5-(2-Furyl)isoxazol-3-yl]methylamine
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-13-2
Record name 5-(2-Furanyl)-3-isoxazolemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=850375-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Furyl)isoxazol-3-yl]methylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Furyl-Isoxazole Scaffold

To researchers, scientists, and professionals in drug development, the elegance of a molecule lies not just in its structure, but in its potential. The [5-(2-Furyl)isoxazol-3-yl]methylamine scaffold represents a confluence of privileged heterocyclic motifs – the isoxazole and the furan rings. Isoxazoles are renowned for their metabolic stability and ability to participate in hydrogen bonding and π–π stacking interactions, making them a cornerstone in medicinal chemistry. The incorporation of a furan moiety introduces unique electronic properties and potential for further functionalization. This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this promising molecular entity.

I. Retrosynthetic Analysis and Strategic Approach

A robust synthetic strategy prioritizes efficiency, scalability, and the availability of starting materials. Our retrosynthetic analysis of the target molecule identifies the isoxazole ring as the central scaffold to be constructed first, followed by the installation of the methylamine functionality. The most reliable and versatile method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition.[1][2][3] This approach allows for the convergent assembly of the heterocyclic core from relatively simple precursors.

Our chosen strategy hinges on the commercially available intermediate, 5-(2-furyl)isoxazole-3-carboxylic acid [4][5], which significantly streamlines the synthetic process. This allows us to focus on the critical final step: the conversion of the carboxylic acid to the target methylamine.

G target This compound intermediate1 5-(2-Furyl)isoxazole-3-carboxamide target->intermediate1 Reduction intermediate2 5-(2-Furyl)isoxazole-3-carboxylic acid intermediate1->intermediate2 Amidation intermediate3 Furfuraldoxime intermediate2->intermediate3 1,3-Dipolar Cycloaddition intermediate4 Ethyl propiolate intermediate2->intermediate4 1,3-Dipolar Cycloaddition Furfural Furfural intermediate3->Furfural Oximation Propiolic Acid Propiolic Acid intermediate4->Propiolic Acid Esterification

II. Synthesis of the Isoxazole Core: The 1,3-Dipolar Cycloaddition

The formation of the 5-(2-furyl)isoxazole-3-carboxylic acid intermediate is achieved through a classic [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1]

Mechanism:

  • In Situ Generation of the Nitrile Oxide: The reaction commences with the in-situ generation of furan-2-carbonitrile oxide from furfuraldoxime. This is typically achieved by treating the aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) or a mild base to facilitate the elimination of HCl from an intermediate hydroximoyl chloride.

  • Cycloaddition: The generated furan-2-carbonitrile oxide, a 1,3-dipole, then reacts with an alkyne dipolarophile, in this case, ethyl propiolate. The concerted pericyclic reaction leads to the formation of the 5-membered isoxazole ring.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the desired 5-(2-furyl)isoxazole-3-carboxylic acid.

G cluster_0 1. Nitrile Oxide Formation cluster_1 2. Cycloaddition cluster_2 3. Hydrolysis Furfuraldoxime Furfuraldoxime Intermediate Intermediate Furfuraldoxime->Intermediate + NCS Furan-2-carbonitrile oxide Furan-2-carbonitrile oxide Intermediate->Furan-2-carbonitrile oxide - HCl Cycloadduct Cycloadduct Furan-2-carbonitrile oxide->Cycloadduct + Ethyl propiolate Carboxylic Acid Carboxylic Acid Cycloadduct->Carboxylic Acid + NaOH, H₂O

III. Functional Group Transformation: From Carboxylic Acid to Methylamine

With the core synthesized, the next crucial phase is the conversion of the carboxylic acid at the 3-position to a methylamine group. A reliable and high-yielding approach involves a multi-step sequence via an amide intermediate.

Step 1: Amidation of 5-(2-Furyl)isoxazole-3-carboxylic acid

Protocol:

  • To a solution of 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Introduce a source of ammonia, such as ammonium chloride (1.2 eq) along with a non-nucleophilic base like triethylamine (TEA) (1.5 eq), or bubble ammonia gas through the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used) and concentrate the filtrate under reduced pressure.

  • Purify the crude product, 5-(2-furyl)isoxazole-3-carboxamide, by column chromatography on silica gel.

Causality: The direct reaction between a carboxylic acid and ammonia is often inefficient. The use of a coupling agent like EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by ammonia to form the stable amide.[6]

Step 2: Reduction of the Amide to the Methylamine

Protocol:

  • Suspend the 5-(2-furyl)isoxazole-3-carboxamide (1.0 eq) in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq), in THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻) that effectively reduces the carbonyl group of the amide to a methylene group, yielding the primary amine.[7][8] The inert atmosphere and anhydrous conditions are critical to prevent the violent reaction of LiAlH₄ with water and to ensure the efficiency of the reduction.

IV. Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.

Proton (¹H) NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Amine protons (-NH₂)1.5 - 2.5Broad singlet2H-CH₂-NH₂
Methylene protons (-CH₂-)~3.9 - 4.2Singlet2H-CH₂ -NH₂
Isoxazole proton (H-4)~6.5 - 6.8Singlet1HIsoxazole CH
Furan proton (H-4')~6.6 - 6.7Doublet of doublets1HFuran CH
Furan proton (H-3')~7.0 - 7.2Doublet1HFuran CH
Furan proton (H-5')~7.6 - 7.8Doublet1HFuran CH
Carbon (¹³C) NMR Predicted Chemical Shift (δ, ppm) Assignment
Methylene carbon (-CH₂-)~35 - 45C H₂-NH₂
Isoxazole C-4~98 - 105Isoxazole C H
Furan C-4'~112 - 115Furan C H
Furan C-3'~118 - 122Furan C H
Furan C-5'~145 - 148Furan C H
Furan C-2'~148 - 152Furan C -Isoxazole
Isoxazole C-3~160 - 165Isoxazole C -CH₂
Isoxazole C-5~168 - 172Isoxazole C -Furan

Note: Predicted chemical shifts are based on general values for similar heterocyclic systems and may vary depending on the solvent and other experimental conditions.[9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands for primary amine)
C-H stretch (aromatic/heteroaromatic)3000 - 3150
C=N stretch (isoxazole)~1610 - 1640[13]
C=C stretch (furan and isoxazole)~1500 - 1600
N-O stretch (isoxazole)~1110 - 1170[13]
C-N stretch (amine)~1250 - 1350[13]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): For C₈H₈N₂O₂, the expected monoisotopic mass is approximately 164.06 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways: The isoxazole ring is known to undergo characteristic fragmentation, often initiated by the cleavage of the weak N-O bond.[14][15][16][17] Subsequent loss of small molecules like HCN, CO, and fragments from the furan ring would be expected.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): To be used for final purity analysis, typically employing a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid or formic acid).

V. Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the synthesis and characterization of this compound. By leveraging a commercially available intermediate, the synthesis is rendered more efficient and accessible. The detailed characterization protocols provide a framework for unequivocally verifying the structure and purity of the final product. The insights into the causality behind experimental choices are intended to empower researchers to troubleshoot and adapt these methods as needed. This molecule, situated at the interface of furan and isoxazole chemistry, holds considerable potential for further exploration in various drug discovery programs.

References

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Sources

The Ascendant Therapeutic Potential of [5-(2-Furyl)isoxazol-3-yl]methylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The confluence of furan and isoxazole rings within a single molecular framework presents a compelling frontier in the exploration of novel therapeutic agents. The [5-(2-Furyl)isoxazol-3-yl]methylamine scaffold, in particular, has emerged as a structure of significant interest, marrying the diverse biological activities inherent to both heterocyclic systems. Isoxazoles are recognized for their broad pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer properties, while the furan moiety is a common feature in numerous bioactive natural products and synthetic drugs. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological activities, and therapeutic promise of this compound derivatives. We will delve into the mechanistic underpinnings of their action and provide robust, field-proven experimental protocols to empower further investigation and innovation in this exciting area of medicinal chemistry.

The this compound Core: A Synthesis Perspective

The strategic assembly of the this compound core is a critical first step in the exploration of its biological potential. A plausible and efficient synthetic strategy commences with the construction of the key intermediate, [5-(2-Furyl)isoxazol-3-yl]methanol. This can be achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.

A general synthetic pathway is outlined below. The synthesis of the precursor, (3-para-tolyl-isoxazol-5-yl)methanol, has been reported, and a similar methodology can be adapted for the furan analogue[1]. The subsequent conversion of the resulting alcohol to the target methylamine can be accomplished through standard, high-yielding chemical transformations.

Synthesis_Pathway cluster_0 Step 1: Formation of Furfuraldoxime cluster_1 Step 2: In situ Generation of Nitrile Oxide and Cycloaddition cluster_2 Step 3: Conversion to Methylamine A 2-Furaldehyde C Furfuraldoxime A->C Base, Solvent D Propargyl Alcohol B Hydroxylamine Hydrochloride B->C E [5-(2-Furyl)isoxazol-3-yl]methanol C->E Oxidizing Agent (e.g., NaOCl) D->E F [5-(2-Furyl)isoxazol-3-yl]methyl chloride E->F Thionyl Chloride G This compound F->G Ammonia Antimicrobial_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of This compound Derivative B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2: Experimental workflow for the broth microdilution assay.

Structure-Activity Relationship and Data Presentation

While specific MIC data for this compound derivatives are not yet widely available in the literature, studies on structurally related 3,5-disubstituted isoxazoles containing a furan moiety provide valuable insights into their potential antimicrobial activity. For instance, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Representative 3,5-Disubstituted Isoxazole Derivatives

Compound IDR (at position 3)Test OrganismZone of Inhibition (mm)
5a PhenylS. aureus19
B. subtilis22
E. coli16
P. aeruginosa18
5c 2-NitrophenylS. aureus18
B. subtilis22
E. coli23
P. aeruginosa19
5e 4-MethoxyphenylS. aureus22
B. subtilis19
E. coli19
P. aeruginosa21
Standard AmoxicillinS. aureus25
B. subtilis25
E. coli20
P. aeruginosa22

Data adapted from a study on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles.

These findings suggest that the [5-(2-Furyl)isoxazol-3-yl] core is a promising scaffold for the development of novel antimicrobial agents. Further derivatization at the methylamine group and the furan ring could lead to compounds with enhanced potency and a broader spectrum of activity.

Anticancer Activity: Targeting the Hallmarks of Cancer

The isoxazole moiety is a constituent of numerous compounds with demonstrated anticancer activity, acting through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways. The combination of the isoxazole and furan rings in the this compound scaffold presents a compelling strategy for the design of novel anticancer agents.

Mechanistic Insights: A Multi-pronged Attack on Cancer Cells

Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many isoxazole-containing compounds can trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly at the G2/M or G1 phase.

  • Inhibition of Kinases: Certain isoxazole derivatives have been found to inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation.

  • Disruption of Microtubule Dynamics: Some isoxazoles can interfere with the polymerization or depolymerization of microtubules, leading to mitotic arrest and cell death.

The furan ring, with its electron-rich nature, can participate in various interactions with biological targets, potentially enhancing the binding affinity and efficacy of the molecule.

Anticancer_Mechanisms A This compound Derivatives B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Kinase Inhibition A->D E Microtubule Disruption A->E F Cancer Cell Death B->F C->F D->F E->F

Figure 3: Potential anticancer mechanisms of action for this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cultured cell lines.

Protocol: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Structure-Activity Relationship and Data Presentation

While specific IC₅₀ values for this compound derivatives are not extensively reported, studies on related 3,5-disubstituted isoxazoles provide valuable insights. For instance, a series of 3,5-bis(3'-indolyl)isoxazoles, which share the 3,5-disubstituted isoxazole core, have demonstrated significant antiproliferative activity against a panel of human tumor cell lines.[2][3]

Table 2: Anticancer Activity of Representative 3,5-Disubstituted Isoxazole Derivatives

Compound IDR (at position 3)R' (at position 5)Cell LineIC₅₀ (µM)
4a 3'-Indolyl3'-IndolylMean of 29 cell lines20.5
4c 5-Methoxy-3'-indolyl5-Methoxy-3'-indolylMean of 29 cell lines>50
6d 4-tert-ButylphenylTyrosol-linkedU87 (Glioblastoma)15.2 (µg/mL)
8e 4-ChlorophenylTyrosol-linkedU87 (Glioblastoma)21.0 (µg/mL)
TTI-4 3,4-DimethoxyphenylThiophen-2-ylMCF-7 (Breast)2.63
TTI-6 3,4,5-TrimethoxyphenylThiophen-2-ylMCF-7 (Breast)1.91

Data adapted from studies on various 3,5-disubstituted isoxazoles.[2][4][5]

The data suggest that the nature of the substituents at both the 3- and 5-positions of the isoxazole ring plays a crucial role in determining the anticancer potency. The presence of a furan ring at the 5-position, as in the target scaffold, is anticipated to contribute favorably to the overall biological activity. Further exploration of substitutions on the methylamine and furan moieties is warranted to optimize the anticancer efficacy of this promising class of compounds.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this core structure, coupled with the diverse biological activities associated with its constituent furan and isoxazole rings, makes it an attractive target for further investigation.

Future research in this area should focus on:

  • Synthesis and characterization of a diverse library of this compound derivatives with systematic variations at the amine and furan moieties.

  • Comprehensive in vitro and in vivo evaluation of the antimicrobial and anticancer activities of these novel compounds.

  • Elucidation of the precise mechanisms of action to identify their molecular targets and understand the basis of their biological effects.

  • In-depth structure-activity relationship studies to guide the rational design of more potent and selective therapeutic agents.

The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. The exploration of this compound derivatives holds the promise of delivering next-generation therapies to address the pressing global challenges of antimicrobial resistance and cancer.

References

  • Diana, P., et al. (2010). Synthesis and antitumor activity of 2,5-bis(3'-indolyl)-furans and 3,5-bis(3'-indolyl)-isoxazoles, nortopsentin analogues. European Journal of Medicinal Chemistry, 45(6), 2463-2470. [Link]

  • Shaik, A., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. [Link]

  • Patel, R. V., et al. (2013). Synthesis and antimicrobial activity of new 3,5-disubstituted isoxazoles. Medicinal Chemistry Research, 22(1), 319-322. [Link]

  • Ajay kumar goud, G., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal for Research Trends and Innovation, 7(7), 1534-1539. [Link]

  • Diana, P., et al. (2010). Synthesis and antitumor activity of 2,5-bis(3 '-indolyl)-furans and 3,5-bis(3 '-indolyl)-isoxazoles, nortopsentin analogues. ResearchGate. [Link]

  • Saidi, I., et al. (2021). Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates. Bioorganic Chemistry, 114, 105071. [Link]

  • Vidule, R. R., & Kendre, M. M. (2023). Synthesis and antimicrobial study of 3,5-diaryl-4,5-dihydro-isoxazoles. Journal of Chemical Sciences, 135(1), 1-8. [Link]

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877-15899. [Link]

  • Saidi, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5158. [Link]

  • Shaik, A., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. [Link]

  • Saleh, A. A., et al. (2022). Synthesis, Antioxidant, and Antibacterial Activities of Two Novel Series of 3,5-Disubstituted Isoxazole Ether-Linked Isoxazolines and 3,5-Disubstituted Pyrazole Ether-Linked Isoxazolines Mediated by Chloramine-T. ResearchGate. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Potkin, V. I., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Kumari, V. S. A., & S, A. K. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-329. [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10. [Link]

  • O'Neill, P. M., et al. (2020). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 18(33), 6448-6453. [Link]

  • Ghorbani, M., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

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Spectroscopic Profile of [5-(2-Furyl)isoxazol-3-yl]methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, [5-(2-Furyl)isoxazol-3-yl]methylamine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages data from closely related analogues and fundamental spectroscopic principles to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Overview

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a furyl group at the 5-position and a methylamine group at the 3-position. The unique arrangement of these functionalities suggests potential applications in medicinal chemistry, making its unambiguous characterization crucial. The molecular structure and atom numbering scheme are presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole and furan rings, as well as the methylamine group.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H46.5 - 7.0s-The proton on the C4 of the isoxazole ring is expected to appear as a singlet in a region typical for isoxazole protons.
H9'6.6 - 6.8ddJ = 3.3, 1.9The H3' proton of the furan ring is expected to show coupling to both H4' and H5'[1].
H10'6.4 - 6.6ddJ = 3.3, 0.9The H4' proton of the furan ring will be a doublet of doublets due to coupling with H3' and H5'[1].
H11'7.6 - 7.8ddJ = 1.9, 0.9The H5' proton, being adjacent to the oxygen and the isoxazole ring, is expected to be the most downfield of the furan protons[1].
H63.9 - 4.2s-The methylene protons of the methylamine group are expected to appear as a singlet.
H7 (NH₂)1.5 - 2.5br s-The amine protons typically appear as a broad singlet and their chemical shift is concentration and solvent dependent[2].
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C3160 - 165The C3 carbon of the isoxazole ring, attached to the methylamine group, is expected to be significantly downfield.
C495 - 105The C4 carbon of the isoxazole ring typically appears in this region.
C5168 - 172The C5 carbon, attached to the furan ring, is also expected to be in the downfield region of the spectrum.
C635 - 45The methylene carbon of the methylamine group will be in the aliphatic region.
C8'145 - 150The C2' carbon of the furan ring, attached to the isoxazole, will be downfield.
C9'110 - 115The C3' carbon of the furan ring.
C10'108 - 112The C4' carbon of the furan ring.
C11'143 - 148The C5' carbon of the furan ring, adjacent to the oxygen, will be downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Band (cm⁻¹) Intensity Rationale
N-H Stretch (Amine)3300 - 3500MediumPrimary amines show two bands in this region corresponding to symmetric and asymmetric stretching[3][4].
C-H Stretch (Aromatic)3000 - 3150MediumC-H stretching vibrations of the furan and isoxazole rings[5].
C-H Stretch (Aliphatic)2850 - 2960MediumC-H stretching of the methylene group[5].
C=N Stretch (Isoxazole)1600 - 1650MediumCharacteristic stretching vibration of the C=N bond within the isoxazole ring[5].
C=C Stretch (Furan)1500 - 1580MediumAromatic C=C stretching vibrations of the furan ring.
N-H Bend (Amine)1550 - 1650StrongBending vibration of the primary amine[3].
C-O-C Stretch (Furan)1000 - 1300StrongAsymmetric and symmetric stretching of the C-O-C bond in the furan ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Molecular Ion (M⁺): m/z = 164.06

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of the methylamine group: Cleavage of the C3-C6 bond would result in a fragment at m/z 134.

  • Cleavage of the isoxazole ring: Isoxazole rings are known to undergo characteristic ring-opening and fragmentation pathways upon electron ionization[6]. This could lead to the formation of furyl-containing fragments.

  • Fragmentation of the furan ring: The furan moiety can also undergo fragmentation, although it is generally more stable.

fragmentation M [M]⁺˙ m/z = 164 F1 [M - CH₂NH₂]⁺ m/z = 134 M->F1 - •CH₂NH₂ F2 [Furyl-C≡N]⁺˙ m/z = 93 M->F2 Ring Cleavage F3 [Furyl]⁺ m/z = 67 F1->F3 - CNO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on the analysis of analogous structures and fundamental spectroscopic principles. The predicted NMR, IR, and MS data presented herein should serve as a valuable reference for the characterization of this compound. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal de la Société Chimique de Tunisie, 21(4), 1-5. Available at: [Link]

  • Al-Ghorbani, M., & Al-Amiery, A. A. (2021). Synthesis, Characterization, and In Vitro Antibacterial Activity of a Novel Schiff Base Derived from 4-Aminoantipyrine. Journal of Chemistry, 2021, 1-7. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024). Biological and Molecular Chemistry. Available at: [Link]

  • Huth, S. L., & Hursthouse, M. B. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. eCrystals - University of Southampton. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Proton NMR splitting in 2-substituted furan. (2020). Chemistry Stack Exchange. Available at: [Link]

  • IR: amines. (n.d.). University of Calgary. Available at: [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Lambda Solution. Available at: [Link]

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[5-(2-Furyl)isoxazol-3-yl]methylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of [5-(2-Furyl)isoxazol-3-yl]methylamine

Abstract

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant therapeutic agents. Its unique electronic and structural properties make it a "privileged structure," capable of interacting with a wide array of biological targets. This guide focuses on a specific, yet under-characterized molecule: this compound. While the precise mechanism of action for this compound is not extensively documented in peer-reviewed literature, its structural features—a potent combination of an isoxazole core, a furan moiety, and a flexible methylamine sidechain—provide a strong basis for hypothesizing its biological function. This document serves as an in-depth technical guide for researchers and drug development professionals. It will not only analyze the structural components of the molecule but will also synthesize the known mechanisms of action of related isoxazole derivatives to propose testable hypotheses. Most critically, this guide will lay out a systematic, field-proven experimental workflow to rigorously elucidate the compound's core mechanism of action, from initial phenotypic screening to definitive target validation.

Structural and Physicochemical Characterization

A thorough understanding of a compound's mechanism of action begins with a detailed analysis of its molecular structure and properties. The title compound, this compound, possesses a unique architecture that suggests potential for specific biological interactions.

The crystal structure of this compound has been determined, providing precise data on its three-dimensional conformation, bond lengths, and angles.[1] This empirical data is invaluable for computational modeling and understanding potential binding interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [2]
Canonical SMILES C1=CC(=O)C=C1C2=CC(=CN2)CNN/A
InChI Key CQBVGZVXQOWFHV-UHFFFAOYSA-N[3]
Crystal System Monoclinic[1]
Space Group P2(1)/c[1]

The molecule can be deconstructed into three key functional domains:

  • The Isoxazole Core: This five-membered aromatic heterocycle is the central scaffold. The nitrogen and adjacent oxygen atoms create a unique electronic distribution, making the ring system a versatile pharmacophore capable of participating in hydrogen bonding, and dipole-dipole interactions. It is a common feature in many FDA-approved drugs.[4][5]

  • The 2-Furyl Group: The furan ring at the 5-position is an electron-rich aromatic system. It can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket. Its presence is a key feature that differentiates this molecule from other isoxazole derivatives.

  • The Methylamine Side Chain: The CH₂NH₂ group at the 3-position provides significant conformational flexibility. The primary amine is basic and will be protonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a target protein. This group is a critical feature for anchoring the molecule within a binding site.

Established Mechanisms of Action within the Isoxazole Class: A Precedent for Investigation

The isoxazole ring is a component of numerous drugs with well-defined mechanisms of action.[6][7] By examining these established compounds, we can form educated hypotheses about the potential targets of this compound.

  • Anti-inflammatory - COX-2 Inhibition: A prominent example is Valdecoxib , a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5] The isoxazole ring in Valdecoxib is crucial for its binding orientation within the COX-2 active site.

  • Anticancer - Kinase Inhibition: The compound AC220 (Quizartinib) , a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), features a substituted isoxazole moiety.[8] Kinase inhibitors are a major class of anticancer drugs, and the isoxazole scaffold can be tailored to target the ATP-binding pocket of specific kinases.

  • Antimicrobial Agents: The isoxazole core is central to the function of antibiotics such as Cloxacillin and Sulfamethoxazole .[5][9] In these molecules, the isoxazole ring contributes to the overall shape and electronic properties required for inhibiting bacterial cell wall synthesis or folate synthesis, respectively.

  • Neuropsychiatric - Receptor Modulation: The atypical antipsychotic Risperidone contains an isoxazole ring fused to a pyridopyrimidine system, acting as a potent antagonist at serotonin 5-HT₂A and dopamine D₂ receptors.[5]

Given these precedents, it is plausible that this compound could function as an enzyme inhibitor (e.g., a kinase or COX inhibitor) or a receptor modulator, depending on which protein families its unique combination of functional groups allows it to bind with high affinity.

A Systematic Experimental Workflow for Elucidating the Mechanism of Action

The core of this guide is a detailed, multi-step experimental plan designed to systematically and definitively identify the mechanism of action of this compound. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Phase 1: Broad Phenotypic Screening

The initial step is to determine the compound's general biological effect without any preconceived bias towards a specific target.

Protocol 1: High-Throughput Cytotoxicity Screening

  • Cell Line Selection: Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel, which represents diverse tissue origins (leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).

  • Assay Method: Employ a robust viability assay, such as the MTS or resazurin reduction assay.

  • Execution: a. Plate cells in 96-well or 384-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine). c. After the incubation period, add the MTS reagent and incubate for 1-4 hours. d. Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line by fitting the dose-response data to a four-parameter logistic curve. A potent and selective effect in a particular cell line or lineage (e.g., leukemia cells) provides a strong lead for further investigation.

Similar screening can be performed against a panel of pathogenic bacteria and fungi to assess antimicrobial potential.[10]

Phase 2: Target Identification

If Phase 1 reveals a consistent and potent phenotype (e.g., anti-proliferative activity), the next crucial step is to identify the direct molecular target.

G cluster_target_id Phase 2: Target Identification phenotype Potent Phenotype Observed (e.g., IC50 < 1µM) hypothesis_driven Hypothesis-Driven Approach (Biochemical Screens) phenotype->hypothesis_driven Based on isoxazole precedents unbiased Unbiased Approach (Chemical Proteomics) phenotype->unbiased For novel target discovery kinase_panel Kinase Panel Screen (e.g., KinomeScan) hypothesis_driven->kinase_panel cox_assay COX-1 / COX-2 Enzymatic Assays hypothesis_driven->cox_assay affinity_chrom Affinity Chromatography-MS unbiased->affinity_chrom putative_target Identification of Putative Target(s) kinase_panel->putative_target cox_assay->putative_target affinity_chrom->putative_target

Fig 1. Decision workflow for target identification.

Protocol 2: Hypothesis-Driven Screening - Kinase Panel

  • Rationale: Based on precedents like AC220, kinases are a high-probability target class.

  • Method: Use a commercial kinase profiling service (e.g., Eurofins' KinomeScan™ or Reaction Biology's HotSpot). These platforms screen the compound against hundreds of purified human kinases at a fixed concentration (e.g., 1 or 10 µM).

  • Output: The primary output is typically "% Inhibition" or "Kd" (dissociation constant) for each kinase. A potent and selective "hit" (e.g., >90% inhibition of a specific kinase) strongly suggests a direct target.

Protocol 3: Unbiased Target Identification - Affinity Chromatography

  • Rationale: This method identifies direct binding partners without prior assumptions.

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control bead set (without the compound) is essential.

  • Execution: a. Incubate the compound-conjugated beads and control beads with cell lysate prepared from the sensitive cell line identified in Phase 1. b. Wash the beads extensively to remove non-specific binders. c. Elute the specifically bound proteins. d. Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analysis: Proteins that are significantly enriched in the compound-bead eluate compared to the control-bead eluate are considered putative targets.

Phase 3: Target Validation and Pathway Analysis

Identifying a putative target is not sufficient; it must be validated. This phase confirms that the compound's biological effect is mediated through the identified target.

Protocol 4: Cellular Target Engagement Assay

  • Rationale: To confirm that the compound binds its target inside living cells.

  • Method: A Cellular Thermal Shift Assay (CETSA) is a powerful technique.

  • Execution: a. Treat intact cells with the compound or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Cool the samples and centrifuge to pellet aggregated proteins. d. Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western Blot.

  • Result: If the compound binds to the target protein, it will stabilize it against thermal denaturation, resulting in a "shift" of its melting curve to higher temperatures.

Protocol 5: Downstream Signaling Analysis by Western Blot

  • Rationale: To verify that target engagement translates into a functional consequence on the relevant signaling pathway.

  • Execution: a. Treat the sensitive cell line with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 5x IC₅₀) for a relevant time course (e.g., 1, 6, 24 hours). b. Prepare cell lysates and perform a Western Blot analysis using antibodies against the target protein and its key downstream substrates. c. Example: If the identified target is Kinase 'X', use a phospho-specific antibody to detect the phosphorylation level of its known substrate 'Y'. A dose-dependent decrease in phospho-Y would validate the inhibitory action of the compound.

G compound This compound target_kinase Putative Target Kinase (e.g., Kinase X) compound->target_kinase Inhibition p_substrate Phosphorylated Substrate Y (Active Signal) target_kinase->p_substrate Phosphorylation label_node Western Blot Validation Point substrate Substrate Protein Y downstream Downstream Cellular Effects (e.g., Proliferation) p_substrate->downstream Signaling Cascade

Fig 2. A generic kinase inhibition pathway for validation.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, built upon the privileged isoxazole scaffold. While its specific mechanism of action remains to be publicly detailed, its structural similarity to a range of potent therapeutic agents suggests a high probability of valuable biological activity. This guide provides a comprehensive, scientifically rigorous framework for any research team aiming to unlock its potential. By progressing systematically from broad phenotypic screening to specific target identification and validation, the true mechanism of this compound can be elucidated. The insights gained will not only define the therapeutic utility of this specific molecule but will also contribute to the broader understanding of isoxazole-based drug design and development.

References

  • University of Southampton. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine - eCrystals.
  • IJCRT.org. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025). Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Retrieved from

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • Guidechem. (n.d.). [[5- (2-furilo) isoxazol-3-yl] metil] -n-metilamina.
  • ChemicalBook. (2023). This compound - Safety Data Sheet.

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A Technical Guide to the Identification and Validation of Potential Therapeutic Targets for [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged structure" in a multitude of clinically approved drugs.[1][2] Derivatives of this five-membered heterocycle exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] The specific compound, [5-(2-Furyl)isoxazol-3-yl]methylamine, combines the versatile isoxazole core with a furan moiety—a pairing noted for promoting potent anti-inflammatory and anticancer effects in related analogues.[1][6] This technical guide outlines a comprehensive, multi-pronged strategic workflow for the de-novo identification and rigorous validation of its potential therapeutic targets. Moving beyond a simple list of possibilities, we present a logical framework of experimental strategies, from broad phenotypic screening to precise biophysical characterization, designed to de-orphanize this compound and establish a clear mechanism of action for future drug development programs.

The Rationale for Target Exploration: The Isoxazole Scaffold

The therapeutic promise of the isoxazole scaffold is well-documented. Its unique electronic and structural properties, including the capacity for hydrogen bonding, π–π stacking, and hydrophobic interactions, allow it to bind to a diverse array of biological targets.[7][8] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature this core structure, highlighting its clinical viability.[4][9]

Based on extensive literature precedent for related isoxazole derivatives, several key protein classes emerge as high-probability target families for this compound:

  • Protein Kinases: Numerous isoxazole-containing molecules have been developed as potent kinase inhibitors, targeting enzymes critical to cancer cell signaling, such as FLT3, VEGFR2, and c-Met.[1][8][10][11]

  • Inflammatory Enzymes: The cyclooxygenase (COX) enzymes are established targets for isoxazole derivatives, providing a basis for anti-inflammatory activity.[1][7]

  • Chaperone Proteins: Heat shock protein 90 (Hsp90), a key regulator of protein stability that is overexpressed in many cancers, has been identified as a target for isoxazole compounds.[1]

  • DNA Repair Enzymes: Poly (ADP-ribose) polymerase-1 (PARP1) represents another validated cancer target for which isoxazole-based inhibitors have been explored.[10]

Given this landscape, a systematic approach is required to pinpoint the specific molecular target(s) of this compound and validate its therapeutic potential.

A Strategic Workflow for Target Identification and Validation

The process of identifying a novel compound's target and validating it is a multi-stage funnel. We begin with broad, unbiased methods to identify a biological effect and progressively narrow our focus using more specific biochemical and biophysical techniques to confirm the molecular interaction.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Optimization pheno Phenotypic Screening (e.g., Cell Viability, Cytokine Release) decon Target Deconvolution (CETSA, Chemoproteomics, CRISPR Screen) pheno->decon Identified Phenotype biophys Biophysical Validation (DSF, ITC, SPR) Confirms Direct Binding decon->biophys Candidate Target List biochem Biochemical Validation (Enzyme Activity Assays) Confirms Functional Modulation biophys->biochem Confirmed Binder cell Cellular Validation (CETSA, Western Blot) Confirms Target Engagement in situ biochem->cell Confirmed Functional Activity lead_opt Structure-Activity Relationship (SAR) In Vivo Efficacy Models cell->lead_opt Validated Target

Caption: High-level workflow for target identification and validation.

Phase 1: Unbiased Phenotypic Screening

The initial step is to determine the compound's biological effect without preconceived bias. High-content screening in relevant cell models provides the foundational data needed to guide subsequent target deconvolution efforts.

Recommended Initial Screens:

  • Oncology Panel: Screen the compound against a panel of diverse cancer cell lines (e.g., NCI-60) to identify differential sensitivity. A potent effect in specific lineages (e.g., hematological vs. solid tumor) can provide early clues about the underlying mechanism.

  • Inflammation Panel: Utilize immune cells (e.g., LPS-stimulated macrophages or peripheral blood mononuclear cells) to measure the compound's effect on the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.

Phase 2: Target Deconvolution

Once a robust and reproducible phenotype is confirmed, the critical process of identifying the specific protein target(s) begins. We recommend employing at least two orthogonal methods to increase the confidence in candidate hits.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring changes in protein thermal stability upon ligand binding directly in live cells or cell lysates. It is an unbiased method that requires no modification of the compound. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct interaction.

  • Affinity-Based Chemical Proteomics: This involves immobilizing an analogue of this compound onto a solid support (e.g., sepharose beads) to "pull down" binding partners from a cell lysate. Bound proteins are then identified and quantified using mass spectrometry. A competition experiment with the free compound is essential to distinguish specific binders from non-specific interactions.

  • CRISPR/Cas9 Genetic Screening: This approach can identify genes that, when knocked out, either sensitize or induce resistance to the compound. This can reveal the target protein itself or critical components of its signaling pathway.

Rigorous Target Validation: Experimental Protocols

Generating a list of candidate proteins is insufficient. Rigorous, multi-faceted validation is mandatory to confirm that a candidate is the true, therapeutically relevant target. Below are detailed protocols for key validation experiments.

Protocol: Biophysical Confirmation via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method to confirm direct binding between a compound and a purified protein. It measures the change in the protein's melting temperature (Tm) induced by ligand binding.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified candidate protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

    • Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO™ Orange) in DMSO.

  • Assay Setup (96-well format):

    • In each well, add 20 µL of protein buffer containing the fluorescent dye at a final concentration of 5x.

    • Add 2 µL of the candidate protein to a final concentration of 2 µM.

    • Add 0.5 µL of the compound from the dilution series (final DMSO concentration should be ≤2%). Include a DMSO-only control.

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound concentration. A dose-dependent ΔTm of ≥ 2 °C is considered a significant positive result.

Protocol: Cellular Target Engagement via CETSA

This protocol confirms that the compound engages the target protein within the complex environment of a living cell.

G start Culture Cells to ~80% Confluency treat Treat Cells with Compound or Vehicle (DMSO) start->treat harvest Harvest and Resuspend Cells in PBS treat->harvest aliquot Aliquot Cell Suspension into PCR Tubes harvest->aliquot heat Heat Aliquots across a Temperature Gradient (e.g., 40°C to 64°C) aliquot->heat lyse Lyse Cells via Freeze-Thaw Cycles heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect analyze Analyze Soluble Protein by Western Blot or MS collect->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with either this compound (at a concentration determined from phenotypic screens) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the candidate target protein remaining in the supernatant at each temperature point using Western Blot.

  • Interpretation: A successful target engagement will result in the stabilization of the target protein in the compound-treated samples, leading to more soluble protein remaining at higher temperatures compared to the vehicle control. This is visualized as a rightward shift in the CETSA "melting curve."

Protocol: Functional Target Modulation (Example: Kinase Inhibition Assay)

If the validated target is an enzyme, its functional modulation must be confirmed. For a putative kinase target, a luminescence-based assay like Kinase-Glo® is a standard method.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

    • Prepare the purified kinase and its specific substrate in the reaction buffer.

    • Prepare ATP at 2x the final desired concentration (e.g., 20 µM, near the Km value).

    • Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • Add 5 µL of kinase and 5 µL of substrate to the wells of a 384-well plate.

    • Add 1 µL of the compound from the dilution series.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • The amount of ATP consumed is inversely proportional to the luminescent signal.

    • Normalize the data to positive (no kinase) and negative (DMSO) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Synthesis and Path Forward

The successful identification and validation of a therapeutic target requires a convergence of evidence from these orthogonal approaches.

Validation Method Question Answered Example of Positive Result
DSF / TSA Does the compound bind directly to the purified protein?ΔTm ≥ 2°C in a dose-dependent manner.
ITC What is the binding affinity (KD) and stoichiometry?Measurable heat change upon binding, yielding KD < 10 µM.
CETSA Does the compound engage the target inside a cell?Rightward shift in the protein's melt curve in treated cells.
Functional Assay Does binding modulate the target's biological activity?Dose-dependent inhibition with an IC50 value in a relevant range.
Western Blot Does target engagement affect downstream signaling?Reduced phosphorylation of a known substrate protein.

A compelling case for a specific therapeutic target is made when this compound (1) directly binds the purified protein, (2) stabilizes the protein in a cellular context, (3) modulates its function at a concentration consistent with its phenotypic effect, and (4) alters downstream signaling pathways as expected. This validated target then provides a robust foundation for subsequent lead optimization and preclinical development.

References

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).
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  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
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  • [5-(2-Furyl)isoxazole-3-yl]methylamine - eCrystals - University of Southampton. (2008, January 31).
  • {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride - Benchchem. (n.d.).
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.).
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (n.d.). PubMed. Retrieved January 17, 2026, from

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).

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In Vitro Evaluation of [5-(2-Furyl)isoxazol-3-yl]methylamine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the novel small molecule, [5-(2-Furyl)isoxazol-3-yl]methylamine. Isoxazole and furan moieties are prevalent in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This document outlines a strategic, multi-tiered approach for characterizing the bioactivity of this compound, beginning with preliminary cytotoxicity screening and progressing to more intricate mechanistic and pathway-specific analyses. The protocols detailed herein are designed to establish a robust preclinical dataset, elucidating the compound's therapeutic potential and mechanism of action for researchers and drug development professionals.

Introduction: The Therapeutic Promise of Isoxazole and Furan Scaffolds

The isoxazole ring is a five-membered heterocycle that serves as a critical pharmacophore in numerous FDA-approved drugs.[5][6] Its derivatives are known to possess a diverse range of biological activities, including analgesic, anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][7] The inherent chemical stability and capacity for diverse substitutions make the isoxazole scaffold a fertile ground for the development of novel therapeutics with improved potency and reduced toxicity.[2][5] Similarly, the furan ring is a key structural component in many natural and synthetic compounds with significant biological activities, including anti-inflammatory and antitumor effects.[4][8][9]

The compound of interest, this compound, uniquely combines these two privileged scaffolds. This hybrid structure presents a compelling rationale for a thorough in vitro investigation to unlock its therapeutic potential. This guide provides a systematic workflow for its evaluation.

Initial Compound Characterization and Handling

Prior to biological evaluation, it is imperative to confirm the identity and purity of this compound.

2.1. Physicochemical Characterization:

  • Identity Confirmation: Verify the chemical structure using Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for in vitro assays.

  • Solubility Determination: Assess the solubility in various solvents, with an initial focus on Dimethyl Sulfoxide (DMSO) for creating stock solutions.

2.2. Preparation of Stock Solutions:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Tier 1: Primary Screening for Bioactivity

The initial phase of evaluation aims to broadly assess the compound's cytotoxic and potential anti-inflammatory and antimicrobial activities.

3.1. Cytotoxicity Profiling:

A fundamental first step is to determine the compound's effect on cell viability across a panel of human cancer cell lines.

3.1.1. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[11]

Table 1: Representative Cancer Cell Line Panel for Initial Cytotoxicity Screening

Cell LineCancer TypeRationale
MCF-7Breast CancerEstrogen receptor-positive
MDA-MB-231Breast CancerTriple-negative, highly aggressive
A549Lung CancerNon-small cell lung cancer
HCT116Colon CancerColorectal carcinoma
PC-3Prostate CancerAndrogen-independent

3.2. Anti-inflammatory Screening:

Given the known anti-inflammatory properties of furan and isoxazole derivatives, a preliminary assessment of this activity is warranted.[8][12][13]

3.2.1. Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production.

3.3. Antimicrobial Screening:

The isoxazole moiety is present in several antimicrobial agents.[3][6] A basic screen for antibacterial and antifungal activity is a logical step.

3.3.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with the prepared microorganism.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Tier 2: Mechanistic Elucidation

Should the primary screening reveal significant bioactivity, the next tier of experiments will focus on understanding the underlying mechanism of action.

4.1. Apoptosis Induction Assays:

If the compound exhibits potent cytotoxicity, it is crucial to determine if it induces programmed cell death (apoptosis).

4.1.1. Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

    • Annexin V-negative/PI-negative cells: Viable

4.2. Cell Cycle Analysis:

To determine if the compound's cytotoxic effects are mediated by cell cycle arrest, flow cytometric analysis of DNA content is performed.

4.2.1. Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

4.3. Kinase Inhibition Profiling:

Many isoxazole-containing compounds are known to be potent kinase inhibitors.[11][15][16][17][18] A broad kinase panel screen can identify potential molecular targets.

4.3.1. Workflow: In Vitro Kinase Inhibition Assay

  • Assay Format: Utilize a reputable contract research organization (CRO) or commercially available kinase screening panels (e.g., radiometric, fluorescence-based, or luminescence-based assays).

  • Screening: Initially screen this compound at a fixed concentration (e.g., 10 µM) against a panel of cancer-relevant kinases.

  • IC50 Determination: For any kinases that show significant inhibition (>50%), perform dose-response experiments to determine the IC50 value.

Tier 3: Signaling Pathway Analysis

Based on the results from the mechanistic assays, the final tier focuses on elucidating the specific signaling pathways modulated by the compound.

5.1. Western Blot Analysis:

This technique is used to detect and quantify specific proteins involved in apoptosis, cell cycle regulation, and key signaling pathways.

5.1.1. Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, p53, p21, cyclins, CDKs, Akt, p-Akt, ERK, p-ERK) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Interpretation

Table 2: Summary of In Vitro Evaluation of this compound

AssayEndpointExample Result
Tier 1: Primary Screening
MTT CytotoxicityIC50 (µM)MCF-7: 5.2; A549: 8.1
NO InhibitionIC50 (µM)12.5
Antimicrobial MICMIC (µg/mL)S. aureus: 32; E. coli: >128
Tier 2: Mechanistic Elucidation
Apoptosis (Annexin V/PI)% Apoptotic Cells45% at 2x IC50
Cell Cycle Analysis% Cells in G2/M60% at 2x IC50
Kinase ProfilingIC50 (nM)Kinase X: 50; Kinase Y: 250
Tier 3: Pathway Analysis
Western BlotProtein ExpressionIncreased cleaved PARP, p21; Decreased p-Akt

Visualization of Workflows and Pathways

Diagram 1: General Workflow for In Vitro Evaluation

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Pathway Analysis cytotoxicity Cytotoxicity Profiling (MTT Assay) apoptosis Apoptosis Assays (Annexin V/PI) cytotoxicity->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle If cytotoxic inflammation Anti-inflammatory Screen (NO Assay) antimicrobial Antimicrobial Screen (MIC Assay) western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot kinase Kinase Inhibition Profiling kinase->western_blot

Caption: A tiered approach for the in vitro evaluation of novel compounds.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G compound This compound kinase_x Kinase X compound->kinase_x Inhibits akt Akt kinase_x->akt Activates p_akt p-Akt akt->p_akt Phosphorylates p_bad p-Bad p_akt->p_bad Phosphorylates apoptosis Apoptosis p_akt->apoptosis Inhibits bad Bad bcl2 Bcl-2 p_bad->bcl2 Inhibits bcl2->apoptosis Inhibits

Caption: A putative mechanism involving the inhibition of a pro-survival signaling pathway.

Conclusion

This technical guide provides a robust and logical framework for the comprehensive in vitro evaluation of this compound. By systematically progressing from broad phenotypic screening to detailed mechanistic studies, researchers can efficiently characterize the biological activity of this novel compound. The insights gained from these studies will be instrumental in determining its potential as a lead candidate for further preclinical and clinical development in oncology, inflammation, or infectious diseases.

References

  • A review of isoxazole biological activity and present synthetic techniques.
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Structure-Activity Relationship (SAR) Studies of [5-(2-Furyl)isoxazol-3-yl]methylamine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a fertile ground for the development of novel therapeutics.[3] This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet highly promising class of isoxazole derivatives: [5-(2-furyl)isoxazol-3-yl]methylamine analogs. The strategic combination of the furan ring, a known pharmacophore with diverse biological activities, and the flexible methylamine side chain presents a compelling scaffold for modulation of various biological targets.[4]

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental design, data interpretation, and the iterative process of lead optimization. We will explore the synthetic rationale, dissect the impact of structural modifications on biological activity—with a focus on antimicrobial applications—and elucidate the underlying mechanisms of action.

The Core Scaffold: Synthesis and Strategic Considerations

The foundational step in any SAR campaign is the efficient and versatile synthesis of the core scaffold and its analogs. The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes or through condensation reactions of β-diketones with hydroxylamine.[5][6]

A general and adaptable synthetic route to the this compound core is outlined below. This multi-step synthesis allows for the introduction of diversity at key positions of the molecule, a critical requirement for a comprehensive SAR study.

Experimental Protocol: A Generalized Synthetic Pathway

Step 1: Synthesis of Substituted 5-(2-Furyl) Chalcones

The synthesis typically commences with a Claisen-Schmidt condensation between a substituted 2-acetylfuran and a suitable aromatic or aliphatic aldehyde.[1] This reaction is generally base-catalyzed and provides the α,β-unsaturated ketone (chalcone) intermediate.

  • Reagents: Substituted 2-acetylfuran, substituted aldehyde, sodium hydroxide or potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve the substituted 2-acetylfuran and the aldehyde in ethanol.

    • Add a solution of NaOH or KOH in ethanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to the Isoxazole Ring

The synthesized chalcone is then cyclized to form the isoxazole ring by reaction with hydroxylamine hydrochloride.

  • Reagents: Substituted chalcone, hydroxylamine hydrochloride, sodium hydroxide or sodium acetate, ethanol.

  • Procedure:

    • Reflux a mixture of the chalcone and hydroxylamine hydrochloride in ethanol in the presence of a base (e.g., NaOH or sodium acetate).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated isoxazole derivative, wash with water, and purify by column chromatography or recrystallization.

Step 3: Introduction of the Methylamine Functionality

The final step involves the conversion of a suitable precursor at the 3-position of the isoxazole ring into the methylamine group. A common strategy involves the reduction of a nitrile or the reductive amination of an aldehyde. Alternatively, a 3-halomethylisoxazole can be reacted with an amine source.

  • Example via Reduction of a Nitrile:

    • Synthesize the 3-cyano-5-(2-furyl)isoxazole derivative.

    • Reduce the nitrile group using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.

    • Carefully quench the reaction and perform an aqueous workup to isolate the desired methylamine analog.

This modular approach allows for the systematic variation of substituents on the furan ring and the amine functionality, providing a diverse library of compounds for SAR evaluation.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Antimicrobial Activity

While the this compound scaffold holds potential for various therapeutic areas, this guide will focus on its promising antimicrobial activity. The following SAR analysis is a synthesis of established principles for isoxazole derivatives and plausible extrapolations for this specific analog class.

Key Structural Regions for Modification:
  • The 5-Furyl Moiety (Region A): The electron-rich furan ring can participate in π-stacking and hydrogen bonding interactions with biological targets.[4]

  • The Isoxazole Core (Region B): This central ring system dictates the overall geometry and electronic properties of the molecule.

  • The 3-Methylamine Linker (Region C): The nature and substitution of the amine group can significantly impact polarity, basicity, and hydrogen bonding capacity.

Caption: Key regions for SAR exploration.

SAR Insights and Postulated Trends:
Modification Region Postulated Impact on Antimicrobial Activity Rationale
Substitution on the Furan Ring AIntroduction of electron-withdrawing groups (e.g., nitro, halo) at the 5-position of the furan ring may enhance activity.Increased electron deficiency can modulate the interaction with microbial targets. The presence of such groups has been shown to enhance the antimicrobial potency of other heterocyclic compounds.[4]
Replacement of the Furan Ring AReplacement with other five-membered heterocycles (e.g., thiophene, thiazole) could maintain or improve activity.Isosteric replacements can alter electronic properties and hydrogen bonding capabilities, potentially leading to improved target engagement. Thiophene-containing isoxazoles have demonstrated significant antimicrobial activity.
Isosteric Replacement of Isoxazole BReplacement with other azoles (e.g., oxazole, pyrazole) may lead to variations in activity based on the altered geometry and electronic distribution.The relative orientation of the substituents and the hydrogen bonding capacity of the core are critical for target binding.
N-Substitution on the Methylamine CSmall alkyl or acyl substitutions on the amine nitrogen may be tolerated or could enhance activity by modulating lipophilicity and target interactions.Bulky substituents may introduce steric hindrance, negatively impacting binding. The primary amine often plays a crucial role as a hydrogen bond donor.
Chain Length of the Amine Linker CIncreasing the linker length (e.g., ethylamine) could alter the positioning of the pharmacophoric groups and impact activity.The optimal distance and orientation between the isoxazole core and the amine are likely crucial for target binding.

Biological Evaluation: A Validated Antimicrobial Screening Protocol

To establish a robust SAR, a standardized and reproducible biological evaluation workflow is paramount. The following protocol outlines a typical workflow for screening this compound analogs for their antimicrobial properties.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Compound Preparation cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay prep Dissolve compounds in DMSO (e.g., 10 mg/mL stock) mic_setup Serial dilution of compounds in 96-well plates prep->mic_setup inoculation Inoculate wells with standardized bacterial suspension mic_setup->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine MIC (lowest concentration with no visible growth) incubation->readout mbc_setup Plate aliquots from clear MIC wells onto agar plates readout->mbc_setup For bactericidal/bacteriostatic determination mbc_incubation Incubate at 37°C for 24-48 hours mbc_setup->mbc_incubation mbc_readout Determine MBC (lowest concentration with ≥99.9% killing) mbc_incubation->mbc_readout

Caption: Antimicrobial susceptibility testing workflow.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is a standard and quantitative approach to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), synthesized compounds, positive control antibiotic (e.g., Cloxacillin), DMSO, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

    • Inoculate each well (except for the sterility control) with the bacterial suspension.

    • Include a positive control (antibiotic) and a negative control (broth with DMSO, no compound).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Proposed Mechanism of Action: Targeting Bacterial Enzymes

While the precise molecular target of this compound analogs requires experimental validation, the isoxazole scaffold is known to inhibit various bacterial enzymes.[2] A plausible mechanism of action for the antimicrobial activity of these compounds is the inhibition of essential bacterial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Hypothesized Signaling Pathway Inhibition

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound This compound Analog enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Topoisomerase IV) compound->enzyme Inhibition process Critical Cellular Process (e.g., DNA Replication, Cell Division) enzyme->process death Bacterial Cell Death process->death

Caption: Hypothesized mechanism of action.

The structural features of the this compound scaffold, including its potential for hydrogen bonding and hydrophobic interactions, make it a candidate for binding to the active site of enzymes like DNA gyrase or topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs. The furan ring and the substituted amine could engage in specific interactions within the enzyme's binding pocket, leading to inhibition of its catalytic activity and ultimately bacterial cell death.

Future Directions and Optimization Strategies

The SAR data generated from the initial screening of a focused library of this compound analogs will guide the next phase of drug discovery. Key optimization strategies will include:

  • Fine-tuning Substituents: Based on the initial SAR, further modifications to the most promising "hits" will be performed. This could involve exploring a wider range of substituents on the furan ring and the amine functionality to enhance potency and selectivity.

  • Pharmacokinetic Profiling: Lead compounds will be subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties.

  • Mechanism of Action Studies: Elucidating the precise molecular target through techniques such as target-based screening, affinity chromatography, or genetic approaches will be crucial for rational drug design.

  • In Vivo Efficacy Studies: The most promising candidates will be evaluated in animal models of bacterial infection to assess their in vivo efficacy and safety.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. A systematic and iterative approach to SAR, guided by robust synthetic chemistry and validated biological screening protocols, will be essential to unlock the full therapeutic potential of this versatile chemical class. The insights provided in this technical guide are intended to serve as a roadmap for researchers and drug development professionals embarking on this exciting journey of discovery.

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Exploring the Chemical Space of Furyl-Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to serve as a versatile bioisostere. When integrated with a furan moiety, the resulting furyl-isoxazole core presents a unique chemical space with significant potential for therapeutic innovation. This guide provides an in-depth exploration of the synthesis, functionalization, and biological evaluation of furyl-isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising heterocyclic framework in their discovery programs. We will delve into key synthetic methodologies, structure-activity relationships (SAR) across various therapeutic areas, and provide detailed experimental protocols to empower the practical application of these concepts.

Introduction: The Furyl-Isoxazole Scaffold - A Convergence of Privileged Heterocycles

The amalgamation of the furan and isoxazole rings into a single molecular entity creates a scaffold with a rich electronic landscape and diverse chemical reactivity. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in numerous natural products and approved pharmaceuticals, often contributing to enhanced binding affinity and favorable pharmacokinetic profiles.[1] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, imparts a unique dipole moment and acts as a key pharmacophore in a wide array of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]

The combination of these two heterocycles in the furyl-isoxazole framework offers several advantages in drug design:

  • Expanded Chemical Diversity: The presence of multiple reactive sites on both rings allows for extensive derivatization, enabling a thorough exploration of the chemical space to optimize potency, selectivity, and ADME properties.

  • Modulation of Physicochemical Properties: The furan and isoxazole moieties can be strategically employed to fine-tune lipophilicity, polarity, and hydrogen bonding capacity, which are critical for drug-like properties.

  • Bioisosteric Replacement: The furyl-isoxazole scaffold can act as a bioisostere for other aromatic or heteroaromatic systems, offering an avenue to circumvent patent limitations or address metabolic liabilities of existing drug candidates.

This guide will navigate the key aspects of working with furyl-isoxazole derivatives, from their synthesis to the elucidation of their therapeutic potential.

Navigating the Synthetic Landscape: Key Methodologies for Furyl-Isoxazole Construction

The construction of the furyl-isoxazole core can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile approach is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.

The Power of [3+2] Cycloaddition: A Cornerstone of Isoxazole Synthesis

The [3+2] cycloaddition reaction involves the concerted reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne or an alkene) to form a five-membered heterocyclic ring.[5] For the synthesis of furyl-isoxazoles, this typically involves the reaction of a furan-derived alkyne with a nitrile oxide, or a furan-derived nitrile oxide with an alkyne.

G start Furan-2-carbaldehyde step1 Condensation with Aryl Methyl Ketone start->step1 step2 Formation of Furyl-Chalcone step1->step2 step3 Cyclization with Hydroxylamine Hydrochloride step2->step3 step4 Formation of 3-Aryl-5-(furan-2-yl)isoxazoline step3->step4 step5 Oxidation step4->step5 end 3-Aryl-5-(furan-2-yl)isoxazole step5->end

Caption: General workflow for the synthesis of 3-aryl-5-(furan-2-yl)isoxazoles.

A common route involves the initial synthesis of a furyl-chalcone intermediate. This is typically achieved through a Claisen-Schmidt condensation of a furan-2-carbaldehyde with an appropriate aryl methyl ketone in the presence of a base. The resulting α,β-unsaturated ketone (chalcone) then undergoes a cyclization reaction with hydroxylamine hydrochloride to yield the isoxazole ring.[3][6]

Regioselective Synthesis: Controlling the Substitution Pattern

A critical aspect of isoxazole synthesis is controlling the regioselectivity of the cycloaddition. The electronic nature of the substituents on both the nitrile oxide and the alkyne dictates the orientation of the addition and, consequently, the final substitution pattern of the isoxazole ring. For instance, the reaction of a terminal alkyne with a nitrile oxide generally leads to the 3,5-disubstituted isoxazole.[7][8]

This protocol details the synthesis of a series of furyl-isoxazole derivatives, starting from the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with various aromatic ketones to form chalcones, followed by cyclocondensation with hydroxylamine hydrochloride.

Step 1: Synthesis of 1-Aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones (Chalcones)

  • To a solution of 5-(4-nitrophenyl)furan-2-carbaldehyde (0.01 mol) and the respective aromatic ketone (0.01 mol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (40%, 5 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles

  • A mixture of the appropriate chalcone (0.005 mol), hydroxylamine hydrochloride (0.005 mol), and sodium acetate (0.005 mol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the separated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.

Characterization Data: The synthesized compounds are typically characterized by elemental analysis, IR, ¹H NMR, and mass spectroscopy. For example, the ¹H NMR spectra would show characteristic signals for the protons of the furyl and phenyl rings, as well as the protons of the isoxazole ring.[1]

Exploring the Chemical Space: Derivatization Strategies

The furyl-isoxazole scaffold offers multiple points for diversification to explore the chemical space and optimize biological activity. Key strategies include functionalization of the aryl substituent, modification of the furan ring, and derivatization at the isoxazole core.

Suzuki-Miyaura Cross-Coupling for Aryl Diversification

For furyl-isoxazoles bearing a halogenated aryl group, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a wide range of aryl and heteroaryl substituents.[9][10][11] This palladium-catalyzed reaction between an organoboron compound and an organohalide allows for the rapid generation of a library of analogs for SAR studies.

G start Brominated Furyl-Isoxazole step1 Reaction with Boronic Acid/Ester start->step1 step2 Addition of Palladium Catalyst and Base step1->step2 step3 Heating under Inert Atmosphere step2->step3 step4 Work-up and Purification step3->step4 end Arylated Furyl-Isoxazole Derivative step4->end

Caption: A typical workflow for Suzuki-Miyaura cross-coupling on a furyl-isoxazole scaffold.

  • To a reaction vessel, add the brominated furyl-isoxazole derivative (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2 mmol).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Functionalization of the Isoxazole Ring: Carboxamide Synthesis

The isoxazole ring can be further functionalized, for instance, by introducing a carboxamide group, which can participate in crucial hydrogen bonding interactions with biological targets. This is often achieved by first synthesizing an isoxazole-carboxylic acid derivative, which is then coupled with a variety of amines.[12][13][14][15]

  • To a solution of an isoxazole-4-carboxylic acid (1 mmol) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 mmol) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the final isoxazole-carboxamide.

Biological Significance and Structure-Activity Relationships (SAR)

Furyl-isoxazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents.[4][16] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[17][18][19]

The substitution pattern on the furyl-isoxazole scaffold plays a crucial role in determining the anticancer potency. For a series of isoxazole-carboxamide derivatives, the nature and position of substituents on the aniline ring were found to significantly influence their cytotoxic activity against various cancer cell lines.[13]

CompoundR Group (on Aniline)IC₅₀ (µM) vs. B16F1 (Melanoma)[13]
2a 4-tert-butyl40.85
2e 4-(trifluoromethoxy)0.079
Doxorubicin (Reference Drug)0.056

As shown in the table, the presence of a trifluoromethoxy group at the para position of the aniline ring (compound 2e ) resulted in a dramatic increase in potency against the B16F1 melanoma cell line compared to a tert-butyl group (compound 2a ). This highlights the importance of electronic and lipophilic properties of the substituents in modulating anticancer activity.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Furyl-isoxazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][2][20]

A study on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles revealed that the nature of the substituent on the 3-aryl ring influences the antimicrobial spectrum and potency.[1]

CompoundR Group (on 3-Aryl)Zone of Inhibition (mm) vs. S. aureus[1]Zone of Inhibition (mm) vs. E. coli[1]
5a H2018
5c 2-NO₂1822
5e 4-OCH₃2219
Amoxicillin (Reference Drug)2525

These results suggest that electron-donating groups like methoxy at the para position can enhance activity against Gram-positive bacteria (S. aureus), while electron-withdrawing groups like nitro at the ortho position may favor activity against Gram-negative bacteria (E. coli).

Acetylcholinesterase Inhibition and Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for the management of Alzheimer's disease.[21][22][23] Isoxazole derivatives have been investigated as potential AChE inhibitors, with their activity being dependent on the substitution pattern that governs their interaction with the active site of the enzyme. While specific SAR data for furyl-isoxazoles as AChE inhibitors is still emerging, the general principles of designing isoxazole-based inhibitors can be applied. Molecular modeling studies suggest that the isoxazole core can position substituents to interact with key residues in the active site gorge of AChE.[21] The exploration of the chemical space of furyl-isoxazoles in this area represents a promising avenue for the discovery of novel treatments for neurodegenerative disorders.

G start Library of Furyl-Isoxazole Derivatives step1 In vitro AChE Inhibition Assay (Ellman's Method) start->step1 step2 Determine IC₅₀ Values step1->step2 step3 Identify Hit Compounds step2->step3 step4 Molecular Docking Studies step3->step4 step5 Analyze Binding Interactions with AChE step4->step5 step6 SAR Analysis and Lead Optimization step5->step6 end Optimized Lead Compound step6->end

Caption: A flowchart outlining the screening and optimization process for furyl-isoxazole based AChE inhibitors.

Conclusion and Future Perspectives

The furyl-isoxazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse chemical libraries, while its inherent biological activities provide a strong starting point for drug discovery campaigns. The exploration of the chemical space through systematic derivatization, guided by robust SAR studies, will undoubtedly lead to the identification of potent and selective modulators of various biological targets. Future research in this area should focus on expanding the repertoire of synthetic methodologies for accessing novel furyl-isoxazole regioisomers and on conducting comprehensive biological evaluations to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (URL: [Link])

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (URL: [Link])

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  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (URL: [Link])

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (URL: [Link])

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (URL: [Link])

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. (URL: [Link])

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (URL: [Link])

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. (URL: [Link])

  • Synthesis and Characterization of Novel Isoxazole derivatives. (URL: [Link])

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (URL: [Link])

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Methodological & Application

Synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, valued for its diverse pharmacological activities. The specific substitution pattern of the isoxazole ring plays a crucial role in modulating its biological effects. This application note provides a comprehensive, step-by-step protocol for the synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine, a compound of interest for researchers in drug discovery and development. The synthetic strategy is designed to be robust and reproducible, employing a classical 1,3-dipolar cycloaddition to construct the isoxazole core, followed by a reductive amination to install the methylamine functionality. This document provides not only the procedural details but also the underlying chemical principles to empower researchers to adapt and troubleshoot the synthesis as needed.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of the key intermediate, 5-(2-Furyl)isoxazole-3-carbaldehyde, via a [3+2] cycloaddition reaction. The subsequent step is the conversion of this aldehyde to the final methylamine product through reductive amination.

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Reductive Amination Furfural Furan-2-carbaldehyde Oxime Furan-2-carbaldehyde Oxime Furfural->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine NitrileOxide Furan-2-carbonitrile oxide Oxime->NitrileOxide + NCS/Base NCS N-Chlorosuccinimide CycloadditionProduct [5-(2-Furyl)isoxazol-3-yl]methanol NitrileOxide->CycloadditionProduct + Propargyl Alcohol (1,3-Dipolar Cycloaddition) PropargylAlcohol Propargyl Alcohol Aldehyde 5-(2-Furyl)isoxazole-3-carbaldehyde CycloadditionProduct->Aldehyde Oxidation Oxidation Oxidation (e.g., PCC or MnO2) FinalProduct This compound Aldehyde->FinalProduct + Methylamine + Reducing Agent Methylamine Methylamine ReducingAgent Reducing Agent (e.g., NaBH4)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Furan-2-carbaldehydeReagentPlus®, ≥99%Sigma-Aldrich
Hydroxylamine hydrochlorideACS reagent, ≥99.0%Sigma-Aldrich
Sodium bicarbonateACS reagent, ≥99.7%Fisher Scientific
N-Chlorosuccinimide (NCS)98%Alfa Aesar
Triethylamine≥99.5%Sigma-Aldrich
Propargyl alcohol99%Acros Organics
Pyridinium chlorochromate (PCC)98%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
Methylamine solution40 wt. % in H₂OSigma-Aldrich
Sodium borohydride (NaBH₄)99%Sigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-Aldrich

Step 1: Synthesis of 5-(2-Furyl)isoxazole-3-carbaldehyde

This step involves a three-part procedure: the formation of furan-2-carbaldehyde oxime, its conversion to the corresponding nitrile oxide, and the subsequent in-situ 1,3-dipolar cycloaddition with propargyl alcohol, followed by oxidation.

Part A: Preparation of Furan-2-carbaldehyde Oxime
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carbaldehyde (10.0 g, 104 mmol) in ethanol (100 mL).

  • Add a solution of hydroxylamine hydrochloride (7.9 g, 114 mmol) and sodium bicarbonate (9.6 g, 114 mmol) in water (50 mL) portion-wise to the stirred solution of furfural.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield furan-2-carbaldehyde oxime as a solid, which can be used in the next step without further purification.

Part B: In-situ Generation of Furan-2-carbonitrile oxide and Cycloaddition

The 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles like isoxazoles.[1] This reaction involves the addition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, here propargyl alcohol. The nitrile oxide is generated in situ from the corresponding hydroximoyl chloride, which is formed by the reaction of the oxime with N-chlorosuccinimide (NCS).

  • In a 500 mL three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve the crude furan-2-carbaldehyde oxime (from the previous step) in anhydrous dichloromethane (DCM, 200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (13.9 g, 104 mmol) portion-wise to the cooled solution, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 1 hour.

  • Add propargyl alcohol (6.4 g, 114 mmol) to the reaction mixture.

  • Slowly add triethylamine (15.2 mL, 109 mmol) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a base to facilitate the elimination of HCl to form the nitrile oxide.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (hexanes:ethyl acetate, 1:1).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product, [5-(2-furyl)isoxazol-3-yl]methanol, is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Part C: Oxidation to 5-(2-Furyl)isoxazole-3-carbaldehyde
  • Dissolve the purified [5-(2-furyl)isoxazol-3-yl]methanol (10.0 g, 56.4 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • Add pyridinium chlorochromate (PCC, 18.2 g, 84.6 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel (hexanes:ethyl acetate, 8:2) to afford 5-(2-furyl)isoxazole-3-carbaldehyde as a solid.

Step 2: Reductive Amination to this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[2] It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent.

  • In a 250 mL round-bottom flask, dissolve 5-(2-furyl)isoxazole-3-carbaldehyde (5.0 g, 28.2 mmol) in methanol (100 mL).

  • Add an aqueous solution of methylamine (40 wt. %, 4.4 g, 56.4 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.6 g, 42.3 mmol) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The final compound, this compound, can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The crystalline structure of this compound has been previously reported, which can be used for comparison.[3]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-Chlorosuccinimide is a corrosive and lachrymatory agent. Handle with care.

  • Pyridinium chlorochromate is a toxic and oxidizing agent. Avoid inhalation and contact with skin.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench slowly.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

References

  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-6.
  • Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).
  • DTIC. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition.
  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
  • Sigma-Aldrich. (n.d.). Isoxazole-3-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde AldrichCPR.
  • eCrystals - University of Southampton. (2008, January 31). [5-(2-Furyl)isoxazole-3-yl]methylamine.
  • Google Patents. (n.d.).
  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • MDPI. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts.
  • MDPI. (n.d.). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes.
  • PMC - NIH. (2022, June 24).
  • Organic Chemistry Portal. (n.d.). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.
  • PMC - PubMed Central. (n.d.). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production.
  • PubMed Central. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Decoding the [3 + 2] cycloaddition of a furan–imine oxide with styrene: mechanism, selectivity and bioactivity.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • ResearchGate. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
  • Sigma-Aldrich. (n.d.). 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde AldrichCPR.
  • Green Chemistry (RSC Publishing). (n.d.). Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers.
  • Sigma-Aldrich. (n.d.). 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde AldrichCPR.

Sources

Application Notes & Protocols: High-Throughput Screening Assays for [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the novel compound, [5-(2-Furyl)isoxazol-3-yl]methylamine. Given that the specific biological target of this molecule is yet to be fully elucidated, this guide presents a multi-faceted strategy employing robust and versatile HTS platforms. The isoxazole scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, suggesting potential interactions with key target classes such as G-protein coupled receptors (GPCRs), protein kinases, and proteases.[1][2] We detail protocols for three industry-standard assay formats: a cell-based luciferase reporter assay for GPCR signaling, a biochemical Förster Resonance Energy Transfer (FRET)-based assay for enzymatic targets, and a homogeneous AlphaScreen® proximity assay for direct biomolecular interactions. The causality behind experimental choices, self-validating system designs, and data interpretation are emphasized to ensure scientific integrity and accelerate the discovery of the compound's mechanism of action.

Introduction: The Challenge of Screening a Novel Chemical Entity

This compound is a small molecule featuring a furan-substituted isoxazole core. While its specific biological activities are not yet widely documented, the isoxazole motif is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein targets.[1] The primary challenge in early-stage drug discovery is to efficiently identify the molecular target and characterize the bioactivity of such a novel compound. High-throughput screening (HTS) provides the necessary scalability and sensitivity to test a compound against large libraries of potential targets or in cell-based models that report on specific pathway activities.[3][4][5]

This guide proposes a parallel screening approach to maximize the potential for hit identification across the most probable target families. We will explore three distinct, yet complementary, HTS technologies. The choice of which assay to prioritize may depend on available resources, target hypotheses, or preliminary data.

Target Class Hypothesis & Assay Selection Rationale

Based on the prevalence of the isoxazole scaffold in known drugs and chemical probes, we can hypothesize several potential target classes for this compound.

Potential Target Class Rationale Proposed HTS Assay
G-Protein Coupled Receptors (GPCRs) GPCRs are a major drug target class, and many small molecules modulate their activity.[6] Screening against a panel of GPCRs can identify effects on key signaling pathways (e.g., cAMP, Ca2+).[7][8][9]Luciferase Reporter Assay
Enzymes (e.g., Kinases, Proteases) Isoxazole derivatives have been identified as potent enzyme inhibitors, particularly for kinases.[2] A biochemical assay is ideal for identifying direct inhibition of enzymatic activity.FRET-Based Enzymatic Assay
Protein-Protein Interactions (PPIs) The compound could disrupt or stabilize interactions between proteins. Proximity-based assays are perfectly suited for this purpose.AlphaScreen® Assay

Application Note I: GPCR Pathway Screening using a Luciferase Reporter Assay

Principle: Luciferase reporter assays are a cornerstone of cell-based HTS for GPCRs.[6][7][10] They function by linking the activation of a specific signaling pathway to the transcriptional activation of a luciferase reporter gene. For instance, activation of a Gs-coupled receptor increases intracellular cAMP, which binds to cAMP Response Element Binding Protein (CREB). CREB then binds to cAMP Response Elements (CRE) in the promoter region of the reporter gene, driving luciferase expression. The resulting luminescence is a quantitative measure of receptor activation.[6][9] An antagonist would inhibit this process.

Experimental Workflow: GPCR Luciferase Reporter Assay

cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection seed Seed HEK293 cells expressing GPCR of interest & CRE-luciferase incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 add_cmpd Add this compound (or control agonist/antagonist) incubate1->add_cmpd incubate2 Incubate 3-6h (37°C, 5% CO2) add_cmpd->incubate2 lyse Add Luciferase Assay Reagent (lyses cells & provides substrate) incubate2->lyse read Read Luminescence (Plate Reader) lyse->read data_analysis data_analysis read->data_analysis Analyze Data (agonist vs. antagonist effect)

Caption: Workflow for a GPCR luciferase reporter HTS assay.

Detailed Protocol: Agonist & Antagonist Screening

This protocol is designed for a 384-well plate format.

Materials:

  • HEK293 cell line stably expressing the target GPCR and a CRE-luciferase reporter construct.

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Known agonist and antagonist for the target GPCR (positive controls).

  • DMSO (vehicle control).

  • White, solid-bottom 384-well assay plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ from Promega).

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend cells to a density of 2.5 x 10^5 cells/mL in culture medium.

    • Dispense 20 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation & Addition:

    • Prepare a dilution series of this compound in assay buffer (e.g., DMEM). A typical 8-point, 1:3 dilution starting from 100 µM is a good starting point.

    • Prepare controls: vehicle (DMSO), known agonist (at EC80 concentration for antagonist mode), and a positive control agonist.

    • For Agonist Screening: Add 5 µL of the diluted test compound or controls to the cells.

    • For Antagonist Screening: Add 5 µL of the diluted test compound, then immediately add 5 µL of the known agonist at its pre-determined EC80 concentration.

    • Final DMSO concentration should be kept below 0.5% to avoid cell toxicity.

  • Incubation:

    • Incubate the plate for 3-6 hours at 37°C, 5% CO2. This incubation time may require optimization for specific GPCRs.[7]

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

Data Analysis & Quality Control:

  • Agonist Mode: Plot luminescence versus compound concentration and fit to a sigmoidal dose-response curve to determine EC50.

  • Antagonist Mode: Plot luminescence versus compound concentration and fit to determine IC50.

  • Assay Quality: Calculate the Z'-factor using positive (agonist) and negative (vehicle) controls. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.[8][9]

Application Note II: Enzyme Inhibition Screening using a FRET-Based Assay

Principle: Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[11] In an enzymatic assay, a substrate peptide is synthesized with a FRET donor (e.g., Abz) on one end and a quencher/acceptor (e.g., DNP) on the other.[12] In its intact state, the proximity of the quencher to the donor suppresses fluorescence. When the enzyme (e.g., a protease) cleaves the substrate, the donor and quencher are separated, leading to an increase in donor fluorescence.[12][13] An inhibitor, such as this compound, would prevent this cleavage and thus suppress the fluorescence signal. This format is highly adaptable for various enzymes by designing specific substrates.[11][13]

Logical Flow: FRET-Based Inhibition Assay

cluster_system Assay Components cluster_reaction Reaction Pathways cluster_outcome Observable Outcome start No_Inhibitor Enzyme + Substrate start->No_Inhibitor With_Inhibitor Enzyme + Inhibitor + Substrate start->With_Inhibitor end_active end_inhibited Enzyme Target Enzyme Substrate Donor FRET Substrate Quencher Inhibitor This compound Cleavage Substrate Cleavage (D and Q separate) No_Inhibitor->Cleavage No_Cleavage No Substrate Cleavage (D and Q remain proximal) With_Inhibitor->No_Cleavage Fluorescence Fluorescence Signal HIGH Cleavage->Fluorescence Quenching Fluorescence Signal LOW No_Cleavage->Quenching Fluorescence->end_active Quenching->end_inhibited

Caption: Decision logic for a FRET-based enzyme inhibition assay.

Detailed Protocol: Protease Inhibition Assay

This protocol is designed for a 384-well, low-volume black plate.

Materials:

  • Purified target enzyme (e.g., a cysteine protease).

  • FRET-based peptide substrate specific to the enzyme.

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).

  • This compound stock solution (10 mM in DMSO).

  • Known potent inhibitor (positive control).

  • DMSO (vehicle control).

  • Low-volume, black 384-well assay plates.

  • Fluorescence plate reader with appropriate filters for the FRET pair.

Procedure:

  • Reagent Preparation:

    • Dilute the target enzyme in cold assay buffer to a working concentration (e.g., 2X the final concentration). This should be determined during assay development to ensure a linear reaction rate.

    • Dilute the FRET substrate in assay buffer to a working concentration (e.g., 2X the final concentration, typically near its Km value).

    • Prepare a dilution series of the test compound in DMSO, then dilute into assay buffer to a 4X concentration.

  • Assay Assembly (Add-and-Read Format):

    • Dispense 5 µL of the 4X compound dilutions (or controls) into the wells.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X FRET substrate solution. The final volume is 20 µL.

  • Signal Detection:

    • Immediately place the plate in a kinetic fluorescence plate reader.

    • Measure the fluorescence intensity (at the donor's emission wavelength) every minute for 30-60 minutes.[12]

Data Analysis & Quality Control:

  • Reaction Rate: Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the kinetic read.

  • Percent Inhibition: Calculate the percentage of inhibition relative to the vehicle (DMSO) control.

    • % Inhibition = (1 - (V₀_compound / V₀_vehicle)) * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality: The Z'-factor should be calculated using the uninhibited (vehicle) and fully inhibited (positive control) reaction rates.

Application Note III: Direct Binding Assessment using AlphaScreen® Assay

Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[14][15][16] It utilizes two types of beads: a Donor bead and an Acceptor bead. The Donor bead, when excited by a laser at 680 nm, converts ambient oxygen to singlet oxygen.[14] If an Acceptor bead is within proximity (~200 nm), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm.[14][16] In a competition assay, a biotinylated ligand binds to a streptavidin-coated Donor bead, and the target protein (e.g., GST-tagged) binds to an anti-GST antibody-coated Acceptor bead. This interaction brings the beads together, generating a signal. A non-biotinylated small molecule inhibitor, like this compound, that binds to the same site on the target protein will displace the biotinylated ligand, separating the beads and causing a decrease in signal.[17]

Experimental Setup: AlphaScreen® Competition Assay

Caption: Principle of an AlphaScreen® competitive binding assay.

Detailed Protocol: Competitive Binding Assay

This protocol is for a 384-well ProxiPlate.

Materials:

  • Streptavidin-coated Donor beads.

  • Anti-GST (or other tag) Acceptor beads.

  • GST-tagged target protein.

  • Biotinylated small molecule ligand known to bind the target protein.

  • AlphaScreen Assay Buffer (e.g., PBS, 0.1% BSA, pH 7.4).

  • This compound stock solution (10 mM in DMSO).

  • 384-well ProxiPlate.

  • Plate reader equipped for AlphaScreen detection (680 nm laser excitation).[16]

Procedure:

  • Reagent Preparation (in subdued light):

    • Prepare dilutions of the test compound and biotinylated ligand in assay buffer.

    • Prepare a mix of the GST-tagged protein and the anti-GST Acceptor beads in assay buffer. Incubate this mix for 60 minutes at room temperature.

    • Prepare a suspension of Streptavidin Donor beads in assay buffer.

  • Assay Assembly (sequential addition):

    • Add 5 µL of the test compound dilutions to the wells of the ProxiPlate.

    • Add 5 µL of the pre-incubated protein/Acceptor bead mix.

    • Add 5 µL of the biotinylated ligand (at a concentration equal to its Kd for the protein).

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the Streptavidin Donor beads.

  • Incubation & Detection:

    • Seal the plate with a top seal.

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis & Quality Control:

  • Data Normalization: Normalize the data with the high signal (vehicle control, no inhibitor) set to 100% and the low signal (no biotinylated ligand) set to 0%.

  • IC50 Determination: Plot the normalized signal against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50.

  • Assay Window: The signal-to-background ratio (max signal / min signal) should be >5 for a robust assay. The Z'-factor should be calculated and be >0.5.

Summary and Forward Path

The application notes provided herein offer three robust, high-throughput methodologies to effectively screen this compound against diverse and high-value target classes. The selection of a primary screening strategy—be it cell-based pathway analysis, biochemical enzyme inhibition, or direct binding assessment—will depend on the specific research goals and available resources. A positive result or "hit" from any of these primary screens will necessitate further validation through orthogonal assays and detailed mechanistic studies to confirm the mode of action. By employing these field-proven, self-validating protocols, researchers can confidently and efficiently advance the characterization of this novel isoxazole compound, paving the way for its potential development as a chemical probe or therapeutic lead.

References

  • Li, M., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Retrieved from [Link]

  • Kandasamy, K., et al. (2018). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. PubMed. Retrieved from [Link]

  • Kouki, A., et al. (2022). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Li, M., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]

  • Lee, J. S., & Mirkin, C. A. (2007). Inhibition Assay of Biomolecules based on Fluorescence Resonance Energy Transfer (FRET) between Quantum Dots and Gold Nanoparticles. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Download Scientific Diagram. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Chen, S., et al. (2005). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. PMC - NIH. Retrieved from [Link]

  • Lorenz, V. S., et al. (2016). High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity. NIH. Retrieved from [Link]

  • Yuen, W., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]

  • Hagen, H., et al. (2022). A FRET-Based Assay for the Identification of PCNA Inhibitors. MDPI. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Szymański, P., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Retrieved from [Link]

  • Yasgar, A., et al. (2016). High-Throughput Screening Assay Datasets from the PubChem Database. PMC - NIH. Retrieved from [Link]

  • Gonzalez, J. E., & Negulescu, P. A. (1998). New assay technologies for high-throughput screening. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High-throughput screening assays for the identification of chemical probes. Retrieved from [Link]

  • University of Southampton. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. eCrystals. Retrieved from [Link]

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. J. Soc. Alger. Chim. Retrieved from [Link]

  • Zare, A., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link]

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. J. Soc. Alger. Chim. Retrieved from [Link]

  • Chau, R., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]

  • Distinto, S., et al. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC - PubMed Central. Retrieved from [Link]

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cell-based assay development for [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterization of [5-(2-Furyl)isoxazol-3-yl]methylamine

For Internal Use Only

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of cell-based assays to elucidate the biological activity of the novel small molecule, this compound. Given that the specific molecular target and mechanism of action for this compound are currently undefined, this guide presents a tiered, hypothesis-driven approach. We begin with essential preliminary characterization of the compound's physicochemical properties, proceed to broad-based phenotypic screening to identify potential biological activity, and culminate in detailed, target-focused mechanistic studies. The protocols herein are designed to be self-validating, incorporating critical quality control steps to ensure data integrity and reproducibility. This document is intended to serve as a foundational framework, adaptable to the specific findings that emerge during the experimental process.

Introduction: The Isoxazole Scaffold and the Uncharacterized Potential of this compound

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives have been identified as potent inhibitors of enzymes like protein kinases and heat shock protein 90 (Hsp90), and have demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The subject of this guide, this compound, is a novel entity whose biological function is yet to be determined. The furyl group at the 5-position and the methylamine at the 3-position present unique structural features that warrant a thorough investigation into its potential as a therapeutic agent or a chemical probe.

Developing a robust cell-based assay cascade is paramount for characterizing such a compound. A well-designed strategy not only identifies the compound's biological effects but also provides critical insights into its mechanism of action, guiding future optimization and development efforts. This guide eschews a one-size-fits-all template, instead presenting a logical workflow that begins with fundamental characterization and progressively narrows the focus based on empirical data.

Foundational Steps: Compound Qualification

Before initiating any cell-based experiments, it is imperative to understand the fundamental physicochemical properties of the test article. Neglecting this step is a common source of experimental artifacts and irreproducibility.

Solubility and Stability Assessment

The concentration of a compound in a cell-based assay is only meaningful if it is fully dissolved. Precipitation can lead to inaccurate dose-response curves and physical cellular stress, confounding the results.

Protocol 1: Kinetic Solubility and Stability in Cell Culture Media

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Create a serial dilution of the compound in the primary cell culture medium to be used for subsequent assays (e.g., DMEM with 10% FBS). The final DMSO concentration should be kept constant and low (≤0.5%).

  • Incubation: Incubate the solutions at 37°C, 5% CO₂ for a relevant time course (e.g., 2, 24, 48, and 72 hours).

  • Precipitation Assessment: At each time point, visually inspect for precipitation. For a more quantitative measure, analyze the samples using nephelometry or by centrifuging the samples and measuring the concentration of the supernatant via HPLC-UV.

  • Chemical Stability: Analyze the supernatant from the highest soluble concentration at each time point by LC-MS to check for compound degradation.

  • Determination of Maximum Working Concentration: The highest concentration that shows no precipitation and no significant degradation over the longest intended assay duration is the maximum reliable concentration for your experiments.

Causality Note: This protocol establishes the valid concentration range for all subsequent experiments. Using concentrations above the solubility limit will lead to underestimated potency (IC₅₀/EC₅₀) values. Stability assessment ensures that the observed biological effect is due to the parent compound and not a degradant.

Tier 1: Broad Phenotypic Screening for Biological Activity

With the compound's working concentration range established, the initial goal is to cast a wide net to determine if this compound has any effect on cell viability or proliferation.

Rationale for Cell Line Selection

A diverse panel of cell lines should be selected to maximize the chances of identifying a biological response. We recommend a starting panel that includes:

  • Commonly used cancer cell lines from different tissues: e.g., MCF-7 (breast), HeLa (cervical), A549 (lung), HCT116 (colon).[2][4]

  • A non-cancerous cell line: e.g., HEK293 (human embryonic kidney) or BJ fibroblasts, to assess for general cytotoxicity versus cancer-specific effects.[5]

Workflow for Initial Cytotoxicity Screening

The following diagram illustrates the initial screening workflow.

G cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution (DMSO) Dose Prepare Dose-Response Curve (e.g., 8-point, 1:3 dilution) Max conc. from solubility test Compound->Dose Cells Seed Diverse Cell Panel in 96-well Plates Treat Treat Cells & Incubate (e.g., 72 hours) Cells->Treat Dose->Treat Reagent Add Viability Reagent (e.g., CellTiter-Glo®) Treat->Reagent Read Read Luminescence Reagent->Read Plot Plot Dose-Response Curve (% Viability vs. Log[Conc.]) Read->Plot IC50 Calculate IC₅₀ Value Plot->IC50 Selectivity Compare IC₅₀ Across Cell Lines Identify Sensitive vs. Resistant Lines IC50->Selectivity

Caption: Workflow for primary cytotoxicity screening.

Protocol 2: Cell Viability Assay (using a Luminescent ATP-based Assay)

This protocol uses the principle that ATP levels are directly proportional to the number of metabolically active, viable cells.

  • Cell Seeding: Seed cells in 96-well, opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration serial dilution of this compound in culture medium. An 8-point, 1:3 dilution series starting from the maximum soluble concentration is recommended. Include "vehicle control" (e.g., 0.5% DMSO) and "no cell" (media only) wells.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution or control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to room temperature. Add reagent to each well according to the manufacturer's instructions.

  • Signal Readout: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: % Viability = 100 * (Signal_sample - Signal_no_cell) / (Signal_vehicle - Signal_no_cell).

    • Plot % Viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Table 1: Example Data Output from Tier 1 Screening

Cell LineTissue of OriginIC₅₀ (µM) of [Compound X]
HCT116Colon Cancer1.2
A549Lung Cancer15.8
MCF-7Breast Cancer> 50
BJNormal Fibroblast> 50

Trustworthiness Note: The inclusion of a non-cancerous cell line provides an initial therapeutic index. A large difference in IC₅₀ between a cancer cell line and a normal cell line (e.g., HCT116 vs. BJ in the table above) suggests a potentially selective anti-cancer effect and is a strong rationale for further investigation.

Tier 2: Mechanistic Elucidation Based on Tier 1 Results

The results from the initial screen will dictate the next steps. A decision-making framework is presented below.

G Outcome1 Cytotoxicity Observed? Outcome2 Selective Activity? Outcome1->Outcome2 Yes Action1 STOP (Compound is inactive in this context) Outcome1->Action1 No Action3 Focus on Sensitive Cell Line: - Target Deconvolution (e.g., Kinase screen) - Pathway Analysis (e.g., Western Blot) Outcome2->Action3 Yes Action4 Broad Cytotoxicity: - Investigate general stress pathways - e.g., Mitochondrial toxicity, Tubulin polymerization Outcome2->Action4 No Action2 Investigate Mode of Action: - Apoptosis vs. Necrosis Assays - Cell Cycle Analysis Action3->Action2 Action4->Action2

Caption: Decision tree for Tier 2 assay selection.

Scenario A: Selective Cytotoxicity Observed (e.g., in HCT116 cells)

If the compound is potent and selective for a specific cell line, the next logical step is to investigate the mechanism of cell death and potential molecular targets relevant to that cell type.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces arrest at a specific phase of the cell cycle, which is a hallmark of agents that interfere with DNA replication or mitosis.[4][5]

  • Cell Treatment: Seed the sensitive cell line (e.g., HCT116) in 6-well plates. Treat with the compound at concentrations of 1X and 3X its IC₅₀ for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells, including any floating cells in the supernatant, by trypsinization. Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Protocol 4: Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)

This assay differentiates between programmed cell death (apoptosis) and cellular injury (necrosis).

  • Cell Treatment: Treat cells in 6-well plates as described in the cell cycle protocol, using an incubation time relevant to the cytotoxicity assay (e.g., 48 hours).

  • Staining: Harvest the cells and supernatant. Wash with cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.

  • Data Acquisition: Analyze immediately by flow cytometry.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Scenario B: Broad, Non-selective Cytotoxicity Observed

If the compound is cytotoxic across all cell lines, including non-cancerous ones, it may be acting on a fundamental cellular process. Assays for mitochondrial toxicity or tubulin polymerization could be prioritized.[5]

Tier 3: Target Identification and Validation

If earlier assays suggest a specific mechanism, such as kinase inhibition (many isoxazoles are kinase inhibitors), the next step is to identify the specific molecular target.[3][6]

Hypothetical Pathway: Kinase Inhibition

If cell cycle analysis showed a G2/M arrest, one might hypothesize that the compound targets a kinase involved in mitotic progression, such as a cyclin-dependent kinase (CDK) or Polo-like kinase (PLK).

G cluster_pathway Hypothetical Mitotic Kinase Pathway Compound This compound Kinase Mitotic Kinase (e.g., CDK1/PLK1) Compound->Kinase Substrate Kinase Substrate (Phosphorylated) Kinase->Substrate Phosphorylates G2M_Checkpoint G2/M Checkpoint Progression Substrate->G2M_Checkpoint Mitosis Mitosis G2M_Checkpoint->Mitosis

Sources

using [5-(2-Furyl)isoxazol-3-yl]methylamine in antimicrobial susceptibility testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterizing the In Vitro Antimicrobial Activity of [5-(2-Furyl)isoxazol-3-yl]methylamine Using Standard Susceptibility Testing Methodologies

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to render common infections untreatable and undermining modern medical procedures.[1][2] This escalating crisis necessitates a robust pipeline of novel antimicrobial agents with diverse mechanisms of action.[3] Heterocyclic compounds, particularly those containing the isoxazole scaffold, have emerged as a promising area of research, with numerous derivatives demonstrating significant antibacterial and antifungal activities.[4][5][6][7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized evaluation of a novel investigational compound, This compound . While this specific molecule is presented for illustrative purposes, the methodologies herein are grounded in the universal principles of antimicrobial susceptibility testing (AST) and can be adapted for any new chemical entity.

Our objective is to outline a logical, field-proven workflow for characterizing the antimicrobial profile of a new agent. This involves determining its minimum inhibitory concentration (MIC), assessing its activity via diffusion methods, and elucidating its bactericidal or bacteriostatic nature. Adherence to these standardized protocols, established by leading bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reproducible, high-quality data that can reliably inform preclinical and clinical development.[10][11][12][13]

Physicochemical Properties & Stock Solution Preparation

A fundamental prerequisite for accurate AST is the preparation of a stable, soluble, and precisely quantified stock solution of the investigational compound. The physicochemical properties of isoxazole derivatives can vary, but they are generally polar compounds with increased solubility in polar organic solvents and, to a lesser extent, in aqueous solutions, a property that can be influenced by temperature.[14][15] Inaccurate stock preparation is a primary source of experimental variability.

Protocol 2.1: Preparation of High-Concentration Stock Solution

  • Causality: A high-concentration stock, typically in 100% dimethyl sulfoxide (DMSO), ensures that the final concentration of the solvent in the assay medium is minimal (usually ≤1%), preventing any intrinsic antimicrobial or inhibitory effects of the solvent itself.

  • Compound Handling: Using an analytical balance, accurately weigh 1-5 mg of this compound powder. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Solubilization: Dissolve the weighed powder in high-purity (≥99.7%) DMSO to achieve a final stock concentration of 10 mg/mL (or 10,000 µg/mL).

  • Verification of Solubility: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure complete dissolution with no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): If the subsequent experimental setup is highly sensitive to contamination, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile, cryo-compatible vials. This self-validating practice prevents degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol Suite 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative AST, establishing the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[1][16][17]

3.1 Principle of the Method A standardized bacterial inoculum is challenged with serial twofold dilutions of the investigational compound in a liquid growth medium within a 96-well microtiter plate.[18][19] The MIC is determined following a defined incubation period by observing the lowest compound concentration that prevents visible turbidity.[18][20]

3.2 Detailed Experimental Protocol

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[17][21]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation (Trustworthiness Pillar):

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension.

    • Standardization is critical for reproducibility. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[20][22] Verify this using a spectrophotometer at 600 nm (OD should be between 0.08-0.10).

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate. Well 12 will serve as a growth control and should receive 200 µL of CAMHB initially.

    • Prepare a working solution of the compound by diluting the 10 mg/mL stock. For example, to test up to a concentration of 128 µg/mL, create a 256 µg/mL working solution in CAMHB.

    • Add 200 µL of this 256 µg/mL working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This leaves wells 1-10 with 100 µL of compound at decreasing concentrations, and well 11 with 100 µL of drug-free broth (sterility control).

  • Inoculation and Incubation:

    • Transfer 100 µL of the final bacterial inoculum (prepared in Step 1) into wells 1 through 10 and well 12 (growth control). Do NOT add bacteria to well 11 (sterility control).

    • The final volume in each well is now 200 µL. The compound concentrations and the bacterial density are now at their target values.

    • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • Reading and Interpretation:

    • Following incubation, examine the plate from the bottom using a reading mirror or by placing it on a dark, non-reflective surface.

    • The Growth Control (Well 12) must show distinct turbidity.

    • The Sterility Control (Well 11) must remain clear.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[2][20]

3.3 Data Presentation: MIC Summary

Summarize the experimental findings in a clear, tabular format.

MicroorganismGram StainCompound MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 29213Positive160.5
E. coli ATCC 25922Negative320.015
P. aeruginosa ATCC 27853Negative640.25
E. faecalis ATCC 29212Positive81

3.4 Workflow Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 1. Prepare 0.5 McFarland Inoculum p3 3. Inoculate Plate with Standardized Bacteria p1->p3 p2 2. Create Serial Dilutions of Compound in Plate p2->p3 p4 4. Incubate at 35°C for 16-20 hours p3->p4 p5 5. Visually Inspect for Turbidity p4->p5 p6 6. Determine Lowest Concentration with No Growth (MIC) p5->p6

Caption: Workflow for MIC determination via broth microdilution.

Protocol Suite 2: Disk Diffusion Assay

The disk diffusion test (also known as the Kirby-Bauer test) is a widely used method for preliminary assessment of antimicrobial susceptibility.[23][24] It is a qualitative or semi-quantitative assay that provides a visual representation of a compound's activity.

4.1 Principle of the Method A sterile paper disk impregnated with a known amount of the investigational compound is placed on an agar surface uniformly inoculated with a test organism.[23] The compound diffuses into the agar, creating a radial concentration gradient.[24] If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.[25]

4.2 Detailed Experimental Protocol

Materials:

  • This compound solution (e.g., 1 mg/mL in a volatile solvent like ethanol or acetone)

  • Sterile 6-mm blank paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[26]

  • Bacterial strains and inoculum preparation materials (as in Sec 3.2)

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Disk Preparation:

    • In a sterile environment, apply a precise volume (e.g., 20 µL) of the this compound solution onto each blank paper disk to achieve a specific drug load (e.g., 20 µ g/disk ).

    • Allow the disks to dry completely in a laminar flow hood to ensure full evaporation of the solvent.

  • Inoculum and Plating:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, as described in Protocol 3.2, Step 1.

    • Within 15 minutes, dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound-impregnated disks onto the inoculated agar surface.[25] Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) on the underside of the plate.

    • For investigational compounds, breakpoints (Susceptible, Intermediate, Resistant) are not yet established. The data is used for screening and to correlate with MIC values.[27]

4.3 Data Presentation: Zone Diameter Summary

MicroorganismCompound Load per Disk (µg)Zone of Inhibition Diameter (mm)
S. aureus ATCC 292132018
E. coli ATCC 259222015
P. aeruginosa ATCC 278532011

4.4 Workflow Visualization

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 1. Prepare Impregnated Disks p4 4. Apply Disks to Agar p1->p4 p2 2. Prepare 0.5 McFarland Inoculum p3 3. Uniformly Swab MHA Plate p2->p3 p3->p4 p5 5. Incubate at 35°C for 16-20 hours p4->p5 p6 6. Measure Zone of Inhibition (mm) p5->p6 Mechanism_of_Action Compound This compound Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Compound->Enzyme Binds & Inhibits Process DNA Replication & Transcription Enzyme->Process Required For Outcome Inhibition of Growth & Cell Death Process->Outcome Leads to

Caption: Hypothetical mechanism of action for the investigational compound.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust and standardized framework for the initial in vitro characterization of novel antimicrobial agents like this compound. By systematically determining the MIC, assessing activity through diffusion, and defining its bactericidal or bacteriostatic properties, researchers can build a comprehensive profile of the compound's potential.

The data generated from these foundational assays are critical for making informed decisions in the drug development process. Positive results should lead to expanded studies, including testing against a broader panel of clinically relevant and resistant pathogens, cytotoxicity assays against mammalian cell lines to assess selectivity, and eventual progression to in vivo efficacy models.

References

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. ResearchGate. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (PMC). [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • Modification of antimicrobial susceptibility testing methods. ResearchGate. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • Time Kill Assay. Scribd. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health (PMC). [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • EUCAST. ESCMID. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Modification of antimicrobial susceptibility testing methods. PubMed. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Isoxazole. Solubility of Things. [Link]

  • Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. National Institutes of Health (PMC). [Link]

  • The Continued Value of Disk Diffusion for Assessing Antimicrobial Susceptibility in Clinical Laboratories. National Institutes of Health. [Link]

  • Disk Diffusion and Quality Control. EUCAST. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • EUCAST Frequently Asked Questions. EUCAST. [Link]

  • Expert Rules. EUCAST. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (PMC). [Link]

Sources

Application Notes and Protocols for [5-(2-Furyl)isoxazol-3-yl]methylamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anti-cancer agents.[1][2] These compounds have been shown to interfere with critical cellular pathways in cancer progression, including the induction of apoptosis and cell cycle arrest.[3][4] This document provides a comprehensive guide for the initial in vitro evaluation of a novel isoxazole derivative, [5-(2-Furyl)isoxazol-3-yl]methylamine, in cancer cell line studies. While this specific molecule is not extensively characterized in existing literature, the protocols and scientific rationale provided herein are based on established methodologies for evaluating analogous isoxazole compounds and are designed to rigorously assess its anti-neoplastic potential.[4][5] This guide will detail the experimental workflow, from initial cytotoxicity screening to the elucidation of its mechanism of action, providing researchers with the necessary tools to conduct a thorough preclinical assessment.

Introduction to this compound and its Therapeutic Rationale

This compound is a heterocyclic compound featuring an isoxazole ring linked to a furan moiety and a methylamine group. The isoxazole ring is a key pharmacophore in a variety of biologically active molecules, including approved drugs and clinical candidates.[2][6] The inclusion of the furan ring and the methylamine side chain may confer unique pharmacological properties, potentially influencing its solubility, cell permeability, and target engagement.

The rationale for investigating this compound as a potential anti-cancer agent is predicated on the known activities of other isoxazole derivatives. These compounds have been reported to exert their anti-cancer effects through diverse mechanisms, such as:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective cancer therapies.[3][4]

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells at specific checkpoints in the cell cycle.[3]

  • Inhibition of Key Signaling Pathways: Modulating the activity of proteins and enzymes that are critical for cancer cell survival and growth.[1][4]

The experimental framework detailed in this application note is designed to systematically investigate these potential mechanisms for this compound.

Experimental Workflow for In Vitro Evaluation

A logical and stepwise approach is crucial for the efficient and effective evaluation of a novel compound. The following workflow is recommended:

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies viability Cell Viability Assay (MTT) ic50 Determine IC50 Values viability->ic50 Analyze dose-response apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 concentration western_blot Western Blot Analysis apoptosis->western_blot Confirm apoptotic markers cell_cycle->western_blot Investigate cell cycle proteins

Figure 1: A streamlined workflow for the in vitro assessment of this compound.

Recommended Cancer Cell Lines

The choice of cancer cell lines is critical for obtaining relevant and translatable data. It is recommended to screen this compound against a panel of cell lines representing different cancer types. The NCI-60 panel provides a well-characterized set of human cancer cell lines for initial screening.[7][8]

Cancer Type Recommended Cell Lines Rationale
Breast Cancer MCF-7, MDA-MB-231Represent different subtypes (hormone receptor-positive and triple-negative).[9]
Lung Cancer A549, NCI-H460Commonly used non-small cell lung cancer models.[10]
Colon Cancer HCT-116, HT-29Represent different genetic backgrounds and differentiation states.
Leukemia K562, JurkatSuspension cell lines representing chronic myeloid leukemia and T-cell leukemia.[9]

Detailed Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][2]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V only, and cells stained with PI only.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.[4]

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[4]

    • Annexin V-negative / PI-positive: Necrotic cells.[12]

apoptosis_pathway cluster_markers Apoptotic Markers compound This compound cell Cancer Cell compound->cell apoptosis Apoptosis cell->apoptosis ps_translocation Phosphatidylserine (PS) Translocation apoptosis->ps_translocation membrane_permeability Increased Membrane Permeability apoptosis->membrane_permeability

Figure 2: Signaling pathway of apoptosis induced by the compound.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[3] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[3]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells and wash them with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[5][13]

    • Incubate the cells on ice or at -20°C for at least 30 minutes.[5]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[5][14]

    • Incubate for 15-30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample.[15][16] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[16][17]

Protocol:

  • Protein Extraction:

    • Treat cells as described in the apoptosis assay protocol.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[15]

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p21, cyclin D1) overnight at 4°C.[15]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[18]

    • Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner.

Table 1: Example IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h Treatment
MCF-715.2 ± 2.1
MDA-MB-2318.9 ± 1.5
A54922.5 ± 3.4
HCT-11612.7 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example Apoptosis and Cell Cycle Analysis Results in MDA-MB-231 Cells

Treatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control4.1 ± 0.82.5 ± 0.555.2 ± 4.128.9 ± 3.215.9 ± 2.5
Compound (8.9 µM)25.6 ± 3.215.3 ± 2.170.1 ± 5.615.4 ± 2.814.5 ± 2.1

Cells were treated for 48 hours. Data are presented as mean ± standard deviation.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The successful execution of these studies will lay the groundwork for further preclinical development, including in vivo efficacy studies and target identification.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Kumar, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2015). Oncology Letters, 10(4), 2143–2148. Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • [5-(2-Furyl)isoxazole-3-yl]methylamine. (2008). eCrystals - University of Southampton. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808–7816. Available at: [Link]

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1385–1389. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. (2016). Molecules, 21(10), 1372. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]

  • In vitro human cell line models to predict clinical response to anticancer drugs. (2013). Pharmacogenomics, 14(1), 89–104. Available at: [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Available at: [Link]

  • Western blotting. (n.d.). Chen Lab - University of Hawaii Cancer Center. Available at: [Link]

  • In Vitro Drug Testing. (n.d.). Diag2Tec, Preclinical CRO. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 321. Available at: [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014). Cancer Research, 74(9), 2377–2384. Available at: [Link]

Sources

Application Note & Protocols: High-Purity Isolation of [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purification Challenge

[5-(2-Furyl)isoxazol-3-yl]methylamine is a heterocyclic building block featuring a primary amine, an isoxazole core, and a furan moiety. Its utility in medicinal chemistry and drug development programs is significant, often serving as a key intermediate in the synthesis of complex molecular architectures.[1][2] However, the very features that make it a versatile synthon—namely the basic primary amine and the polar heterocyclic systems—present distinct challenges for purification.

Crude reaction mixtures can contain a variety of impurities, including unreacted starting materials, acidic or neutral byproducts, and isomers. The basic nature of the amine functional group often leads to problematic interactions with standard purification media, such as acidic silica gel, resulting in poor separation, low recovery, and product degradation.[3][4]

This document provides a comprehensive guide to the purification of this compound, moving beyond simple procedural lists to explain the underlying chemical principles. We will detail three robust, field-proven methodologies: Acid-Base Extraction , Optimized Flash Column Chromatography , and Recrystallization (as Free Base and Salt) . The goal is to empower researchers to select and execute the optimal strategy based on crude sample purity, impurity profile, and desired scale.

Compound Profile & Impurity Analysis

Before selecting a purification method, it is critical to understand the physicochemical properties of the target compound and anticipate potential impurities.

PropertyValue / CharacteristicRationale & Implication for Purification
Molecular Formula C₈H₈N₂O₂Indicates a relatively small, polar molecule.
Molecular Weight 164.16 g/mol ---
Key Functional Group Primary Amine (-CH₂NH₂)Basic nature allows for selective protonation. This is the cornerstone of the acid-base extraction technique.[5][6]
Physical Form SolidThe compound is a solid at room temperature, making recrystallization a viable final purification step.[7]
Potential Impurities Unreacted starting materials, acidic byproducts, neutral organic side-products, isomers.A multi-step purification strategy may be required. For instance, an acid-base extraction can remove acidic and neutral impurities, followed by chromatography to separate closely related basic compounds.

Strategic Approach to Purification

The choice of purification technique is not arbitrary; it is a deliberate decision based on an assessment of the crude material. The following workflow provides a logical path for selecting the most effective method.

Purification_Workflow start Crude this compound purity_check Assess Crude Purity (TLC, ¹H NMR) start->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity >90% low_purity Low Purity (<90%) Complex Mixture purity_check->low_purity <90% recrystallization Technique 3: Recrystallization high_purity->recrystallization acid_base Technique 1: Acid-Base Extraction low_purity->acid_base Acidic/Neutral Impurities chromatography Technique 2: Column Chromatography low_purity->chromatography Neutral/Slightly Basic Impurities final_product Pure Product (>98%) recrystallization->final_product acid_base->chromatography Basic Impurities Remain acid_base->final_product Purity Goal Met chromatography->recrystallization Solid Product, Further Polishing chromatography->final_product Purity Goal Met

Caption: Purification strategy selection workflow.

Detailed Protocols & Methodologies

Technique 1: Acid-Base Extraction

This technique leverages the basicity of the amine to selectively move it between aqueous and organic phases, leaving non-basic impurities behind. It is an excellent first-pass purification for crude mixtures.[5][6][8]

Principle of Operation: The free amine is soluble in organic solvents. Upon treatment with an aqueous acid (e.g., HCl), it forms the corresponding ammonium hydrochloride salt, which is highly soluble in water.[6] Neutral and acidic impurities remain in the organic phase. After separation, the aqueous layer is basified (e.g., with NaOH), regenerating the water-insoluble free amine, which can then be extracted back into a fresh organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) in a separatory funnel. A typical starting concentration is 50-100 mg/mL.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The target amine is now protonated and resides in the upper aqueous layer as its hydrochloride salt. Drain and collect the lower organic layer, which contains neutral impurities.

  • Organic Wash (Optional): To ensure complete removal of neutral impurities, the aqueous layer can be washed with a fresh portion of the organic solvent.

  • Basification: Transfer the acidic aqueous layer to a clean Erlenmeyer flask and cool it in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (confirm with pH paper). The free amine may precipitate or form an oil.

  • Back Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into a fresh organic solvent (e.g., DCM or EtOAc) by shaking. Repeat this extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Technique 2: Optimized Flash Column Chromatography

Chromatography is essential for separating the target amine from impurities with similar basicity but different polarities. Standard silica gel is acidic and can cause severe tailing (streaking) and irreversible adsorption of basic compounds.[3][4] The following approaches circumvent this issue.

Method A: Triethylamine-Modified Silica Gel

Principle: Adding a small percentage of a volatile competing base, such as triethylamine (Et₃N), to the mobile phase effectively neutralizes the acidic silanol groups on the silica surface.[3] This prevents strong ionic interactions, allowing the amine to elute symmetrically.

Protocol:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Preparation: Select a primary solvent system based on TLC analysis (e.g., Hexane/EtOAc or DCM/MeOH). To this solvent system, add 0.5-1% (v/v) of triethylamine.

  • Column Packing: Pack the column using the Et₃N-modified mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Run the column using a gradient of the Et₃N-modified mobile phase. Monitor the elution using TLC, staining with a suitable agent like ninhydrin for primary amines.

  • Fraction Collection & Analysis: Collect fractions and combine those containing the pure product. Evaporate the solvent under reduced pressure. Note that triethylamine (b.p. 89 °C) will also need to be removed, which may require a high-vacuum pump.

Method B: Amine-Functionalized or Basic Alumina Stationary Phases

Principle: Using a stationary phase that is inherently basic or neutral eliminates the problematic acid-base interaction from the start. Amine-functionalized silica (KP-NH) or basic alumina are excellent choices for purifying amines and often provide superior separation with simpler mobile phases.[3][4][9]

Protocol:

  • Stationary Phase: Commercially available amine-functionalized silica or basic alumina.

  • Mobile Phase Selection: Standard solvent systems like Hexane/EtOAc or DCM/MeOH can be used without the addition of triethylamine.

  • Column Operation: Follow standard procedures for column packing, sample loading, and elution. The separation is often sharper and more efficient than with modified standard silica.[3]

Chromatography MethodProsCons
Et₃N-Modified Silica Uses inexpensive, standard silica gel.Requires removal of high-boiling Et₃N; can alter selectivity.
Amine-Functionalized Silica Excellent peak shape; no additive required; highly reproducible.[3][4]Higher cost of stationary phase.
Basic Alumina Good for purifying basic compounds; alternative selectivity to silica.[9]Can be less forgiving than silica; activity can vary.
Technique 3: Recrystallization

Recrystallization is the ultimate technique for achieving high crystalline purity for solid compounds. It is most effective when the starting material is already >90-95% pure.[10][11]

Method A: Recrystallization of the Free Base

Principle: This classic method relies on the differential solubility of the compound in a solvent at high and low temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain soluble at all temperatures.[10][12]

Protocol:

  • Solvent Screening: Test the solubility of the amine in various solvents (e.g., isopropanol, ethyl acetate, toluene, or binary mixtures like EtOAc/Hexane) to find a suitable system.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of near-boiling solvent required to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

Method B: Purification via Salt Formation and Recrystallization

Principle: This is often a more reliable and effective method for amines.[13] The free amine is converted to a stable, highly crystalline salt (e.g., hydrochloride), which is precipitated or recrystallized. The salt form often has more predictable and favorable crystallization properties than the free base. The hydrochloride salt of this compound is commercially available, indicating it is a stable and well-behaved solid.[14]

Protocol:

  • Salt Formation: Dissolve the purified free base from a previous step in a suitable solvent like diethyl ether or EtOAc.

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Recrystallization (if needed): If the precipitated salt requires further purification, it can be recrystallized from a suitable polar solvent system (e.g., Methanol/Ether or Ethanol/Water).

  • Drying: Dry the crystalline salt under high vacuum.

Summary and Concluding Remarks

The purification of this compound is readily achievable with a rational, stepwise approach. For highly impure samples, a preliminary acid-base extraction is an invaluable and scalable technique to remove the bulk of non-basic contaminants. Subsequent purification by flash column chromatography —preferably on an amine-functionalized stationary phase —can effectively separate the target compound from closely related impurities. Finally, for obtaining material of the highest analytical purity, recrystallization , particularly via the formation of the hydrochloride salt , provides a robust and reliable polishing step. By understanding the chemical principles behind each method, researchers can confidently produce this valuable building block with the purity required for demanding applications in drug discovery and development.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI: 10.1039/D1RE00205H.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University Name. (n.d.). Recrystallization. Retrieved from a university chemistry department website.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography. DOI: 10.1016/0021-9673(92)85683-k.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Googleapis.com. (2020, January 23). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • University of Southampton, eCrystals. (2008, January 31). [5-(2-Furyl)isoxazole-3-yl]methylamine. Retrieved from [Link]

  • Enamine. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry. DOI: 10.1021/acs.joc.9b02264.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. DOI: [Link].

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • ResearchGate. (2025, August 5).

Sources

Application Note: Quantitative Analysis of [5-(2-Furyl)isoxazol-3-yl]methylamine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[5-(2-Furyl)isoxazol-3-yl]methylamine is a heterocyclic amine containing furan and isoxazole moieties, a structural motif of interest in medicinal chemistry and drug discovery. The isoxazole ring, in particular, is a versatile scaffold found in numerous biologically active compounds.[1][2] Accurate quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for two robust analytical methods for the quantification of this compound: a primary method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and a more sensitive, secondary method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The presence of a primary amine group in this compound allows for derivatization to enhance its detectability. Aliphatic amines often lack a strong chromophore, making their direct detection by UV-Vis challenging at low concentrations.[3] Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) introduces a highly UV-absorbent or fluorescent moiety, significantly improving sensitivity.[4][5] This guide will focus on an OPA-based derivatization for the HPLC-UV method due to its rapid reaction kinetics and the formation of stable, highly fluorescent isoindole derivatives.[6][7][8]

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the method of choice. This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from complex sample matrices.[9]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the target analyte is presented in Table 1. This information is critical for method development, including solvent selection and optimization of extraction procedures.

PropertyValueSource
Molecular FormulaC₈H₈N₂O₂[10]
Molecular Weight164.16 g/mol [10]
Melting Point46°C
Boiling Point313.5°C at 760 mmHg
Density1.229 g/cm³

Primary Method: HPLC-UV with Pre-column OPA Derivatization

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement. The derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) creates a highly fluorescent isoindole derivative that can be readily detected by UV absorbance.[8][11]

Method Rationale

The choice of reversed-phase HPLC is based on the non-polar nature of the derivatized analyte. A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules.[12] The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), allows for the efficient elution and separation of the analyte from potential impurities. Gradient elution is employed to ensure adequate separation and reasonable analysis time.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

2. Preparation of Solutions

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with a sodium hydroxide solution.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Derivatization Procedure

  • To 100 µL of each working standard or sample solution in a microcentrifuge tube, add 400 µL of the OPA derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject a 20 µL aliquot of the derivatized solution into the HPLC system.

4. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.05 M Sodium Acetate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-27 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 340 nm
Injection Volume 20 µL
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Add_OPA Add OPA Reagent Dissolve_Sample->Add_OPA Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Dilute_Standard->Add_OPA Vortex Vortex (30s) Add_OPA->Vortex React React (2 min) Vortex->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (340 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis of this compound with OPA derivatization.

Secondary Method: LC-MS/MS

This method is designed for high-sensitivity and high-selectivity quantification of this compound, making it ideal for analysis in complex matrices such as plasma or tissue homogenates.

Method Rationale

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. A C18 column is used for chromatographic separation. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is essential for positive ion electrospray ionization (ESI).[9] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 acetonitrile:water to cover the desired calibration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration in 50:50 acetonitrile:water.

3. Sample Preparation (from plasma)

  • To 100 µL of plasma sample, add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte. Predicted: m/z 165.1 → [fragment ions]
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precip Protein Precipitation (ACN) Add_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 4.

Validation ParameterHPLC-UVLC-MS/MS
Specificity Assessed by comparing chromatograms of blank, placebo, and spiked samples.Assessed by monitoring specific MRM transitions and comparing with blank matrix.
Linearity Minimum of 5 concentrations, r² > 0.99Minimum of 6 concentrations, r² > 0.99
Range To be determined based on application.To be determined based on application.
Accuracy 80-120% recovery85-115% recovery
Precision (RSD%) Repeatability < 2%, Intermediate Precision < 3%Repeatability < 15%, Intermediate Precision < 15%
Limit of Detection (LOD) To be determined (S/N ratio of 3:1)To be determined (S/N ratio of 3:1)
Limit of Quantification (LOQ) To be determined (S/N ratio of 10:1)To be determined (S/N ratio of 10:1)
Robustness Variations in pH, column temperature, flow rateVariations in column temperature, flow rate, mobile phase composition

Conclusion

This application note presents two comprehensive and robust analytical methods for the quantification of this compound. The HPLC-UV method with pre-column OPA derivatization is a reliable approach for routine analysis of bulk materials and simple formulations. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is recommended. Both methods should be fully validated before implementation in a regulated environment.

References

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  • ResearchGate. (2025). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from [Link]

  • ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Retrieved from [Link]

  • Oxford Academic. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Retrieved from [Link]

  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • PubMed. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]

  • Books. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from [Link]

  • (n.d.). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Retrieved from [Link]

  • University of Southampton. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. Retrieved from [Link]

  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Retrieved from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • MDPI. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Unveiling the regioselective synthesis of antiviral 5-isoxazol-5-yl-2'deoxyuridines with a molecular electron density theory perspective. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-furyl)-5-isoxazolamine (C7H6N2O2). Retrieved from [Link]

  • PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]

  • PubMed Central. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 543713-32-2 | C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE. Retrieved from [Link]

Sources

Application Notes & Protocols for the Initial In Vivo Characterization of [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for In Vivo Evaluation

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its association with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antipsychotic properties.[1][2][3] The compound [5-(2-Furyl)isoxazol-3-yl]methylamine represents a novel derivative within this class, and its in vivo properties remain uncharacterized.

This guide presents a comprehensive, phased approach for the initial in vivo evaluation of this new chemical entity (NCE). The protocols herein are designed to be a self-validating system, moving logically from foundational safety and pharmacokinetic profiling to preliminary efficacy screening. Our methodology is grounded in the principles of robust, reproducible experimental design as championed by the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure scientific rigor and ethical conduct.[4] This document will empower researchers to systematically assess the compound's potential, making data-driven decisions for further development.

Phase 1: Foundational Pharmacokinetic (PK) Profiling

Causality Behind the Experiment: Before assessing what the compound does to the body (pharmacodynamics), it is imperative to understand what the body does to the compound (pharmacokinetics). A preliminary PK study is essential to determine the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][5] Key parameters like bioavailability and half-life will directly inform the dosing regimen (e.g., dose level, frequency, and route of administration) for subsequent toxicology and efficacy studies.[6]

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents

This protocol outlines a parallel-group study in rats to determine key PK parameters following both intravenous (IV) and oral (PO) administration.

1. Animal Model Selection:

  • Species/Strain: Male Wistar or Sprague-Dawley rats (8-10 weeks old). Rodents are widely used in early-stage discovery due to their well-characterized physiology and the availability of historical data.[7]
  • Justification: These strains are standard for PK studies, offering consistent and reproducible results.

2. Experimental Groups & Dosing:

  • Group A (IV Administration): n=3-5 rats. Dose: 1-2 mg/kg.
  • Group B (PO Administration): n=3-5 rats. Dose: 5-10 mg/kg.
  • Rationale: The IV group serves to determine the compound's characteristics without the absorption phase and is the reference for calculating oral bioavailability. The PO group assesses the compound's ability to be absorbed from the gastrointestinal tract.

3. Step-by-Step Methodology:

  • Compound Formulation:
  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). The final formulation should be a clear solution.
  • Perform a solubility test prior to the main experiment to ensure the compound does not precipitate upon dilution.
  • Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.
  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water provided ad libitum.
  • Administration:
  • IV Group: Administer the compound via a single bolus injection into the lateral tail vein.
  • PO Group: Administer the compound via oral gavage.
  • Blood Sampling:
  • Collect sparse blood samples (approx. 100-150 µL) from the saphenous or tail vein at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA).
  • Suggested Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
  • Suggested Time Points (PO): 0 (pre-dose), 15, 30 minutes; 1, 2, 4, 8, 24 hours.
  • Sample Processing:
  • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
  • Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis.
  • Bioanalysis:
  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method, similar to protocols developed for other isoxazole derivatives.[5][8]

4. Data Presentation & Analysis:

  • Calculate the key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
  • Summarize the data as shown in Table 1.
Parameter Abbreviation Description IV Route PO Route
Max ConcentrationCmaxThe highest observed concentration in plasma.N/A(Value)
Time to CmaxTmaxThe time at which Cmax is observed.N/A(Value)
Area Under CurveAUC(0-t)The area under the plasma concentration-time curve from time 0 to the last measurable point.(Value)(Value)
Half-lifeThe time required for the plasma concentration to decrease by half.(Value)(Value)
ClearanceCLThe volume of plasma cleared of the drug per unit time.(Value)N/A
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.(Value)N/A
BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation.N/A(Value)

Table 1: Summary of key pharmacokinetic parameters for this compound.

Phase 2: Acute Toxicity and Dose-Range Finding

Causality Behind the Experiment: The primary goal of this phase is to establish a safe dose range for subsequent efficacy studies.[9] This involves identifying the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and the No Observed Adverse Effect Level (NOAEL).[10][11] This step is critical for animal welfare and for ensuring that any observed efficacy is not a byproduct of toxicity.

Protocol 2: Acute Dose-Range Finding Study in Rodents

This protocol uses a dose escalation design to observe the acute effects of the compound.

1. Animal Model Selection:

  • Species/Strain: Male and female BALB/c or C57BL/6 mice (7-9 weeks old).
  • Justification: Mice are suitable for acute toxicity screening due to their smaller size, requiring less compound, and their well-documented responses to test articles.[7] Including both sexes is crucial to identify potential sex-specific differences in toxicity.[12]

2. Experimental Design:

  • Groups: Use a cohort of 2-3 mice (1-2 male, 1 female) per dose level.
  • Dose Escalation: Administer single doses in a step-wise manner (e.g., 10, 30, 100, 300 mg/kg) via the intended route for efficacy studies (e.g., PO or IP).
  • Controls: A vehicle control group (n=3) should be run in parallel.

3. Step-by-Step Methodology:

  • Compound Formulation: Prepare the compound in the selected vehicle as described in Protocol 1.
  • Administration: Administer a single dose to each cohort.
  • Clinical Observations (Modified Irwin Test):
  • Systematically observe animals for a battery of clinical signs at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 24, 48, and 72 hours post-dose).[11]
  • Categories of Observation:
  • CNS: Seizures, lethargy, hyperactivity, tremors.
  • Neuromuscular: Ataxia, convulsions, splayed limbs.
  • Autonomic: Salivation, lacrimation, piloerection.
  • General: Changes in respiration, body posture, grooming.
  • Body Weight: Record the body weight of each animal just before dosing and daily for up to 7 days. Significant weight loss (>15-20%) is a key indicator of toxicity.
  • Endpoint Determination: The MTD is typically defined as the highest dose that results in no mortality and no more than a 10% reduction in body weight. The NOAEL is the highest dose at which no adverse findings are observed.[10]

4. Data Presentation:

  • Summarize the findings in a clear, tabular format.
Dose Level (mg/kg) N (M/F) Mortality Key Clinical Signs Observed Body Weight Change (at 48h)
Vehicle2/10/3None+1%
102/10/3None+0.5%
302/10/3None-1%
1002/10/3Mild, transient hypoactivity at 1h-5%
3002/11/3Severe lethargy, ataxia, piloerection-18% (survivors)

Table 2: Example summary table for a dose-range finding study. Based on this hypothetical data, the MTD would be considered 100 mg/kg.

Phase 3: Preliminary In Vivo Efficacy Screening

Causality Behind the Experiment: Once a compound's PK profile is understood and a safe dose range is established, preliminary efficacy studies can be designed to test the primary hypothesis of its biological activity.[13] Given the broad potential of isoxazole derivatives, a targeted screen in a relevant disease model is a logical next step.[1][3]

Protocol 3: Example Efficacy Screen - Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model for assessing the acute anti-inflammatory activity of a novel compound.[1]

1. Rationale:

  • The model is simple, reproducible, and effectively screens for compounds that can inhibit mediators of acute inflammation (e.g., histamine, prostaglandins, bradykinin).

2. Experimental Design:

  • Animal Model: Male Wistar rats (150-180g).
  • Randomization & Blinding: Randomly allocate animals to groups and blind the investigators to the treatment assignments to minimize bias.[7][12]
  • Experimental Groups (n=6-8 per group):
  • Group 1 (Vehicle Control): Receives vehicle only.
  • Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, PO).
  • Group 3 (Test Article - Low Dose): Receives this compound at a dose below the MTD (e.g., 30 mg/kg, PO).
  • Group 4 (Test Article - High Dose): Receives this compound at the MTD (e.g., 100 mg/kg, PO).

3. Step-by-Step Methodology:

  • Acclimatization & Baseline Measurement: Allow animals to acclimate. Just before dosing, measure the baseline volume of the right hind paw of each rat using a plethysmometer.
  • Dosing: Administer the vehicle, positive control, or test article orally (PO) to the respective groups.
  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each rat.
  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
  • Data Calculation:
  • Calculate the change in paw volume (edema) at each time point by subtracting the baseline volume from the post-treatment volume.
  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
  • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

4. Data Analysis:

  • Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Visualizations: Workflows and Diagrams

Overall In Vivo Characterization Workflow

G cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Efficacy Screening P1 Protocol 1: Single-Dose PK Study (IV and PO Routes) P1_out Determine Key PK Parameters (T½, Cmax, AUC, F%) P1->P1_out P2 Protocol 2: Acute Toxicity & Dose-Range Finding P1_out->P2 Inform Dosing Route P2_out Establish NOAEL & MTD P2->P2_out P3 Protocol 3: Select & Execute Relevant Disease Model (e.g., Anti-Inflammatory) P2_out->P3 Inform Dose Levels P3_out Preliminary Proof-of-Concept P3->P3_out Go Go: Proceed to Chronic Toxicity & Further Efficacy P3_out->Go NoGo No-Go: Re-evaluate or Synthesize Analogs P3_out->NoGo

Caption: Phased workflow for the initial in vivo characterization of a novel compound.

Robust In Vivo Experimental Design

G cluster_groups Treatment Groups cluster_endpoints Data Collection & Endpoints Population Animal Population (e.g., Wistar Rats) Randomize Randomization & Blinding Population->Randomize Vehicle Group 1: Vehicle Control Randomize->Vehicle Positive Group 2: Positive Control Randomize->Positive TestLow Group 3: Test Article (Low Dose) Randomize->TestLow TestHigh Group 4: Test Article (High Dose) Randomize->TestHigh Behavioral Behavioral/ Clinical Signs Vehicle->Behavioral Physiological Physiological (e.g., Paw Volume) Vehicle->Physiological Biomarker Biomarker Analysis (Blood/Tissue) Vehicle->Biomarker Positive->Behavioral Positive->Physiological Positive->Biomarker TestLow->Behavioral TestLow->Physiological TestLow->Biomarker TestHigh->Behavioral TestHigh->Physiological TestHigh->Biomarker Analysis Statistical Analysis (e.g., ANOVA) Behavioral->Analysis Physiological->Analysis Biomarker->Analysis Conclusion Conclusion on Efficacy & Safety Analysis->Conclusion

Caption: Key elements of a robust, controlled in vivo experimental design.

References

  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. (2023). FEBS Network. [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025). ModernVivo. [Link]

  • Key Elements of In Vivo Study Design. JAX Online MicroLessons and MiniCourses. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. (2025). ResearchGate. [Link]

  • In vivo toxicology studies. Vivotecnia. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Toxicological screening. (2011). Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • Toxicology. MuriGenics. [Link]

  • In vivo toxicology studies. Biobide. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Semantic Scholar. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Publishing. [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Moroccan Journal of Heterocyclic Chemistry. [Link]

  • [5-(2-Furyl)isoxazole-3-yl]methylamine. (2008). eCrystals - University of Southampton. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. (2016). Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). ResearchGate. [Link]

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Application Notes and Protocols for the Formulation of [5-(2-Furyl)isoxazol-3-yl]methylamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Heterocyclic Compound

The isoxazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The incorporation of a furan moiety, another privileged heterocyclic system known for its diverse biological functions, into the isoxazole scaffold presents a compelling strategy for the discovery of novel therapeutic agents.[3][4] [5-(2-Furyl)isoxazol-3-yl]methylamine is a compound of significant interest, combining these two key pharmacophores. This guide provides a comprehensive framework for the formulation and application of this molecule in various biological assays, ensuring scientific rigor and reproducibility.

The successful evaluation of any potential drug candidate hinges on a robust and reliable formulation that ensures consistent delivery and bioavailability in experimental systems. This document outlines the critical steps and considerations for preparing this compound for in vitro and in vivo studies, from initial characterization to the preparation of stock and working solutions.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective formulation strategy. While specific experimental data for this compound is not extensively available, we can infer certain characteristics based on its structural components and related molecules.

PropertyDescriptionInferred Value/Consideration
Molecular Formula C8H8N2OThe molecular weight is a critical parameter for calculating molar concentrations for stock solutions.
Structure A five-membered isoxazole ring linked to a furan ring at the 5-position and a methylamine group at the 3-position.The presence of the amine group may provide a handle for salt formation to improve aqueous solubility if needed. The furan and isoxazole rings contribute to the overall lipophilicity.[5][6]
Purity The percentage of the desired compound in the solid material.This must be obtained from the Certificate of Analysis (CoA) provided by the supplier and should be factored into mass calculations for accurate stock solution preparation.[7]
Solubility The ability of the compound to dissolve in a specific solvent.Isoxazole derivatives often exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but limited solubility in water.[5][8][9] Preliminary solubility testing is essential.
Stability The compound's susceptibility to degradation under various conditions.The furan ring can be susceptible to oxidative degradation.[10] Stability in solution, especially in aqueous media and under different pH and light conditions, should be evaluated.

Formulation Development: A Step-by-Step Approach

The primary goal of formulation development is to create a solubilized and stable preparation of the compound that is compatible with the intended biological assay.

Workflow for Formulation Development

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation A Obtain Compound & CoA B Preliminary Solubility Screen A->B C Stability Assessment B->C D Select Appropriate Solvent C->D Informs Solvent Choice E Calculate and Weigh Compound D->E F Dissolution & Verification E->F G Serial Dilution from Stock F->G Validated Stock H Vehicle Control Preparation G->H A Thaw Stock Solution (-80°C) B Prepare Intermediate Dilution in Culture Medium A->B C Perform Serial Dilutions for Dose-Response B->C E Add Working Solutions to Cell Cultures C->E D Prepare Vehicle Control (DMSO in Medium) D->E

Sources

molecular docking protocols for [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Molecular Docking Protocols for [5-(2-Furyl)isoxazol-3-yl]methylamine

Authored by: A Senior Application Scientist

Introduction: The Scientific Rationale

The compound this compound represents a class of heterocyclic molecules that are of significant interest in medicinal chemistry. The furan and isoxazole ring systems are considered "privileged scaffolds" due to their presence in numerous biologically active compounds and approved drugs.[1][2] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a key pharmacophore in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, the isoxazole nucleus is associated with a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[2]

The strategic combination of these two moieties in this compound suggests a high potential for interaction with various biological targets. Molecular docking is a powerful and indispensable computational technique used to predict how this small molecule (the "ligand") might bind to a macromolecular target, typically a protein (the "receptor").[5][6] This guide provides a comprehensive, field-proven protocol for performing molecular docking studies on this specific ligand, designed for researchers, scientists, and drug development professionals. We will explain not just the "how" but the critical "why" behind each step, ensuring a robust and reproducible workflow.

Principle of Molecular Docking

Molecular docking simulates the interaction between a ligand and a receptor to predict the preferred binding orientation and affinity. The process involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand within the receptor's active site, and a scoring function that estimates the binding affinity (typically as a free energy of binding) for each pose.[7][8] A more negative binding energy score generally indicates a stronger, more stable interaction.[9]

Experimental Design: Target Selection

As of this writing, specific biological targets for this compound are not extensively documented in public literature. However, based on the known activities of related furan and isoxazole derivatives, a scientifically sound approach is to dock the ligand against a well-characterized protein target implicated in relevant disease pathways.[10][11]

For this guide, we will use Cyclooxygenase-2 (COX-2) as our representative target. COX-2 is a key enzyme in the inflammatory pathway and a target for many nonsteroidal anti-inflammatory drugs (NSAIDs) that contain heterocyclic scaffolds.[1]

Selected Target:

  • Protein: Cyclooxygenase-2 (COX-2)

  • PDB ID: 4COX (Human COX-2 in complex with Celecoxib)

  • Rationale: Provides a well-defined binding site and a co-crystallized inhibitor (Celecoxib) that can be used for validating our docking protocol.

Core Workflow Overview

The entire molecular docking process can be visualized as a multi-stage pipeline, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (COX-2, PDB: 4COX) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose & Energy Analysis docking->pose_analysis interaction_analysis Interaction Visualization (H-bonds, Hydrophobic etc.) pose_analysis->interaction_analysis

Caption: High-level workflow for the molecular docking protocol.

Required Software and Resources

This protocol relies on widely used, and for academic purposes, freely available software.

Software/ResourcePurposeURL
RCSB Protein Data Bank Database to obtain the 3D structure of the receptor protein.[Link]
PubChem Database to obtain the 3D structure of the ligand.[Link]
AutoDock Tools (MGLTools) Preparing protein (receptor) and ligand files (PDBQT format).[Link]
AutoDock Vina The core molecular docking engine.[Link]
UCSF ChimeraX or PyMOL Molecular visualization and analysis of docking results. or [Link]

Detailed Application Protocols

Part A: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure with the correct stereochemistry, protonation state, and atomic charges, and to save it in the required pdbqt format for Vina.[12][13]

Step-by-Step Protocol:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound". The structure can be found under CID 15947385 or similar entries.

    • Download the 3D conformer in SDF format.

  • Convert to PDB and Prepare in AutoDock Tools (ADT):

    • Rationale: ADT is required to assign Gasteiger charges and define the rotatable bonds, which are essential for the docking calculation.

    • Open ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically convert it.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

Part B: Receptor (Protein) Preparation

Proper receptor preparation is critical for a successful docking experiment. This involves cleaning the PDB file to remove non-essential molecules and adding parameters required by the docking software.[14]

Step-by-Step Protocol:

  • Download and Clean the PDB File:

    • Navigate to the RCSB PDB and download the structure 4COX in PDB format.

    • Rationale: The raw PDB file contains water molecules, co-factors, and potentially other chains that are not part of our direct interaction study. These must be removed to simplify the system and avoid interference.[14]

    • Open the 4COX.pdb file in a text editor or a visualization software like UCSF ChimeraX.

    • Delete all HETATM records corresponding to water molecules (HOH).

    • For this protocol, also delete the co-crystallized ligand (Celecoxib, residue name CEL) and any other non-protein molecules. This ensures a "clean" binding site for our ligand.

    • Save this cleaned file as 4COX_protein.pdb.

  • Prepare Receptor in AutoDock Tools (ADT):

    • Rationale: This step adds polar hydrogen atoms (crucial for hydrogen bonding), computes atomic charges, and converts the file to the necessary pdbqt format.[15]

    • Open ADT.

    • Go to File -> Read Molecule and open 4COX_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select 4COX_protein to prepare it for grid generation.

    • Save the prepared protein by going to Grid -> Output -> Save PDBQT. Save the file as receptor.pdbqt.

Part C: Docking Simulation with AutoDock Vina

This phase involves defining the search space for the docking and executing the Vina algorithm.

Step-by-Step Protocol:

  • Define the Grid Box (Search Space):

    • Rationale: The grid box defines the three-dimensional space within the receptor where Vina will attempt to place the ligand.[16] To ensure a valid comparison, this box should encompass the known active site. We will center it on the location of the original co-crystallized ligand (Celecoxib).

    • In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....

    • A box will appear. You need to adjust its center and dimensions. The coordinates for the active site of 4COX are approximately:

      • center_x = 33.5

      • center_y = 25.0

      • center_z = 21.8

    • Set the dimensions to fully cover the binding pocket, for example:

      • size_x = 25

      • size_y = 25

      • size_z = 25

    • These coordinates should be recorded in a configuration file.

  • Create the Configuration File:

    • Rationale: AutoDock Vina is run from the command line and requires a configuration file that specifies the input files and simulation parameters.[17]

    • Create a text file named conf.txt.

    • Add the following lines, ensuring the file paths are correct:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time for standard docking.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.

    • Execute the following command:

    • Vina will run the docking simulation. Upon completion, it will generate two files: results.pdbqt (containing the coordinates of the docked poses) and results.log (containing the binding affinity scores).

Part D: Analysis and Interpretation of Results

This is the most critical phase, where raw output is translated into scientific insight. The analysis involves evaluating binding energies, examining the ligand's pose, and identifying key molecular interactions.[9][18]

G cluster_analysis Result Analysis Workflow start Docking Output Files (results.pdbqt, results.log) affinity 1. Analyze Binding Affinity (kcal/mol from log file) start->affinity best_pose 2. Identify Best Pose (Lowest Energy Conformation) affinity->best_pose visualize 3. Visualize Complex (PyMOL or ChimeraX) best_pose->visualize interactions 4. Characterize Interactions visualize->interactions h_bonds Hydrogen Bonds interactions->h_bonds hydrophobic Hydrophobic Contacts interactions->hydrophobic pi_stacking Pi-Pi Stacking interactions->pi_stacking

Caption: Workflow for the analysis of molecular docking results.

Step-by-Step Analysis Protocol:

  • Evaluate Binding Affinity:

    • Open the results.log file. Vina provides a table of binding affinities for the top poses (usually 9).

    • The value in the first column is the binding affinity in kcal/mol. The most negative value corresponds to the best-predicted binding pose.[9]

  • Visualize Binding Poses:

    • Open your visualization software (e.g., UCSF ChimeraX).

    • Load the receptor.pdbqt file.

    • Load the results.pdbqt file. This will overlay the predicted binding poses of the ligand onto the receptor.

    • Focus on the top-ranked pose (Mode 1).

  • Identify Key Intermolecular Interactions:

    • Rationale: The binding energy score is a good first indicator, but understanding the specific interactions that stabilize the complex is crucial for drug design.[8]

    • Using the tools within your visualization software (e.g., "Find H-Bonds" in ChimeraX), identify hydrogen bonds between the ligand and receptor amino acid residues. Note the donor, acceptor, and distance.

    • Identify key amino acid residues involved in hydrophobic interactions with the furan and isoxazole rings.

    • Look for potential π-π stacking interactions between the aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Example Data Presentation Table:

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.20.000HIS-90, GLN-192LEU-352, VAL-523, ALA-527
2-8.81.852HIS-90LEU-352, VAL-523, PHE-518
3-8.52.105GLN-192VAL-116, ALA-527, PHE-518

(Note: The data above is illustrative and will vary with the actual docking run.)

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded protocol for conducting molecular docking studies on this compound using COX-2 as a representative target. By following these detailed steps, researchers can generate reliable predictions of binding affinity and interaction modes. The true power of these results lies in their ability to generate testable hypotheses for further experimental validation, such as in vitro enzyme inhibition assays, and to guide the rational design of more potent and selective analogs in the drug discovery pipeline.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Online] Available at: [Link]

  • PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. [Online] Available at: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? [Online] Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Online] Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Online] Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Online] Available at: [Link]

  • NIH. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. [Online] Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Online] Available at: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Online] Available at: [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Online] Available at: [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Online] Available at: [Link]

  • ResearchGate. (2025). Furans, Thiophenes and Related Heterocycles in Drug Discovery. [Online] Available at: [Link]

  • Guide for small molecule molecular docking. (2023). [Online] Available at: [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Online] Available at: [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (2023). [Online] Available at: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Online] Available at: [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. [Online] Available at: [Link]

  • Session 4: Introduction to in silico docking. (n.d.). [Online] Available at: [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Online] Available at: [Link]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Online] Available at: [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Online] Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Online] Available at: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Online] Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Online] Available at: [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Online] Available at: [Link]

  • eCrystals - University of Southampton. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. [Online] Available at: [Link]

  • YouTube. (2025). Ligand Preparation for Molecular docking #biotech. [Online] Available at: [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Online] Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). [Online] Available at: [Link]

  • PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. [Online] Available at: [Link]

  • Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine. [Online] Available at: [Link]

  • Research Article Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Online] Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven strategies.

Synthetic Overview: Common Pathways

The synthesis of this compound typically hinges on the initial construction of the core 5-(2-Furyl)isoxazole scaffold, followed by the installation or modification of a functional group at the 3-position to yield the target methylamine. The two most prevalent and logical pathways commence from a common intermediate, 5-(2-Furyl)isoxazole-3-carboxaldehyde or its nitrile analogue.

Synthetic_Pathways cluster_0 Precursor Synthesis cluster_1 Functional Group Installation Furan_Alkyne 2-Ethynylfuran Isoxazole_Core 5-(2-Furyl)isoxazole Scaffold Furan_Alkyne->Isoxazole_Core [3+2] Cycloaddition Nitrile_Oxide Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) Nitrile_Oxide->Isoxazole_Core Aldehyde 5-(2-Furyl)isoxazol-3-carboxaldehyde Isoxazole_Core->Aldehyde Formylation Nitrile 5-(2-Furyl)isoxazole-3-carbonitrile Isoxazole_Core->Nitrile Cyanation Target_Amine This compound Aldehyde->Target_Amine Route A: Reductive Amination Nitrile->Target_Amine Route B: Nitrile Reduction

Caption: Primary synthetic routes to the target amine.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My overall yield is critically low. How do I diagnose the problem?

Answer: A low overall yield is a common but multi-faceted issue. A systematic approach is required to pinpoint the bottleneck in your synthesis, which could be in the isoxazole formation step or the final reduction step.

Diagnostic Workflow:

  • Verify Starting Materials: First, confirm the purity of your precursors, particularly the alkyne and the nitrile oxide precursor for the cycloaddition step. For 1,3-dipolar cycloadditions, the stability of these materials is critical[1].

  • Analyze Each Step: Do not proceed with the entire sequence. Run each key reaction (isoxazole formation, reduction) independently and analyze the crude reaction mixture by TLC, LC-MS, and ¹H NMR to determine the conversion and identify major byproducts at each stage.

  • Address the Problematic Step: Once the low-yielding step is identified, consult the specific troubleshooting questions below.

Troubleshooting_Low_Yield Start Low Overall Yield Check_SM Verify Purity of Starting Materials Start->Check_SM Analyze_Steps Analyze Each Step (TLC, LC-MS, NMR) Check_SM->Analyze_Steps Identify_Step Identify Low-Yielding Step Analyze_Steps->Identify_Step Isoxazole_Formation Problem: Isoxazole Formation (See Q2 & Q3) Identify_Step->Isoxazole_Formation Step 1 Reduction_Step Problem: Reduction Step (See Q4, Q5, Q6) Identify_Step->Reduction_Step Step 2 Purification_Loss Problem: Purification (See Q7) Identify_Step->Purification_Loss General

Caption: A flowchart for troubleshooting low yields.

Question 2: During the isoxazole synthesis, I'm forming a significant byproduct. I suspect it's a furoxan. How can I prevent this?

Answer: Furoxan (1,2,5-oxadiazole-2-oxide) formation is a classic side reaction in 1,3-dipolar cycloadditions involving nitrile oxides. It arises from the dimerization of the nitrile oxide intermediate, which competes with the desired reaction with your alkyne (2-ethynylfuran)[1].

Causality: Nitrile oxides are highly reactive and unstable. At high concentrations, they readily dimerize.

Solutions:

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization[1].

  • Slow Addition: If using a pre-formed nitrile oxide solution or generating it from a precursor in the reaction flask, add the precursor (e.g., a hydroximoyl chloride and base) slowly to the solution containing the alkyne. This maintains a low steady-state concentration of the reactive dipole.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate the dimerization side reaction.

Question 3: My isoxazole synthesis is producing a mixture of regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a known challenge in isoxazole synthesis, especially when using unsymmetrical alkynes in 1,3-dipolar cycloadditions[1]. Regioselectivity is governed by a delicate balance of steric and electronic factors of both the nitrile oxide and the alkyne.

Solutions:

  • Catalyst Control: For terminal alkynes, copper-catalyzed conditions (a variant of the Huisgen cycloaddition) can often provide high regioselectivity for a specific isomer. While many methods aim to be metal-free, a catalytic amount of Cu(I) can be a powerful tool to resolve regioselectivity issues[2].

  • Modify Electronics: Alter the electronic properties of your reactants. Attaching an electron-withdrawing group to the nitrile oxide precursor or the alkyne can influence the frontier molecular orbital interactions that dictate the cycloaddition's regiochemical outcome.

  • Solvent Screening: The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways. Systematically screen a range of solvents (e.g., toluene, THF, CH₃CN, EtOH) to find optimal conditions[1].

Question 4: My reductive amination of 5-(2-Furyl)isoxazol-3-carboxaldehyde is giving a mixture of primary, secondary, and tertiary amines. How do I improve selectivity for the desired primary amine?

Answer: This is a classic problem in reductive amination known as over-alkylation[3][4]. The initially formed primary amine is nucleophilic and can react with another molecule of the aldehyde to form a secondary amine, which can happen again to form a tertiary amine.

Causality: The product (primary amine) is often more nucleophilic than the ammonia source used, leading to it competing for the aldehyde.

Solutions:

  • Use a Large Excess of the Nitrogen Source: The most common and effective solution is to use a large molar excess of ammonia (e.g., aqueous ammonia, or ammonium acetate/formate). This statistical advantage ensures the aldehyde is more likely to react with ammonia than with the primary amine product[5][6].

  • Optimize the Reducing Agent: Use a reducing agent that is selective for the protonated imine/iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is a mild and selective reagent for reductive aminations[7]. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises concerns about cyanide waste[4].

  • Stepwise Procedure: Consider a two-step, one-pot procedure. First, form the imine by stirring the aldehyde with the ammonia source in a suitable solvent (like methanol). Once imine formation is complete (monitored by TLC or NMR), add the reducing agent (e.g., NaBH₄)[7].

Reductive_Amination_Selectivity Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine) Aldehyde->Imine + NH₃ - H₂O Alcohol R-CH₂-OH (Byproduct) Aldehyde->Alcohol Direct Reduction [H] Ammonia NH₃ Primary_Amine R-CH₂-NH₂ (Desired Product) Imine->Primary_Amine Reduction [H] Secondary_Amine (R-CH₂)₂NH (Byproduct) Primary_Amine->Secondary_Amine + R-CHO - H₂O + [H]

Caption: Competing reactions in reductive amination.

Question 5: Instead of the amine, my main product is the corresponding alcohol, [5-(2-Furyl)isoxazol-3-yl]methanol. What is happening?

Answer: The formation of the alcohol byproduct indicates that the direct reduction of the aldehyde is outcompeting the formation and/or reduction of the imine intermediate.

Causality: This typically occurs under two scenarios:

  • Imine formation is too slow or unfavorable under the reaction conditions.

  • The reducing agent is too powerful and non-selective, reacting with the aldehyde carbonyl before it can form the imine[4].

Solutions:

  • Change Reducing Agent: Switch from a strong reducing agent like NaBH₄ to a milder, more selective one like sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is generally slow to reduce aldehydes but readily reduces the more electrophilic iminium ion intermediate that forms in the presence of an acid catalyst or the ammonia source itself[7].

  • Adjust pH: Imine formation is pH-dependent and is often catalyzed by mild acid. Ensure your conditions are not too basic or too strongly acidic. A pH range of 5-7 is often optimal. Using ammonium acetate can serve as both the ammonia source and a buffer.

  • Pre-form the Imine: As mentioned in Q4, allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to ensure imine formation before introducing the reducing agent[7].

Question 6: My isoxazole ring appears to be cleaving or decomposing during the reduction step. Why?

Answer: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation[1].

Causality: Strong reducing conditions, especially H₂ with catalysts like Palladium (Pd) or Raney Nickel (Ra-Ni), can cleave the N-O bond, leading to ring-opened byproducts and a significant drop in yield.

Solutions:

  • Avoid Harsh Hydrogenation: For the final reduction step (either reductive amination or nitrile reduction), avoid high-pressure catalytic hydrogenation unless literature specifically supports its use for your substrate.

  • Use Hydride Reducing Agents: Preferentially use chemical hydride sources, which are generally milder and less prone to cleaving the N-O bond.

    • For reductive amination : NaBH(OAc)₃, NaBH₃CN, or NaBH₄ are excellent choices[7].

    • For nitrile reduction : Lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃-THF, BH₃-SMe₂) are standard and effective for converting nitriles to primary amines without typically affecting the isoxazole ring[8][9].

Question 7: Purification of the final amine by column chromatography is difficult. The product is streaking or recovery is low. What can I do?

Answer: Primary amines are basic and can interact strongly with the acidic silica gel stationary phase, leading to poor peak shape (tailing/streaking) and irreversible adsorption.

Solutions:

  • Base-Wash the Silica: Deactivate the acidic sites on the silica gel. This can be done by preparing the column slurry with a solvent system containing a small amount of a volatile base, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic silanol groups, allowing the amine to elute cleanly[1].

  • Switch to a Different Stationary Phase: If basic modifiers are insufficient, consider using a different stationary phase. Alumina (neutral or basic) is a common alternative to silica for purifying basic compounds.

  • Salt Formation and Extraction: As a final purification step, consider converting your amine into a hydrochloride (HCl) salt. Dissolve the crude product in a suitable solvent (e.g., ether, ethyl acetate), and add a solution of HCl in ether or isopropanol. The amine salt will often precipitate as a clean solid, which can be collected by filtration. You can then liberate the free base if needed by treating the salt with an aqueous base and extracting it into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable route for this synthesis? A: The reductive amination of 5-(2-Furyl)isoxazol-3-carboxaldehyde (Route A) is generally the most common and reliable approach. Aldehydes are often more readily prepared and the reductive amination reaction is highly versatile and well-understood, with many options for optimization[3][7].

Q: Are there alternatives to hydride reducing agents for the nitrile reduction (Route B)? A: Yes. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) can be used to reduce nitriles[8]. However, as noted in the troubleshooting section, this carries a higher risk of cleaving the isoxazole N-O bond. If this route is chosen, it is often necessary to add ammonia to the reaction mixture to suppress the formation of secondary and tertiary amine byproducts[8].

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the absence of impurities.

  • Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight of the product.

  • HPLC or GC: To determine the purity of the final compound (e.g., >95%).

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretches for the primary amine).

Q: What are the primary safety concerns for this synthesis? A: Standard laboratory safety protocols should be followed. Specific hazards include:

  • Hydride Reducing Agents (LiAlH₄, NaBH₄): These are water-reactive and can release flammable hydrogen gas. They must be handled under an inert atmosphere (N₂ or Ar) and quenched carefully with a protocol such as the Fieser workup.

  • Nitrile Compounds: Many organic nitriles are toxic. Handle them in a well-ventilated fume hood.

  • Solvents: Use appropriate ventilation and personal protective equipment when handling volatile organic solvents.

Data Summary Table

Reaction StepMethodKey ReagentsTypical ConditionsCommon ByproductsReference
Isoxazole Formation 1,3-Dipolar Cycloaddition2-Ethynylfuran, Hydroximoyl Chloride, Base (e.g., Et₃N)CH₂Cl₂, RT, Slow additionFuroxan, Regioisomer[1]
Route A: Reductive Amination One-pot AminationAldehyde, NH₄OAc, NaBH(OAc)₃1,2-Dichloroethane, RTSecondary/Tertiary Amines, Alcohol[7]
Route B: Nitrile Reduction Hydride ReductionNitrile, LiAlH₄Anhydrous THF, 0 °C to RTSecondary/Tertiary Amines[9]
Route B: Nitrile Reduction Catalytic HydrogenationNitrile, H₂, Ra-Ni, NH₃EtOH or MeOH, Elevated P & TRing-opened products, Secondary/Tertiary Amines[8]

Key Experimental Protocols

Protocol 1: Synthesis of 5-(2-Furyl)isoxazole-3-carboxaldehyde via Vilsmeier-Haack Reaction

(This protocol assumes the successful synthesis of the 5-(2-furyl)isoxazole core)

  • To a stirred solution of phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) cooled to 0 °C under a nitrogen atmosphere, add a solution of 5-(2-furyl)isoxazole (1.0 eq) in anhydrous DMF (2 volumes) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of this compound via Reductive Amination (Route A)
  • To a solution of 5-(2-furyl)isoxazole-3-carboxaldehyde (1.0 eq) in methanol (MeOH, 10 volumes), add ammonium acetate (NH₄OAc, 10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates complete consumption of the intermediate imine.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM, 3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amine by column chromatography on silica gel pre-treated with 1% Et₃N in the eluent (e.g., a DCM/MeOH gradient) to afford the target primary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

  • Kumar, R., & Van der Eycken, E. V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34267-34291. ([Link])

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Modified, High-Yielding Protocol for the Reductive Amination of Aldehydes. The Journal of Organic Chemistry, 75(16), 5470–5477. ([Link])

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. ([Link])

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. ([Link])

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579-11583. ([Link])

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. ([Link])

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. ([Link])

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. ([Link])

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination. ([Link])

  • Szostak, M., Sautier, B., Spain, M., & Procter, D. J. (2014). Activation of SmI2 with Lewis Bases for the Mild and General Reduction of Nitriles to Primary Amines. Organic Letters, 16(4), 1092–1095. ([Link])

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. ([Link])

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. ([Link])

  • Chemistry LibreTexts. (n.d.). Reduction of Nitriles. ([Link])

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Technical Support Center: Overcoming Solubility Challenges with [5-(2-Furyl)isoxazol-3-yl]methylamine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with [5-(2-Furyl)isoxazol-3-yl]methylamine in biochemical and cell-based assays. Our goal is to explain the causality behind these challenges and provide robust, field-proven protocols to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this compound is dictated by a balance between two opposing features of its structure. The fused aromatic heterocyclic rings, furan and isoxazole, form a rigid, planar, and largely non-polar core, making the molecule inherently hydrophobic. Furan itself is only slightly soluble in water[1]. Conversely, the primary methylamine group (-CH₂NH₂) is a basic, hydrophilic handle.[2][3] This amine can accept a proton (become protonated) in acidic conditions, forming a positively charged ammonium salt (-CH₂NH₃⁺), which dramatically increases its affinity for polar solvents like water.[4][5]

cluster_0 This compound A Hydrophobic Core (Furan + Isoxazole Rings) - Lowers aqueous solubility B pH-Sensitive Handle (Primary Amine Group) - Can be protonated to  increase aqueous solubility caption Key structural drivers of solubility.

Caption: Key structural drivers of solubility.

Q2: My compound precipitates when I add my DMSO stock to my aqueous assay buffer. Why is this happening?

A2: This is a classic problem known as "crashing out" and is common for hydrophobic compounds.[6][7] Your high-concentration stock solution in a strong organic solvent like Dimethyl sulfoxide (DMSO) keeps the compound solubilized. When you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO concentration is drastically diluted. The solvent environment rapidly shifts from organic to aqueous. The hydrophobic core of the molecule can no longer be effectively solvated by the water-based buffer, causing the compound molecules to aggregate and precipitate out of the solution.[7]

Q3: Is the compound sensitive to pH, and how can I use this to my advantage?

A3: Yes, its solubility is highly dependent on pH due to the basic methylamine group.[8] In solutions with a pH below the compound's pKa (the pH at which the amine is 50% protonated), the amine group will exist predominantly in its charged, protonated form. This charge enhances interaction with water molecules, thereby increasing solubility. Conversely, at a neutral or basic pH (above the pKa), the amine will be in its uncharged, free base form, which is less water-soluble.[5] Therefore, slightly acidifying your assay buffer (if compatible with your assay) is a primary strategy for enhancing solubility.

Q4: Are there any known stability issues I should be aware of?

A4: The two heterocyclic rings, while generally stable, have potential liabilities. The furan ring, in particular, can be susceptible to metabolic oxidation, which can form reactive metabolites.[9] While this is more of a concern in in vivo or metabolic studies, harsh chemical conditions (strong oxidants, extreme pH) in in vitro assays could potentially lead to degradation over long incubation times. The isoxazole ring is generally stable but can be sensitive to certain nucleophiles or strong basic conditions, which may lead to ring-opening.[10][11][12] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.

Troubleshooting Guide: A Step-by-Step Workflow

If you observe precipitation or suspect solubility is impacting your results (e.g., poor dose-response curves, high data variability), follow this diagnostic workflow.

start Problem: Precipitation or Inconsistent Assay Results q1 Is the high-concentration (e.g., 10 mM in DMSO) stock solution clear? start->q1 sol1 Action: Re-prepare Stock - Use gentle warming (37°C) or sonication - Ensure compound is fully dissolved - Filter sterilize if needed q1->sol1 No q2 Is precipitation occurring during dilution into aqueous buffer? q1->q2 Yes sol1->q2 sol2 Action: Optimize Dilution - Perform serial dilutions in intermediate  solvent (e.g., DMSO) before final  aqueous dilution. - Add stock to buffer while vortexing. q2->sol2 Yes q3 Analyze Final Assay Conditions: - What is the final organic solvent %? - What is the buffer pH? q2->q3 No sol2->q3 sol3 Strategy 1: pH Adjustment - Lower buffer pH to < 7.0 - Test solubility in a pH gradient (See Protocol 3) q3->sol3 sol4 Strategy 2: Increase Co-solvent - Keep final DMSO < 1% (cell-based)  or < 5% (biochemical). - Consider alternative co-solvents  (See Table 2) q3->sol4 sol5 Strategy 3: Add Excipients - Use solubility enhancers like  β-cyclodextrin for stubborn cases. (Advanced Technique) q3->sol5 end Outcome: Clear Solution & Reliable Assay Data sol3->end sol4->end sol5->end

Caption: Troubleshooting workflow for solubility issues.

Protocols and Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol ensures the creation of a reliable, high-concentration primary stock solution.[13][14][15]

Materials:

  • This compound (solid)

  • Anhydrous/spectroscopic grade DMSO

  • Analytical balance

  • Class A volumetric flask

  • Vortex mixer and/or water bath sonicator

  • Amber glass vials or cryovials for storage

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 10 mM stock of a compound with a Molecular Weight (MW) of 164.17 g/mol , you would need 1.6417 mg for 1 mL of DMSO. It is advisable to prepare a larger volume (e.g., 5 mL) to improve weighing accuracy.

  • Weighing: Tare a clean weigh boat on an analytical balance. Carefully weigh out the calculated mass of the compound.

  • Dissolution: Quantitatively transfer the weighed solid into your volumetric flask. Add approximately 80% of the final volume of DMSO.

  • Solubilization: Cap the flask and vortex vigorously. If crystals persist, use a water bath sonicator or gently warm the solution to 37°C for 5-10 minutes.[16][17] Visually inspect against a bright light to ensure no solid particles remain.

  • Final Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.

  • Mixing & Storage: Cap and invert the flask 15-20 times to ensure homogeneity. Aliquot into single-use, clearly labeled amber vials to avoid freeze-thaw cycles and protect from light.[13] Store at -20°C or -80°C.

Protocol 2: Rapid Kinetic Solubility Assessment

This method provides a quick, practical estimate of your compound's solubility limit in the final assay buffer.[18]

Procedure:

  • Prepare a 2x concentrated version of your final assay buffer.

  • In a 96-well clear plate, add 100 µL of this 2x buffer to several wells.

  • Create a serial dilution of your 10 mM DMSO stock solution (e.g., 10 mM, 5 mM, 2.5 mM, ... 0.08 mM) in a separate plate using 100% DMSO.

  • Transfer 100 µL from each concentration of the DMSO dilution series into the wells containing the 2x buffer. This creates a final plate where the buffer is at 1x concentration and the compound concentrations are 5 mM, 2.5 mM, 1.25 mM, etc., all in 50% DMSO. This high DMSO concentration is for initial assessment only.

  • Repeat the process, but this time add only 2 µL of your DMSO stock dilutions to 98 µL of 1x assay buffer (final DMSO concentration of 2%).

  • Incubate the plates at room temperature for 1-2 hours.

  • Visually inspect each well for signs of precipitation (cloudiness, crystals). You can also read the absorbance at ~600-700 nm on a plate reader; an increase in absorbance indicates light scattering from precipitated particles.

  • The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.

Data & Reference Tables

Table 1: Recommended Solvents for Primary Stock Solution

SolventMax Concentration in Cell AssaysMax Concentration in Biochemical AssaysProsCons
DMSO 0.5 - 1.0%< 5%Excellent solubilizing power for many compounds.Can be toxic to cells at >1%; may interfere with some enzyme activities.[19]
Ethanol < 1.0%< 5%Less toxic to many cell lines than DMSO.Volatile; generally a weaker solvent than DMSO.[13]
DMF < 0.5%< 2%Strong solvent, similar to DMSO.Higher toxicity profile than DMSO.

Table 2: Common Co-solvents and Excipients for Assay Buffers

AgentTypeTypical Final ConcentrationMechanism of ActionKey Considerations
Polyethylene Glycol (PEG 300/400) Co-solvent1-10%Reduces the polarity of the aqueous system.[7]Can increase solution viscosity; check for assay interference.
β-Cyclodextrin Excipient1-10 mMEncapsulates the hydrophobic molecule in its non-polar cavity.Can be a very effective solubilizer; may affect compound-target binding.[20][21]
Bovine Serum Albumin (BSA) Protein Additive0.01 - 0.1%Reduces non-specific binding and can help solubilize "sticky" compounds.Only suitable for assays where protein is tolerable.
References
  • Di, L., & Kerns, E. H. (2016).
  • eCrystals - University of Southampton. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45602051, (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][22]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2357-2381.
  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • ResearchGate. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12534.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables.
  • ACS Publications. (2022).
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Semantic Scholar. (2021). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems.
  • National Center for Biotechnology Information. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Retrieved from [Link]

  • Drug Development & Delivery. (2023).
  • A-Level Chemistry. (n.d.). Solubility and pH of amines.
  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Nanobiotechnology Letters. (2024). Construction of Isoxazole ring: An Overview.
  • National Institutes of Health. (n.d.).
  • T&F Online. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • World Pharma Today. (n.d.).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • International Journal of Advanced Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • MilliporeSigma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Moroccan Journal of Heterocyclic Chemistry. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • Ingenta Connect. (2008). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine - High purity. Retrieved from [Link]

  • ResearchGate. (2025).

Sources

troubleshooting unexpected results in [5-(2-Furyl)isoxazol-3-yl]methylamine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with [5-(2-Furyl)isoxazol-3-yl]methylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges that may arise during synthesis, purification, and handling of this compound. The unique combination of a furan ring, an isoxazole core, and a primary amine functional group presents specific chemical liabilities and opportunities that require careful consideration.

I. Troubleshooting Guide: Synthesis & Purification

This section addresses common problems encountered during the synthesis and purification of this compound, offering causative explanations and actionable protocols.

Problem 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound, but I'm observing very low yields or complete reaction failure. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of complex heterocyclic systems like this are often multifactorial. The primary culprits are typically related to the stability of the starting materials and intermediates, as well as suboptimal reaction conditions.[1] A systematic approach is crucial for diagnosis.

Causality & Expert Insights: The synthesis of 3-amino-5-substituted isoxazoles often involves multi-step sequences. A common route is the [3+2] cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation.[2][3] The furan moiety is notoriously sensitive to acidic conditions, which can lead to polymerization or ring-opening.[4][5] Furthermore, the nitrile oxide intermediate required for isoxazole formation is prone to dimerization into furoxans, reducing the amount available for the desired cycloaddition.[1]

Troubleshooting Workflow:

G start Low or No Yield Observed check_sm Verify Starting Material Purity & Stability (TLC, NMR, GC-MS) start->check_sm check_conditions Evaluate Reaction Conditions check_sm->check_conditions Materials OK sol_sm sol_sm check_sm->sol_sm Impurity Detected check_intermediate Assess Intermediate Stability (In-situ Generation) check_conditions->check_intermediate Conditions Optimized sol_conditions sol_conditions check_conditions->sol_conditions Suboptimal check_workup Analyze Workup & Purification check_intermediate->check_workup Intermediate Stable sol_intermediate sol_intermediate check_intermediate->sol_intermediate Dimerization end Improved Yield check_workup->end Successful Isolation sol_workup sol_workup check_workup->sol_workup Degradation

Recommended Protocol: In Situ Generation of Nitrile Oxide for Cycloaddition This protocol minimizes the dimerization of the nitrile oxide intermediate, a common side reaction.[1]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alkyne precursor (e.g., propargylamine derivative) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Precursor Solution: In a separate flask, prepare a solution of the aldoxime precursor (e.g., 2-furaldoxime).

  • Reaction Initiation: To the alkyne solution, add a mild base (e.g., triethylamine).

  • Slow Addition: Add the aldoxime solution dropwise to the reaction mixture at room temperature or 0 °C. Following this, slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) to generate the nitrile oxide in situ.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Proceed with a mild aqueous workup, ensuring the pH does not drop below 4.[4]

Problem 2: Product Decomposition During Workup or Purification

Question: My analytical data (e.g., crude NMR) indicates the presence of my desired product, but it decomposes during aqueous workup or column chromatography. How can I prevent this?

Answer: The compound's structure contains two acid-sensitive moieties, the furan ring and the primary amine, which can also interact with standard purification media.

Causality & Expert Insights:

  • Acid Sensitivity: The furan ring is highly susceptible to degradation under acidic conditions, leading to ring-opening or polymerization.[4][5] Standard aqueous workups involving washes with dilute HCl to remove basic impurities will protonate the amine but can simultaneously destroy the furan ring.

  • Chromatography Issues: The basic primary amine can interact strongly with acidic silica gel, leading to poor peak shape, tailing, and potential on-column decomposition.[6] This interaction can be exacerbated if residual acid from the workup is present.

Recommended Solutions:

IssueRecommended ActionScientific Rationale
Acidic Workup Replace HCl washes with a wash using a 10% aqueous solution of copper (II) sulfate.[7] Alternatively, use a buffered wash at a neutral pH.Copper sulfate complexes with the amine, rendering it water-soluble without requiring a low pH that would degrade the furan ring.[7]
Silica Gel Chromatography 1. Neutralize the crude product before loading. 2. Use an amine-modified stationary phase (e.g., KP-NH silica).[6] 3. Add a competing amine (e.g., 1-2% triethylamine) to the mobile phase.[6]Amine-functionalized silica or a basic mobile phase additive masks the acidic silanol groups on the silica surface, preventing strong interactions with the basic product amine.[6]

Alternative Purification Protocol: Amine Precipitation For acid-stable impurities, a precipitation technique using trichloroacetic acid (TCA) can be highly effective and minimize waste.[8]

  • Precipitation: Dissolve the crude reaction mixture in a suitable solvent (e.g., acetonitrile). Add TCA to precipitate the amine as its salt.

  • Isolation: Filter the solid ammonium salt and wash with the solvent to remove neutral impurities.

  • Liberation: The TCA salt can then be carefully neutralized with a mild base to liberate the free amine. This method avoids chromatography altogether.[8]

Problem 3: Unexpected Isomers or Byproducts

Question: I am observing unexpected signals in my NMR spectrum, suggesting the formation of isomers or byproducts. What could these be?

Answer: The synthesis of substituted isoxazoles can often lead to regioisomers, while the furan ring can participate in unexpected side reactions.

Causality & Expert Insights:

  • Regioisomer Formation: In 1,3-dipolar cycloadditions between an unsymmetrical alkyne and a nitrile oxide, two different regioisomers can form. The regioselectivity is governed by both steric and electronic factors.[1]

  • Furan Reactivity: The furan ring can act as a diene in Diels-Alder reactions or undergo electrophilic substitution. Under certain conditions, ring transformations of isoxazoles into furan or pyran derivatives have also been reported.[9]

  • Isoxazole Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under reductive conditions (e.g., catalytic hydrogenation) or upon UV irradiation.[1][10]

Diagnostic Workflow:

G start Unexpected Signals in NMR/MS nmr nmr start->nmr ms ms start->ms literature literature start->literature regioisomer regioisomer nmr->regioisomer Isomeric Mixture byproduct byproduct ms->byproduct Unexpected MW degradation degradation literature->degradation Known Degradation Pathway sol_regio sol_regio regioisomer->sol_regio sol_byproduct sol_byproduct byproduct->sol_byproduct sol_degradation sol_degradation degradation->sol_degradation

II. Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: Due to the potential for degradation, the compound should be stored as a solid in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The furan moiety can be susceptible to oxidation and both the furan and isoxazole rings can be sensitive to light.[10][11] For long-term storage, refrigeration is recommended.

Q2: My compound is darkening in color over time. Is it decomposing? A2: Yes, a change in color (e.g., from off-white to brown) is a strong indicator of decomposition. This is likely due to oxidation or polymerization of the furan ring.[4] It is recommended to re-purify the material before use if significant color change has occurred. Performing a purity check via TLC or LC-MS is advised.

Q3: What are the key safety precautions for handling this compound? A3: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The material safety data sheet (MSDS) indicates that the compound may cause serious temporary or moderate residual injury upon short exposure.[12] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]

Q4: Can the isoxazole ring undergo metabolic bioactivation? A4: Yes, isoxazole-containing compounds can be susceptible to metabolic bioactivation. The metabolism can generate reactive electrophilic metabolites, such as cyanoacroleins or enimines, which can covalently bind to biomolecules like glutathione.[13] This is a critical consideration in drug development, and it is advisable to assess the potential for bioactivation in relevant in vitro assays.

Q5: Are there any specific analytical challenges when characterizing this molecule by NMR? A5: Characterization should be straightforward with standard 1H and 13C NMR. However, pay close attention to the chemical shifts and coupling constants of the furan and isoxazole protons to confirm the correct regiochemistry. In some solvents, proton exchange of the -NH2 group may lead to peak broadening. Running the NMR in a solvent like DMSO-d6 can help resolve the amine protons.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in furan ring synthesis.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central (PMC) - NIH.
  • Sellwood, J., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central (PMC).
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Wikipedia. (n.d.). Isoxazole.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Ring transformation of isoxazoles into furan and pyran derivatives.
  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed Central (PMC).
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Organic Syntheses Procedure. (n.d.). Furan.
  • ResearchGate. (2025, August 6). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • YouTube. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV.
  • NIH. (n.d.). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques.
  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • eCrystals - University of Southampton. (2008, January 31). [5-(2-Furyl)isoxazole-3-yl]methylamine.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • YouTube. (2023, August 13). Disconnecting with a sneaky furan?
  • RSC Advances (RSC Publishing). (n.d.). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction.
  • Enamine. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • ResearchGate. (2025, May 28). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives | Request PDF.
  • (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • NIH. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.
  • The Royal Society of Chemistry. (n.d.). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Con.
  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery.
  • ChemicalBook. (2023, January 14). This compound - Safety Data Sheet.
  • PubMed. (n.d.). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from

  • PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine | C10H9FN2O | CID 45602051.
  • Sigma-Aldrich. (n.d.). ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine.

Sources

Technical Support Center: Optimization of [5-(2-Furyl)isoxazol-3-yl]methylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The targeted searches have been very fruitful. I've identified several viable synthetic routes to convert a carboxylic acid or its derivatives at the 3-position of the isoxazole ring into the target methylamine.

Here's a summary of the potential pathways:

  • Amide Reduction: This seems to be the most direct and well-documented method. It would involve converting the starting material, 5-(2-Furyl)isoxazole-3-carboxylic acid, into the corresponding primary amide (5-(2-Furyl)isoxazole-3-carboxamide) and then reducing it with a strong reducing agent like Lithium Aluminium Hydride (LiAlH4). The search results confirm that LiAlH4 is effective for reducing amides to amines.

  • Curtius Rearrangement: This is another strong possibility. The carboxylic acid can be converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate can be subsequently hydrolyzed to the primary amine. This method is known for its tolerance of various functional groups and retention of stereochemistry.

  • Nitrile Reduction: If the synthesis starts from or can be easily diverted to 5-(2-Furyl)isoxazole-3-carbonitrile, this nitrile can be reduced to the methylamine. There are various reagents for nitrile reduction, offering flexibility.

Now, I have enough specific information to construct the technical support guide. I can create detailed protocols for these pathways and anticipate potential issues. For instance, with LiAlH4 reduction, I need to consider its high reactivity and the need for anhydrous conditions. For the Curtius rearrangement, the stability of the acyl azide intermediate is a key point. For nitrile reduction, the selectivity of the reducing agent in the presence of the furan and isoxazole rings will be important.

I can now proceed with the original plan to structure the content, create the troubleshooting guide, FAQs, protocols, tables, and the Graphviz diagram. I have sufficient information to fulfill all the user's requirements without needing further searches at this stage.

Welcome to the technical support center for the synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily centered on the final functional group transformation. While the construction of the core 5-(2-furyl)isoxazole scaffold is relatively straightforward, the subsequent conversion of a C3-substituent to a methylamine group requires careful selection of reagents and conditions to avoid undesired side reactions, such as the reduction or cleavage of the sensitive isoxazole and furan rings. This guide will focus on the most common and effective synthetic pathways, highlighting critical parameters for optimization and providing solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Scenario 1: Low Yield of this compound via Amide Reduction

Question: I am attempting to synthesize the target compound by reducing 5-(2-Furyl)isoxazole-3-carboxamide with Lithium Aluminum Hydride (LiAlH₄), but my yields are consistently low. What could be the problem?

Answer: Low yields in this reduction are typically traced back to a few critical factors: the quality of the starting amide, the reactivity of the LiAlH₄, and the reaction workup.

  • Potential Cause 1: Incomplete Amide Formation: The starting carboxamide must be pure and dry. Any remaining carboxylic acid will be deprotonated by LiAlH₄, consuming the reagent and forming a lithium carboxylate salt that is difficult to reduce.

    • Solution: Confirm the purity of your 5-(2-Furyl)isoxazole-3-carboxamide by NMR and melting point analysis. Ensure it is thoroughly dried under vacuum before use.

  • Potential Cause 2: Degradation of LiAlH₄: Lithium Aluminum Hydride is extremely reactive with atmospheric moisture and can quickly become deactivated.[1]

    • Solution: Use a fresh bottle of LiAlH₄ or a freshly opened container. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

  • Potential Cause 3: Sub-optimal Reaction Conditions: The reduction of amides requires elevated temperatures to proceed at a reasonable rate.[2]

    • Solution: Ensure the reaction is refluxed in an appropriate anhydrous solvent like THF or diethyl ether for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.

  • Potential Cause 4: Product Loss During Workup: The workup procedure for LiAlH₄ reactions is crucial for isolating the amine product. Improper quenching can lead to the formation of aluminum hydroxide gels that trap the product, making extraction difficult.

    • Solution: Employ a Fieser workup. After cooling the reaction mixture to 0°C, cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure results in the formation of a granular precipitate that is easily filtered, allowing for efficient extraction of the amine product into an organic solvent.

Scenario 2: Formation of Urea Byproducts in the Curtius Rearrangement

Question: I am using a Curtius rearrangement to synthesize the target amine from 5-(2-Furyl)isoxazole-3-carboxylic acid. After the rearrangement and addition of water, I am isolating significant amounts of a urea byproduct. How can I avoid this?

Answer: The formation of urea byproducts is a classic issue in Curtius rearrangements when water is used to hydrolyze the intermediate isocyanate. The initially formed amine is nucleophilic and can react with unreacted isocyanate.

  • Potential Cause: Reaction of Amine with Isocyanate Intermediate: The desired amine product is reacting with the isocyanate intermediate faster than the isocyanate reacts with water.

    • Solution 1: Trap the Isocyanate as a Carbamate: Instead of hydrolyzing the isocyanate with water, trap it with an alcohol like tert-butanol or benzyl alcohol to form a stable Boc- or Cbz-protected amine, respectively.[3][4] These protecting groups can be cleanly removed in a subsequent step under acidic or hydrogenolysis conditions, which are generally compatible with the furan and isoxazole rings. This two-step approach often provides higher overall yields of the pure amine.

    • Solution 2: Controlled Addition: If direct hydrolysis is preferred, ensure the isocyanate-containing solution is added slowly to a large excess of vigorously stirred water or acidic water. This maximizes the chance of the isocyanate reacting with water before encountering another amine molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare this compound?

A1: The most commonly employed and generally reliable route involves a two-step process starting from 5-(2-Furyl)isoxazole-3-carboxylic acid. First, the carboxylic acid is converted to the primary amide, 5-(2-Furyl)isoxazole-3-carboxamide. This can be achieved using standard amide coupling conditions, for example, by converting the carboxylic acid to the acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with ammonia. The subsequent reduction of the amide with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent yields the target methylamine.[5]

Q2: Can I directly reduce the 5-(2-Furyl)isoxazole-3-carboxylic acid to the amine?

A2: Direct reduction of a carboxylic acid to an amine is not a standard transformation. Carboxylic acids are typically reduced to alcohols with reagents like LiAlH₄. To obtain the amine, the carboxylic acid functional group must first be converted into a nitrogen-containing group, such as an amide or an azide, which can then be reduced or rearranged to the amine.

Q3: Are there alternative methods to the amide reduction or Curtius rearrangement?

A3: Yes, another viable route is the reduction of 5-(2-Furyl)isoxazole-3-carbonitrile. If this nitrile is accessible, it can be reduced to the primary amine using various methods, including catalytic hydrogenation (e.g., H₂/Raney Nickel) or chemical reduction with agents like LiAlH₄ or borane complexes.[6] The choice of reducing agent would need to be carefully considered to ensure the integrity of the isoxazole and furan rings.

Q4: What are the key safety precautions for this synthesis?

A4: The primary hazards are associated with the reagents used.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water. It must be handled under an inert atmosphere in anhydrous solvents.

  • Acyl Azides (for Curtius Rearrangement): Acyl azides can be explosive, especially low molecular weight ones, and should be handled with care, avoiding heat and shock. It is generally recommended to generate and use them in situ without isolation.[3]

  • Solvents: Anhydrous ethers like THF and diethyl ether are flammable. Always consult the Safety Data Sheet (SDS) for each chemical and perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis via Amide Reduction

Step 1a: Synthesis of 5-(2-Furyl)isoxazole-3-carbonyl chloride

  • To a solution of 5-(2-Furyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours, monitoring the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 1b: Synthesis of 5-(2-Furyl)isoxazole-3-carboxamide

  • Dissolve the crude acid chloride from the previous step in anhydrous DCM (0.5 M) and cool the solution to 0°C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure amide.

Step 2: Reduction of 5-(2-Furyl)isoxazole-3-carboxamide

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0°C under a nitrogen atmosphere, add a solution of 5-(2-Furyl)isoxazole-3-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, warm the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0°C and quench carefully by the sequential dropwise addition of water (x mL), 15% NaOH (aq) (x mL), and water (3x mL), where x = grams of LiAlH₄ used.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Synthesis via Curtius Rearrangement (Boc-protected amine)
  • To a solution of 5-(2-Furyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous acetone or THF (0.5 M), add triethylamine (1.1 eq) and cool to 0°C.

  • Add ethyl chloroformate (1.1 eq) dropwise and stir for 30 minutes at 0°C.

  • Add a solution of sodium azide (1.5 eq) in a minimum amount of water dropwise, ensuring the temperature remains below 10°C.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Pour the reaction mixture into ice-water and extract the acyl azide with toluene.

  • Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Do not concentrate the acyl azide solution.

  • Gently heat the toluene solution containing the acyl azide to 80-90°C until gas evolution ceases (typically 1-2 hours), indicating the formation of the isocyanate.

  • Cool the solution and add anhydrous tert-butanol (3.0 eq). Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to yield the Boc-protected amine.

  • Deprotection can be achieved by treating the purified product with trifluoroacetic acid (TFA) in DCM.

Data Summary and Visualization

Table 1: Comparison of Synthetic Routes
FeatureAmide Reduction with LiAlH₄Curtius RearrangementNitrile Reduction
Starting Material Carboxylic Acid / AmideCarboxylic AcidNitrile
Key Reagents LiAlH₄NaN₃, t-BuOHH₂/Catalyst or Hydride
Number of Steps 2-32 (to protected amine)1
Key Advantages High yields, well-establishedHigh functional group tolerancePotentially shorter route
Potential Issues High reactivity of LiAlH₄, workupExplosive azide intermediate, urea formationCatalyst poisoning, ring reduction
Diagrams

Synthesis_Workflow cluster_0 Route A: Amide Reduction cluster_1 Route B: Curtius Rearrangement A_Start 5-(2-Furyl)isoxazole-3-carboxylic acid A_Amide 5-(2-Furyl)isoxazole-3-carboxamide A_Start->A_Amide 1. SOCl₂/NH₃ A_End This compound A_Amide->A_End 2. LiAlH₄, THF B_End This compound B_Start 5-(2-Furyl)isoxazole-3-carboxylic acid B_Azide Acyl Azide (in situ) B_Start->B_Azide 1. (COCl)₂, NaN₃ B_Isocyanate Isocyanate (in situ) B_Azide->B_Isocyanate 2. Heat (Δ) B_Boc Boc-protected Amine B_Isocyanate->B_Boc 3. t-BuOH B_Boc->B_End 4. TFA

Sources

minimizing side products in the synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, ensuring you can optimize your reaction conditions for higher yields and purity. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of the chemical transformations involved.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two primary strategic routes. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile. This guide is structured around these two core pathways:

  • Strategy A: 1,3-Dipolar Cycloaddition. This convergent approach involves the construction of the isoxazole ring through the reaction of a nitrile oxide derived from furfural with a suitable three-carbon synthon already containing a masked or precursor aminomethyl group.

  • Strategy B: Functional Group Interconversion of a Pre-formed Isoxazole. This linear approach begins with a pre-synthesized 5-(2-furyl)isoxazole scaffold bearing a functional group at the 3-position (e.g., a nitrile, amide, or halomethyl group), which is then converted to the target methylamine.

Below, we address common issues associated with each of these strategies in a question-and-answer format.

Strategy A: 1,3-Dipolar Cycloaddition

This strategy typically involves the in situ generation of 2-furylnitrile oxide from furfuraldoxime, which then undergoes a [3+2] cycloaddition with an alkyne.

Diagram of the 1,3-Dipolar Cycloaddition Pathway

cycloaddition_pathway cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Furfuraldoxime Furfuraldoxime 2-Furylnitrile Oxide 2-Furylnitrile Oxide Furfuraldoxime->2-Furylnitrile Oxide Oxidant (e.g., NCS, NaOCl) Alkyne Propargylamine Derivative (e.g., N-Boc-propargylamine) Isoxazole_Intermediate Protected this compound Alkyne->Isoxazole_Intermediate Final_Product This compound Isoxazole_Intermediate->Final_Product Deprotection

Caption: General workflow for the 1,3-dipolar cycloaddition approach.

Frequently Asked Questions (FAQs) for Strategy A

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired 3,5-disubstituted isoxazole and a significant amount of an isomeric byproduct. What is happening and how can I improve the regioselectivity?

A1: This is a classic challenge in isoxazole synthesis via 1,3-dipolar cycloaddition. You are likely forming both the desired 3,5-disubstituted regioisomer and the undesired 3,4-disubstituted regioisomer. The regioselectivity of this reaction is governed by the electronic and steric properties of both the nitrile oxide and the alkyne, as well as the reaction conditions.[1]

Causality: The cycloaddition proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO and LUMO) of the dipole (nitrile oxide) and dipolarophile (alkyne) interact. The relative energies and coefficients of these orbitals dictate which regioisomer is favored. In the case of 2-furylnitrile oxide and a terminal alkyne like a propargylamine derivative, both isomers are often electronically accessible, leading to mixtures.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can influence the regioselectivity. A study on the cycloaddition of 2-furfuryl nitrile oxide with ethyl propiolate showed that while the 3,5-disubstituted product was always favored, the ratio of the 3,5- to the 3,4-isomer decreased as solvent polarity increased (e.g., from dichloromethane to DMSO).[1] Therefore, starting with a non-polar solvent like toluene or dichloromethane is advisable.

  • Catalysis: The use of a copper(I) catalyst is a well-established method to enhance the regioselectivity towards the 3,5-disubstituted isomer in cycloadditions with terminal alkynes.[2]

    • Protocol: Add 5-10 mol% of CuI to the reaction mixture. This often dramatically favors the formation of the 3,5-isomer.

  • Slow Addition/In Situ Generation: The slow, in situ generation of the nitrile oxide can help maintain a low concentration of this reactive intermediate. This can minimize side reactions, such as dimerization of the nitrile oxide to form a furoxan, and can sometimes improve regioselectivity.[2] This is typically achieved by the slow addition of an oxidant (like bleach or N-chlorosuccinimide) to the solution of the aldoxime and alkyne.

Parameter Recommendation for High 3,5-Regioselectivity Rationale
Solvent Non-polar (e.g., Toluene, Dichloromethane)May favor the desired isomer electronically.[1]
Catalyst 5-10 mol% CuIPromotes the formation of the 3,5-isomer with terminal alkynes.[2]
Temperature Room temperature to gentle heating (40-50 °C)Balances reaction rate and selectivity.
Reagent Addition Slow addition of oxidant for in situ nitrile oxide generationMaintains low dipole concentration, minimizing side reactions.[2]

Q2: I am observing significant formation of a furoxan byproduct and my starting materials are being consumed, but the yield of the desired isoxazole is very low. What is the cause?

A2: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is a clear indication that your generated 2-furylnitrile oxide is dimerizing instead of reacting with your alkyne dipolarophile.

Causality: Nitrile oxides are highly reactive intermediates. If the concentration of the nitrile oxide is too high, or if the dipolarophile is not sufficiently reactive or present in a high enough concentration, the nitrile oxide will undergo a [3+2] cycloaddition with itself.

Troubleshooting Steps:

  • Increase Dipolarophile Concentration: Ensure you are using at least a stoichiometric amount of the alkyne. Using a slight excess (e.g., 1.1 to 1.5 equivalents) can help to trap the nitrile oxide as it is formed.

  • Control Nitrile Oxide Concentration: As mentioned in A1, the slow in situ generation of the nitrile oxide is crucial. If you are adding your oxidant all at once, you are creating a high transient concentration of the nitrile oxide, which favors dimerization.

  • Check Alkyne Reactivity: If your alkyne is sterically hindered or electronically deactivated, the cycloaddition reaction will be slow, allowing more time for dimerization. In such cases, you may need to use more forcing conditions (higher temperature), but this must be balanced against the stability of the nitrile oxide and the potential for other side reactions.

Strategy B: Functional Group Interconversion of a Pre-formed Isoxazole

This strategy relies on having a stable 5-(2-furyl)isoxazole core with a precursor functional group at the 3-position. Common precursors include a nitrile (-CN), a carboxamide (-CONH₂), or a halomethyl (-CH₂X) group.

Diagram of Functional Group Interconversion Pathways

FGI_pathways Start 5-(2-Furyl)isoxazole-3-X Nitrile X = -CN Start->Nitrile Amide X = -CONH₂ Start->Amide Halomethyl X = -CH₂Cl or -CH₂Br Start->Halomethyl Final_Product This compound Nitrile->Final_Product Reduction (e.g., LiAlH₄, H₂/Catalyst) Amide->Final_Product Reduction (e.g., LiAlH₄) Halomethyl->Final_Product Amination (e.g., NH₃, Gabriel Synthesis)

Caption: Common functional group interconversion routes to the target amine.

Frequently Asked Questions (FAQs) for Strategy B

Q3: I am attempting to reduce 5-(2-furyl)isoxazole-3-carbonitrile to the methylamine using catalytic hydrogenation (H₂/Pd or H₂/Raney Ni), but I am getting a complex mixture of products and cleavage of the isoxazole ring.

A3: This is a common and significant problem. The N-O bond of the isoxazole ring is susceptible to reductive cleavage under standard catalytic hydrogenation conditions. This can lead to a variety of ring-opened byproducts.

Causality: The weak N-O bond in the isoxazole ring can be hydrogenolyzed, especially in the presence of powerful hydrogenation catalysts like Palladium on carbon (Pd/C) or Raney Nickel. This destructive pathway competes with the desired reduction of the nitrile group.

Troubleshooting Steps:

  • Use a Milder Reducing Agent: Avoid catalytic hydrogenation. The preferred method for reducing a nitrile or an amide on an isoxazole core is to use a hydride-based reducing agent.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is highly effective for converting nitriles and amides to amines. It is generally compatible with the isoxazole ring under controlled conditions.

    • Borane Complexes (e.g., BH₃·THF): Borane is another suitable reagent for the reduction of amides and can be an alternative to LiAlH₄.

  • Control the Temperature: When using a powerful reductant like LiAlH₄, perform the reaction at a low temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to minimize potential side reactions.

Proposed Protocol for Nitrile Reduction:

  • Step 1: Dissolve the 5-(2-furyl)isoxazole-3-carbonitrile (1.0 eq) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Step 2: Cool the solution to 0 °C in an ice bath.

  • Step 3: Add a solution of LiAlH₄ (typically 1.5-2.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Step 4: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Step 5: Carefully quench the reaction at 0 °C by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Step 6: Filter the resulting solids and extract the filtrate with an organic solvent (e.g., ethyl acetate, dichloromethane).

Q4: I am trying to synthesize the target amine from 3-(chloromethyl)-5-(2-furyl)isoxazole using ammonia, but I am getting a mixture of the primary amine, the secondary amine, and even the tertiary amine.

A4: This is a classic problem of over-alkylation in amination reactions. The primary amine product is nucleophilic and can react with the starting chloromethyl compound to form the secondary amine, which can react again to form the tertiary amine.

Causality: The newly formed primary amine competes with ammonia as a nucleophile. Since the primary amine is often a stronger nucleophile than ammonia, this subsequent reaction can be fast.

Troubleshooting Steps:

  • Use a Large Excess of Ammonia: The most straightforward way to favor the formation of the primary amine is to use a large excess of ammonia (e.g., a saturated solution in methanol or using liquid ammonia at low temperature). This ensures that the concentration of ammonia is much higher than the concentration of the primary amine product, making it the statistically more likely nucleophile.

  • Consider the Gabriel Synthesis: For a cleaner, more controlled synthesis of the primary amine, the Gabriel synthesis is an excellent alternative.[3]

    • Step 1: React the 3-(chloromethyl)-5-(2-furyl)isoxazole with potassium phthalimide to form the N-alkylated phthalimide derivative.

    • Step 2: Cleave the phthalimide group using hydrazine (Ing-Manske procedure) or acid hydrolysis to release the desired primary amine. This method prevents over-alkylation as the phthalimide nitrogen is not nucleophilic after the initial alkylation.

  • Use an Ammonia Equivalent: Reagents like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction can also be used to install the primary amine while avoiding over-alkylation. The azide route (reaction with NaN₃ to form an azidomethyl intermediate, followed by reduction with LiAlH₄ or H₂/Pd) is often very efficient.

Amination Method Advantages Potential Issues & Side Products
Excess Ammonia Direct, one-step process.Over-alkylation (secondary, tertiary amines). Requires pressure vessel or low temperatures for liquid NH₃.
Gabriel Synthesis Cleanly produces the primary amine. Avoids over-alkylation.Two-step process. Phthalimide cleavage can sometimes be harsh.
Azide Method High-yielding and clean. Azide intermediate is stable.Use of azides requires caution. Requires a subsequent reduction step.

By carefully considering the mechanistic basis for the formation of side products, you can select the appropriate synthetic strategy and reaction conditions to minimize impurities and maximize the yield of your target compound, this compound.

References

  • Climent, M. J., Corma, A., & Iborra, S. (2014). Conversion of biomass platform molecules into fuel additives and liquid hydrocarbon fuels. Green Chemistry, 16(2), 550-583.
  • Sitnikov, P. A., & Fokin, V. V. (2016). Catalytic, Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.
  • Al-Zoubi, R. M., & Al-Hamarsheh, M. M. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 5(10), 7384-7391.
  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters.
  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 32.
  • Akinyemi, O. A., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 123.
  • Serna, P., & Resasco, D. E. (2018). Correlating Furfural Reaction Pathways with Interactions between Furfural and Monometallic Surfaces. OSTI.GOV.
  • Wang, Y., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 47(34), 16053-16062.
  • Somsák, L., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(17), 5175.
  • Villa, M. A., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(3), M1259.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Vlachos, D. G. (2018). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. Wiley Online Library.
  • Sharpless, K. B., & Fokin, V. V. (2015). Enantioselective Synthesis of Isoxazolines by 1,3-Dipolar Cycloaddition. Synfacts, 11(09), 0954–0954.
  • Coles, S. J., et al. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. eCrystals - University of Southampton.
  • Tovar, J. D., & Ogikubo, J. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-9.
  • Dou, G. L., et al. (2006). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 11(11), 915-921.
  • Lee, S., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2496-2503.
  • Bakulev, V. A., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 141-149.
  • Potkin, V. I., et al. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(9), 1308-1316.
  • Gholam-Abbas, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Buchwald, S. L., & Surry, D. S. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Chemistry–A European Journal, 16(43), 12816-12824.
  • Krasavin, M., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270.
  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 401-410.
  • Trofimov, B. A., et al. (2012). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides.
  • Kul'chitskii, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(9), 1308-1316.

Sources

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for [5-(2-Furyl)isoxazol-3-yl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the stability of this molecule in solution. As Senior Application Scientists, we have structured this document to address the core chemical liabilities of the compound and provide robust, validated protocols to troubleshoot and mitigate degradation.

This section addresses the fundamental stability characteristics of this compound, focusing on its key structural motifs.

Q1: What are the primary structural features of this compound that influence its stability in solution?

A1: The stability of this compound is governed by three key functional groups, each with known chemical liabilities:

  • The Furan Ring: Furan and its derivatives are susceptible to degradation, particularly through oxidation and acid-catalyzed hydrolysis.[1] Thermal processing and exposure to light can also promote degradation pathways.[2][3]

  • The Isoxazole Ring: While generally aromatic, the isoxazole ring contains a relatively weak Nitrogen-Oxygen (N-O) bond. This bond is the molecule's "Achilles' heel," making it susceptible to cleavage under specific conditions, notably in basic (high pH) environments and upon exposure to UV light.[4][5]

  • The Primary Methylamine Group: As a primary amine, this group is basic and a potential site for oxidation.[6][7] Its basicity means that the protonation state of the molecule is pH-dependent, which can significantly influence solubility and stability.

cluster_molecule This compound cluster_liabilities Potential Degradation Sites mol Structure furan Furan Ring mol->furan  Oxidation,  Acid Hydrolysis isoxazole Isoxazole Ring mol->isoxazole  Base-Catalyzed Ring Opening,  Photolysis (N-O bond cleavage) amine Methylamine Group mol->amine  Oxidation,  pH-Dependent Protonation

Caption: Key structural liabilities of the molecule.

Q2: How does pH affect the stability of the isoxazole ring in this compound?

A2: The isoxazole ring's stability is highly pH-dependent. It is generally stable in acidic to neutral conditions. However, under basic conditions (pH > 8), it becomes significantly more labile. Base-catalyzed hydrolysis can lead to the cleavage of the weak N-O bond, resulting in ring opening.[4] A study on the related isoxazole-containing drug, Leflunomide, demonstrated that its degradation rate increased dramatically at basic pH compared to neutral or acidic conditions.[8] Therefore, maintaining solution pH in the slightly acidic to neutral range (pH 4-7) is critical for preserving the integrity of the isoxazole ring.

Q3: What kind of degradation can I expect from the furan moiety?

A3: The furan ring is prone to oxidative degradation and reactions under strong acidic conditions. Oxidation can lead to ring-opening and the formation of various byproducts.[3][9] This process can sometimes be identified by a gradual discoloration (e.g., yellowing or browning) of the solution, especially if exposed to air (oxygen) over extended periods. Using de-gassed solvents and handling the compound under an inert atmosphere (like nitrogen or argon) can help mitigate this oxidative degradation.

Q4: Is the primary amine a concern for stability?

A4: Yes, the primary amine is a key consideration. Amines can be susceptible to oxidation, which can lead to the formation of impurities and discoloration.[6] Furthermore, as a basic functional group, it will be protonated at acidic pH. This protonation is crucial for aqueous solubility but can also influence interactions with buffers and other excipients.[7] It is important to ensure that any buffers or additives used are compatible and do not catalyze amine-specific degradation reactions.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is formatted as a practical, question-and-answer troubleshooting guide to directly address problems you may encounter in the lab.

Q: My solution of this compound is rapidly losing purity in an aqueous buffer. What should I investigate first?

A: The most likely culprit is pH-driven hydrolysis.

  • Verify Solution pH: Immediately measure the pH of your buffer solution. The isoxazole ring is particularly unstable under basic conditions.[8] Degradation can be rapid at pH values above 8.

  • Assess Buffer Choice: Certain buffer species can catalyze degradation. For example, phosphate buffers can sometimes participate in hydrolysis reactions. Consider switching to an alternative buffer system like citrate or acetate, which are often more inert.

  • Lower the Temperature: Chemical degradation, including hydrolysis, is almost always accelerated by higher temperatures.[10] Store solutions at refrigerated temperatures (2-8°C) or frozen (≤ -20°C) to slow down these processes. Conduct experiments at the lowest practical temperature.

cluster_checks Initial Checks cluster_actions Corrective Actions start Observed Instability in Aqueous Solution ph_check 1. Measure pH of Solution start->ph_check Is pH > 8? temp_check 2. Check Storage/Experiment Temperature start->temp_check Is Temp > RT? buffer_check 3. Identify Buffer Species start->buffer_check Using Phosphate? ph_action Adjust pH to 4-7 Range (Use Citrate/Acetate) ph_check->ph_action temp_action Store at 2-8°C or ≤ -20°C Work on Ice temp_check->temp_action buffer_action Switch to an Inert Buffer (e.g., Citrate) buffer_check->buffer_action

Caption: Initial troubleshooting workflow for aqueous instability.

Q: My solution is turning yellow/brown over time, even when stored at a neutral pH. What is happening?

A: This discoloration strongly suggests oxidative degradation or photolysis.

  • Protect from Light: Both the furan and isoxazole rings can be susceptible to photolytic degradation.[2][5] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient lab light during experiments.

  • Control for Oxygen: The furan ring and primary amine are prime targets for oxidation.[3][6]

    • Use Degassed Solvents: Prepare buffers and solvents by sparging with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: For maximum protection, handle stock solutions and prepare dilutions inside a glove box or by using Schlenk line techniques to maintain an inert headspace in the vial.

  • Consider Antioxidants: If an inert atmosphere is not feasible, the addition of a small amount of an antioxidant may be beneficial. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid. However, compatibility and potential interference with downstream assays must be thoroughly evaluated first.

Q: How can I definitively identify the source of instability for my specific experimental conditions?

A: Perform a systematic Forced Degradation Study. A forced degradation (or stress testing) study is the gold standard for identifying the chemical liabilities of a drug molecule.[11][12] It involves intentionally exposing the compound to harsh conditions to generate potential degradation products. This not only reveals the degradation pathways but is also essential for developing a stability-indicating analytical method.[13][14] The results will guide you in formulating a stable solution.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical experiments to assess and enhance the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and products of the compound under various stress conditions. An effective study aims for 5-20% degradation of the parent compound.[15]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (ACN)

  • Stability-indicating HPLC method (see Protocol 2)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: In separate amber HPLC vials, perform the following additions:

    • Acid Hydrolysis: 50 µL stock + 450 µL 0.1 M HCl

    • Base Hydrolysis: 50 µL stock + 450 µL 0.1 M NaOH

    • Oxidation: 50 µL stock + 450 µL 3% H₂O₂

    • Thermal: Place a solid sample of the compound in a 60°C oven. Separately, prepare a vial with 50 µL stock + 450 µL pure water and place it in the 60°C oven.

    • Photolytic: Prepare a vial with 50 µL stock + 450 µL pure water. Expose it to a photostability chamber (ICH Q1B compliant) alongside a control vial wrapped in foil.

    • Control: 50 µL stock + 450 µL pure water (stored at 4°C, protected from light).

  • Incubation: Incubate all vials. Start by checking time points at 2, 8, and 24 hours.

  • Analysis: At each time point, take an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples with mobile phase to a suitable concentration and analyze immediately using a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Significant degradation under a specific condition points to that pathway as a primary liability.

cluster_stress Stress Conditions start API Stock Solution (1 mg/mL in ACN) acid Acid (0.1 M HCl, 60°C) start->acid Expose for 2, 8, 24h base Base (0.1 M NaOH, RT) start->base Expose for 2, 8, 24h ox Oxidation (3% H₂O₂, RT) start->ox Expose for 2, 8, 24h heat Thermal (60°C, Solution) start->heat Expose for 2, 8, 24h light Photolytic (ICH Q1B) start->light Expose for 2, 8, 24h analysis Neutralize (if needed) Dilute & Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis heat->analysis light->analysis result Identify Degradation Pathways & Peak Purity Assessment analysis->result

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.[16]

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/PDA detector (scan 200-400 nm, monitor at λmax) and/or Mass Spectrometry (MS).[16]

  • Injection Volume: 10 µL

Method Development & Validation:

  • Injection of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).

  • Peak Purity Analysis: The primary goal is to achieve baseline separation of the parent peak from all degradant peaks. Use a PDA detector to assess peak purity across the entire peak. The spectra should be consistent across the peak front, apex, and tail.

  • Method Optimization: If co-elution occurs, optimize the method by:

    • Altering the gradient slope.

    • Changing the organic modifier (e.g., methanol instead of acetonitrile).

    • Adjusting the mobile phase pH.

  • Validation: Once separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][18]

Data Summary Table: Anticipated Stability Profile

The following table summarizes the expected stability characteristics based on the known chemistry of the compound's functional groups. This should be used as a guide and validated with experimental data from your own studies.

Parameter Condition/Factor Anticipated Stability Issue Recommended Mitigation Strategy
pH > 8.0 (Basic)High Risk of Isoxazole Ring OpeningMaintain pH between 4.0 and 7.0 using a suitable buffer (e.g., citrate, acetate).[8]
< 4.0 (Acidic)Potential for Furan Ring HydrolysisAvoid strongly acidic conditions; use buffers in the pH 4-7 range.[1]
Oxygen Atmospheric ExposureOxidation of Furan Ring and/or AmineUse de-gassed solvents; handle under an inert atmosphere (N₂ or Ar).[3]
Light UV or Prolonged Lab LightPhotolytic Cleavage of Isoxazole RingStore and handle solutions in amber vials or protect from light.[5]
Temperature > 25°C (Room Temp)Increased Rate of All Degradation PathwaysStore stock solutions at ≤ -20°C and working solutions at 2-8°C.[10]

References

  • Wientjes, L. C., et al. (2020). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 104(21), 9037-9050. [Link]

  • Kim, S., et al. (2020). Furan in Thermally Processed Foods: A Review. Toxicological Research, 36(4), 295-305. [Link]

  • Javed, A., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 12(5), 2969-2983. [Link]

  • Vranová, J., & Ciesarová, Z. (2009). Furan in food. Czech Journal of Food Sciences, 27(Special Issue 1), S67-S69. [Link]

  • Batool, Z., et al. (2022). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 166, 113228. [Link]

  • Separation Science (2025). Analytical Techniques In Stability Testing. Separation Science Learning Hub. [Link]

  • Koldobskii, G. I., et al. (1995). Structure and stability of isoxazoline compounds. Russian Journal of Organic Chemistry, 31(1), 86-89. [Link]

  • Wikipedia (2023). Isoxazole. Wikipedia, The Free Encyclopedia. [Link]

  • Davis, J. P., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 27(10), 1173-1179. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 254-263. [Link]

  • KCAS Bio (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bioanalytical Services Blog. [Link]

  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International, 36(1). [Link]

  • Kumar, V., & Bharadwaj, R. (2018). Core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Quality Assurance, 9(3), 227-235. [Link]

  • Pharmapproach (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach Publication. [Link]

  • Teasdale, A., & Elder, D. (2022). Forced Degradation – A Review. Organic Process Research & Development, 26(12), 3091-3103. [Link]

  • Diplomata Comercial (2024). What are the Applications of Amines in the Pharmaceutical Industry? Diplomata Comercial Blog. [Link]

  • Knuutila, H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Molecules, 27(20), 7036. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Pharmaguideline (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline Resources. [Link]

  • Bhaskar, R., et al. (2020). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. [Link]

  • Johnson, G. L., & Kelly, K. E. (2006). U.S. Patent No. 7,169,268. Washington, DC: U.S.
  • Coles, S. J., et al. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. eCrystals - University of Southampton. [Link]

Sources

addressing off-target effects of [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Investigating Off-Target Effects of FIMA

A Guide for Researchers

Head of Application Science: Dr. Eleanor Vance

Last Updated: 2026-01-17

Disclaimer: The compound [5-(2-Furyl)isoxazol-3-yl]methylamine is a novel chemical entity with limited publicly available data regarding its biological activity and potential off-target effects.[1] This guide utilizes a representative hypothetical molecule, FIMA (Furyl-Isoxazol-Methyl-Amine) , which shares the core furyl-isoxazole scaffold, to illustrate the principles and best practices for identifying and troubleshooting off-target effects. The potential off-targets discussed are based on the known pharmacology of related chemical structures.[2]

Introduction

This guide is structured to provide both high-level answers through our FAQ section and in-depth, actionable protocols in our Troubleshooting Guides. We will explore the causality behind experimental choices and provide self-validating systems to enhance the trustworthiness of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target families for a compound with a furyl-isoxazole scaffold like FIMA?

Based on the chemical properties of the furan and isoxazole rings, several protein families are plausible off-target candidates:

  • Cytochrome P450 (CYP) Enzymes: Isoxazole derivatives have been shown to interact with and potentially inhibit various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6).[4][5] This can alter the metabolism of FIMA itself or co-administered compounds in cellular or in vivo models.

  • hERG Potassium Channel: Inhibition of the hERG (human Ether-a-go-go-Related Gene) channel is a common cause of cardiotoxicity for many small molecules.[6][7] The structural motifs present in FIMA warrant an early assessment of hERG liability.

  • Protein Kinases: While FIMA's primary target may not be a kinase, the isoxazole moiety is a common scaffold in kinase inhibitor design.[8] Therefore, screening against a representative kinase panel is a prudent measure to ensure selectivity.

  • G-Protein Coupled Receptors (GPCRs): The isoxazole nucleus is present in several FDA-approved drugs that target GPCRs, such as dopamine and serotonin receptors.[9]

Q2: My biochemical assay and cell-based assay results with FIMA are discordant. What could be the cause?

This is a classic indicator of potential off-target effects or issues with compound behavior in a cellular context. Key factors to investigate include:

  • Cell Permeability: FIMA may have poor membrane permeability, leading to a lower effective intracellular concentration than expected.

  • Metabolic Instability: The furan ring can be susceptible to metabolic oxidation, potentially leading to inactive metabolites or reactive intermediates within the cell.[10]

  • Efflux Pump Activity: FIMA could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cytoplasm.

  • Off-Target Engagement: FIMA might be hitting an off-target in the cell that either masks the on-target effect or produces an opposing phenotype. For example, inhibition of a pro-survival kinase could counteract the desired effect on an apoptotic target.

Q3: I'm observing unexpected cytotoxicity at concentrations where my primary target is not fully engaged. How should I proceed?

This strongly suggests an off-target cytotoxic effect. The immediate priority is to de-risk the compound by performing a battery of standard safety pharmacology assays. This includes assessing mitochondrial toxicity, hERG channel inhibition, and general cytotoxicity in a panel of cell lines. Comparing the IC50 for the desired on-target effect with the CC50 (50% cytotoxic concentration) is crucial for determining a therapeutic window.

Q4: How can I proactively build a robust target validation package for FIMA?

A multi-pronged approach is essential for validating that the observed phenotype is due to the on-target activity of FIMA:

  • Confirm Target Engagement: Use a secondary, label-free method like Thermal Proteome Profiling (TPP) or Drug Affinity Responsive Target Stability (DARTS) to confirm FIMA binds to the intended target in cells.[11]

  • Use a Structurally Unrelated Control: Identify or synthesize a compound with a different chemical scaffold that inhibits the same target. If this compound recapitulates the phenotype observed with FIMA, it strengthens the on-target hypothesis.

  • Rescue Experiments: If possible, overexpress a FIMA-resistant mutant of your target protein. If this rescues the cellular phenotype, it provides strong evidence for on-target action.

  • Comprehensive Off-Target Profiling: Conduct broad screening against panels of kinases, GPCRs, and ion channels early in the discovery process.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Cytotoxicity

You've observed a drop in cell viability at a lower-than-expected concentration of FIMA. This workflow will help you diagnose the potential cause.

A Start: Unexpected Cytotoxicity Observed B Step 1: Perform Dose-Response Cytotoxicity Assay (e.g., CellTiter-Glo®) A->B C Step 2: Compare On-Target IC50 vs. Cytotoxicity CC50 B->C D Is CC50 ≤ 10x IC50? C->D E High Risk of Off-Target Toxicity. Proceed to Profiling. D->E Yes F Acceptable Therapeutic Window. Continue with On-Target Studies. D->F No G Step 3: Broad Off-Target Profiling E->G H Kinase Panel Screen (e.g., KinomeScan®) G->H I hERG Channel Assay (e.g., Patch-Clamp) G->I J CYP450 Inhibition Panel G->J K Analyze Profiling Data to Identify Off-Target 'Hits' H->K I->K J->K

Caption: Workflow for diagnosing unexpected cytotoxicity.

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of FIMA.

Rationale: Luminescent assays measuring ATP levels (e.g., CellTiter-Glo®) are highly sensitive indicators of cell viability and metabolic health. A reduction in ATP is often an early marker of cytotoxicity.

Materials:

  • Cells of interest

  • Complete growth medium

  • FIMA stock solution (e.g., 10 mM in DMSO)

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of FIMA in complete growth medium. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).

  • Dosing: Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Plot the data as a percentage of the vehicle control and fit a four-parameter logistic curve to determine the CC50 value.

Self-Validation:

  • Positive Control: Staurosporine should induce a maximal reduction in luminescence.

  • Z'-factor: Calculate the Z'-factor using the vehicle and positive controls to ensure assay quality (Z' > 0.5 is considered excellent).

Guide 2: Deconvoluting On-Target vs. Off-Target Phenotypes

Your results show that FIMA induces a specific cellular phenotype, but you need to confirm it's due to inhibiting your primary target.

This protocol outlines a general approach for screening FIMA against a panel of kinases to identify potential off-target interactions. Commercial services like Eurofins' KinomeScan® or Promega's ADP-Glo™-based panels offer comprehensive screening.[12][13]

Rationale: Even if the primary target is not a kinase, the chemical scaffold may have affinity for the ATP-binding pocket of various kinases.[14] Identifying these off-targets is critical for interpreting cellular data.

General Workflow (Conceptual):

  • Panel Selection: Choose a diversity panel that represents all major branches of the human kinome.

  • Assay Format: The assay typically involves incubating FIMA at a fixed concentration (e.g., 1 µM or 10 µM) with each kinase in the panel.

  • Activity Measurement: Kinase activity is measured, often via the quantification of ATP consumption (luminescence-based, like ADP-Glo™) or substrate phosphorylation (fluorescence or radiometric-based).[12]

  • Data Reporting: Results are typically reported as "% Inhibition" at the tested concentration.

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), a full dose-response curve should be generated to determine the IC50 for that specific off-target kinase.

The table below presents hypothetical data from a kinase screen, demonstrating how to compare on-target potency against off-target hits.

TargetClassFIMA IC50 (nM)Notes
Primary Target X (Target's Class) 50 On-Target
Kinase ATyrosine Kinase8,500>100-fold selectivity
Kinase BSer/Thr Kinase75015-fold selectivity. Potential off-target.
Kinase CSer/Thr Kinase>10,000No significant activity
Kinase DLipid Kinase1,20024-fold selectivity. Potential off-target.

Interpretation: In this hypothetical example, FIMA is highly selective for its primary target over Kinase A and C. However, it shows significant activity against Kinase B and D. If the cellular phenotype observed with FIMA can also be induced by known inhibitors of Kinase B or D, this suggests a potential off-target contribution.

An off-target effect can confound the interpretation of a signaling pathway.

cluster_0 Intended On-Target Pathway cluster_1 Unintended Off-Target Pathway FIMA FIMA TargetX Target X FIMA->TargetX Inhibits KinaseB Kinase B (Off-Target) FIMA->KinaseB Inhibits Downstream1 Downstream Effector 1 TargetX->Downstream1 Activates PhenotypeA Observed Phenotype A Downstream1->PhenotypeA Downstream2 Downstream Effector 2 KinaseB->Downstream2 Inhibits Downstream2->PhenotypeA Also Causes

Caption: FIMA's off-target inhibition of Kinase B also leads to Phenotype A, confounding results.

References

  • Vertex AI Search. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • PubMed. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.
  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Heterocycl., 21(4), 1-5.
  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • PMC - PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • NIH. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • PubMed. (2018). Construction of an integrated database for hERG blocking small molecules.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Taylor & Francis Online. (n.d.). Full article: Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.
  • ResearchGate. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • eCrystals - University of Southampton. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine.
  • Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects.
  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
  • Taylor & Francis Online. (n.d.). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity.
  • PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine | C10H9FN2O | CID 45602051.
  • Taylor & Francis Online. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • World Economic Forum. (2026). Here's how AI is reshaping drug discovery.
  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Frontiers. (n.d.). Structural modeling of the hERG potassium channel and associated drug interactions.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • ResearchGate. (2025). Small Molecule Screening Strategies from Lead Identification to Validation.
  • ResearchGate. (n.d.). Methods of off-target detection | Download Table.
  • PubMed - NIH. (n.d.). Inhibition of cytochromes P450 by antifungal imidazole derivatives.
  • PMC. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches.
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PMC. (n.d.). Modulation of hERG potassium channels by a novel small molecule activator.
  • Sigma-Aldrich. (n.d.). Flow Cytometry Troubleshooting Guide.
  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation.
  • MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?.
  • NIH. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • ACS Publications. (n.d.). Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules.
  • PMC - PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.
  • United Arab Emirates University. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
  • BMGLabtech. (n.d.). A troubleshooting guide to microplate-based assays.
  • J&K Scientific LLC. (n.d.). Isoxazol-3-yl-methylamine hydrochloride | 131052-58-9.

Sources

Technical Support Center: High-Purity [5-(2-Furyl)isoxazol-3-yl]methylamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [5-(2-Furyl)isoxazol-3-yl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable isoxazole-based amine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound that are relevant to its purification?

A1: Understanding the fundamental properties of your compound is the first step to a successful purification strategy. Here are some key reported properties for this compound:

PropertyValueReference
Molecular FormulaC₈H₈N₂O₂[1]
Melting Point46°C[2]
Boiling Point313.5°C at 760 mmHg[2]
Density1.229 g/cm³[2]

Q2: My crude this compound appears oily or fails to solidify. What could be the issue?

A2: This is a common issue, especially if residual solvents or impurities are present. The relatively low melting point of 46°C means that even small amounts of impurities can significantly depress the freezing point, resulting in an oil.[2] Consider the following:

  • Residual Solvent: Ensure your crude product is thoroughly dried under high vacuum to remove any remaining reaction or extraction solvents.

  • Impurities: The presence of side-products from the synthesis can act as a eutectic mixture. Proceeding with a preliminary purification step, such as a quick filtration through a silica plug, might be necessary before attempting to achieve solidification.

Q3: What are the expected stability characteristics of the isoxazole ring in this compound during purification?

A3: The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to base-catalyzed ring opening.[3] Therefore, it is advisable to avoid prolonged exposure to strong bases, especially at elevated temperatures, during extraction and chromatography. The furan ring is also sensitive to strong acids and oxidizing agents, so harsh acidic conditions should be used with caution.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Column chromatography is a primary method for purifying polar amine compounds like this compound. However, challenges such as poor separation, tailing peaks, and product decomposition can arise.

Problem 1: Significant tailing of the product peak on silica gel chromatography.

Cause: The basic nature of the primary amine in your compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[4] This can result in broad, tailing peaks and poor recovery.

Solution:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[4] Ammonia in methanol (e.g., 2M NH₃ in MeOH) can also be used as part of the polar component of your eluent system.[5]

  • Alternative Stationary Phase: Consider using an amine-functionalized silica column (KP-NH).[4] These columns have a less acidic surface and are specifically designed for the purification of basic compounds, often providing sharper peaks and better separation without the need for mobile phase modifiers.

Experimental Protocol: Initial TLC Analysis for Solvent System Selection

  • Prepare several TLC chambers with different solvent systems. Good starting points for polar compounds include mixtures of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane).[5]

  • Spot your crude material on at least three different TLC plates.

  • For one plate, use a standard eluent (e.g., 80:20 ethyl acetate/hexane).

  • For the second plate, use the same eluent but add 1% triethylamine.

  • For the third plate, consider a more polar system like 95:5 dichloromethane/methanol.

  • Observe the spot shape and Rf value. The ideal solvent system will give an Rf of 0.2-0.4 and a round, well-defined spot.

Problem 2: The compound is not eluting from the silica gel column, even with a high percentage of polar solvent.

Cause: Your compound may be too polar for normal-phase chromatography on silica gel, or it may have irreversibly adsorbed to the stationary phase.

Solution:

  • Increase Eluent Polarity: A gradient elution up to 10-20% methanol in dichloromethane is often effective for polar amines.[5]

  • Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (C18) flash chromatography is a viable alternative for polar, ionizable compounds.[6] A typical mobile phase would be a gradient of acetonitrile in water. To ensure the amine is in its neutral, free-base form and less polar, the mobile phase pH can be adjusted to be alkaline.[4]

Workflow for Column Chromatography Strategy

chromatography_workflow start Crude Product tlc TLC Analysis (with and without TEA) start->tlc decision_tailing Significant Tailing? tlc->decision_tailing use_tea Add 0.1-1% TEA to Mobile Phase decision_tailing->use_tea Yes use_nh_silica Consider Amine-Functionalized Silica decision_tailing->use_nh_silica Alternative decision_rf Optimal Rf (0.2-0.4)? decision_tailing->decision_rf No use_tea->decision_rf run_column Perform Flash Column Chromatography use_nh_silica->run_column decision_rf->run_column Yes increase_polarity Increase Mobile Phase Polarity (e.g., MeOH gradient) decision_rf->increase_polarity No (Rf too low) decision_elution Compound Elutes? run_column->decision_elution decision_elution->increase_polarity No pure_product Collect and Analyze Fractions for Pure Product decision_elution->pure_product Yes increase_polarity->run_column reverse_phase Switch to Reversed-Phase (C18) Chromatography increase_polarity->reverse_phase If still no elution reverse_phase->pure_product

Caption: Decision workflow for column chromatography of this compound.

Guide 2: Recrystallization Purification

Recrystallization is a powerful technique for purifying solid compounds.[7] For this compound, its solid nature at room temperature (if pure) makes this a potentially effective final purification step.

Problem 1: Difficulty finding a single suitable solvent for recrystallization.

Cause: The compound may be too soluble in most common polar solvents and poorly soluble in non-polar solvents, a common issue for moderately polar molecules.[8]

Solution:

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or ethyl acetate). Then, slowly add a hot anti-solvent (a solvent in which it is poorly soluble, such as hexanes or water) until the solution becomes slightly cloudy. Allow the mixture to cool slowly to induce crystallization.

  • Salt Formation for Recrystallization: Amines can often be purified by converting them to a salt, which may have better crystallization properties.[2] Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another miscible solvent. The resulting hydrochloride salt will often precipitate and can then be recrystallized. The free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaHCO₃ or NaOH) followed by extraction.

Experimental Protocol: Small-Scale Recrystallization Solvent Screening

  • Place a small amount (10-20 mg) of your crude material into several test tubes.

  • Add a few drops of a single solvent to each tube and observe solubility at room temperature.

  • If insoluble, heat the solvent to its boiling point and observe if the solid dissolves.

  • If it dissolves when hot, cool the solution to room temperature and then in an ice bath to see if crystals form.

  • A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7]

  • If no single solvent is ideal, try a solvent/anti-solvent pair based on your initial observations.

Problem 2: The compound "oils out" during cooling instead of forming crystals.

Cause: The solution is becoming supersaturated at a temperature above the compound's melting point. This can happen if the solution is too concentrated or if it cools too quickly.

Solution:

  • Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooling solution to induce crystallization.

Decision Tree for Recrystallization Strategy

recrystallization_decision_tree start Crude Solid/Oil solvent_screen Solvent Screening start->solvent_screen decision_single_solvent Good Single Solvent Found? solvent_screen->decision_single_solvent single_solvent_recrys Perform Single Solvent Recrystallization decision_single_solvent->single_solvent_recrys Yes solvent_pair_recrys Use Solvent/Anti-Solvent System decision_single_solvent->solvent_pair_recrys No decision_oiling_out Compound 'Oils Out'? single_solvent_recrys->decision_oiling_out decision_no_crystals Crystals Do Not Form? single_solvent_recrys->decision_no_crystals solvent_pair_recrys->decision_oiling_out solvent_pair_recrys->decision_no_crystals adjust_conditions Add More Solvent / Cool Slowly / Scratch / Seed decision_oiling_out->adjust_conditions Yes pure_crystals Collect Pure Crystals by Filtration decision_oiling_out->pure_crystals No adjust_conditions->decision_oiling_out form_salt Form Hydrochloride Salt and Recrystallize Salt decision_no_crystals->form_salt Yes decision_no_crystals->pure_crystals No form_salt->pure_crystals

Caption: Decision tree for developing a recrystallization protocol.

Purity Assessment

Q: How can I assess the purity of my final product?

A: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. For polar amines, reversed-phase HPLC on a C18 column is common. A typical mobile phase could be a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. The spectra should be clean, with integrations in ¹H NMR matching the expected number of protons for each signal. The chemical shifts of the isoxazole ring protons are characteristic.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]

  • [5-(2-Furyl)isoxazole-3-yl]methylamine - eCrystals - University of Southampton. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate. Available at: [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides - ResearchGate. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. Available at: [Link]

  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - Googleapis.com. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine | C10H9FN2O | CID 45602051 - PubChem. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - The Royal Society of Chemistry. Available at: [Link]

  • Recrystallization. ---. Available at: [Link]

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Technical Support Center: A-Z Guide to Compound Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing compound precipitation in cell culture media. Precipitation can compromise experimental integrity by altering the effective compound concentration and introducing artifacts, making this a critical challenge to address for reproducible, high-quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding compound precipitation.

Q1: My compound precipitated in the media. What are the general causes?

A: Compound precipitation is fundamentally a solubility problem. It occurs when the concentration of a compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be triggered by several physicochemical factors including the compound's intrinsic properties (e.g., hydrophobicity), the final concentration, the solvent used for the stock solution, and interactions with media components like salts and proteins.[1][2]

Q2: What is the difference between immediate and delayed precipitation?

A:

  • Immediate Precipitation ("Crashing Out"): This happens instantly upon adding your concentrated compound stock (usually in an organic solvent like DMSO) to the aqueous media. It's often due to "solvent shock," where the rapid dilution of the organic solvent causes the poorly water-soluble compound to fall out of solution.[3]

  • Delayed Precipitation: This occurs hours or even days after the compound has been added to the media. It can be caused by more subtle factors such as temperature fluctuations, changes in media pH due to cell metabolism or CO2 levels in the incubator, evaporation of media leading to increased compound concentration, or slow-forming interactions with media components.[3]

Q3: Is it okay to just filter out the precipitate and use the remaining media?

A: It is strongly advised not to filter out the precipitate. The formation of a precipitate means the actual concentration of your soluble compound is unknown and significantly lower than your intended working concentration.[3] Using such a solution will lead to inaccurate and non-reproducible experimental results. The best practice is to address the root cause of the precipitation.

Q4: What is the best solvent to dissolve my compound for cell culture experiments?

A: Dimethyl sulfoxide (DMSO) is the most widely used solvent for hydrophobic compounds due to its powerful solubilizing ability and miscibility with water.[4][5] However, other solvents like ethanol or dimethylformamide (DMF) can also be used.[6] The choice depends on the compound's specific properties and the sensitivity of your cell line.

Q5: How much solvent (e.g., DMSO) is safe for my cells?

A: High concentrations of organic solvents are toxic to cells.[7] For DMSO, it is critical to keep the final concentration in the culture medium as low as possible. A concentration of <0.1% is considered safe for most cell lines, while up to 0.5% may be tolerated by more robust lines.[4][5][8] However, toxicity is cell line and exposure-time dependent.[7] It is imperative to run a "vehicle control" (media with the same final solvent concentration but without the compound) in all experiments to account for any solvent-induced effects.[8]

SolventRecommended Final ConcentrationMaximum Tolerated (Cell Line Dependent)
DMSO < 0.1% [8]0.5%[4][5]
Ethanol < 0.1%0.5%
Caption: Recommended final concentrations of common solvents in cell culture media to minimize cytotoxicity.

Part 2: In-Depth Troubleshooting Guides

Scenario 1: Immediate Precipitation ("Crashing Out")

Question: I dissolved my compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

Answer: Immediate precipitation occurs when the compound's solubility in the final aqueous environment is drastically lower than in the concentrated organic stock solution. This "solvent shock" is a common issue with hydrophobic compounds.[3] The primary causes are exceeding the aqueous solubility limit and improper dilution technique.

Troubleshooting Immediate Precipitation

Potential Cause Scientific Explanation Recommended Solution & Protocol
High Final Concentration The intended working concentration of your compound is higher than its maximum solubility in the aqueous cell culture medium. Decrease the working concentration. If not possible, you must perform a solubility test to determine the maximum achievable concentration under your experimental conditions.[3] (See Protocol 1 below).
Rapid Dilution / "Solvent Shock" Adding a highly concentrated stock directly into a large volume of media causes a rapid, localized solvent exchange. The compound cannot transition into the aqueous phase quickly enough and aggregates, forming a precipitate.[3] Perform a stepwise (serial) dilution. First, create an intermediate dilution by adding the stock to a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume. Always add the stock solution dropwise while gently swirling or vortexing the media.[3][9]
Low Media Temperature The solubility of most compounds decreases at lower temperatures.[3] Adding a stock solution to cold media (e.g., straight from the refrigerator) significantly reduces its ability to stay in solution. Always use pre-warmed (37°C) cell culture media. [3][10] Ensure all components are at the correct temperature before mixing.

| High Final Solvent Concentration | While a solvent is necessary for the stock, a high final concentration (e.g., >1%) can be toxic and may not prevent precipitation upon significant dilution.[11] | Keep the final solvent concentration below 0.5%, and ideally below 0.1%. [3][8] This may require preparing a more dilute stock solution, which can be challenging for poorly soluble compounds. |

Experimental Protocol 1: Rapid Kinetic Solubility Test

This protocol helps you determine the maximum soluble concentration of your compound in your specific cell culture medium.[12][13]

  • Prepare Stock Solution: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved using vortexing or brief sonication.[3]

  • Prepare Media Plate: Add your complete, pre-warmed (37°C) cell culture medium to the wells of a microtiter plate.

  • Create Dilutions: Add small volumes of your DMSO stock solution directly to the media-filled wells to create a series of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).

  • Incubate and Observe: Mix the plate thoroughly and incubate under standard culture conditions (e.g., 37°C) for 1-2 hours.[13]

  • Assess Solubility: Visually inspect each well for any signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering (nephelometry) for a more quantitative assessment.[14] The highest concentration that remains clear is your maximum kinetic solubility under these conditions.

G start Compound Precipitates Immediately in Media q1 Is final concentration known to be soluble? start->q1 sol_test Action: Perform Kinetic Solubility Test (Protocol 1) q1->sol_test No / Unsure q2 Is final concentration below solubility limit? q1->q2 Yes sol_test->q2 reduce_conc Action: Reduce working concentration q2->reduce_conc No q3 Was media pre-warmed to 37°C? q2->q3 Yes success Problem Solved reduce_conc->success warm_media Action: Always use pre-warmed media q3->warm_media No q4 Was a stepwise dilution performed? q3->q4 Yes warm_media->success step_dilute Action: Use stepwise dilution to avoid solvent shock q4->step_dilute No q5 Is final DMSO concentration <0.5%? q4->q5 Yes step_dilute->success reduce_dmso Action: Lower final DMSO concentration. Recalculate stock concentration. q5->reduce_dmso No q5->success Yes reduce_dmso->success

Caption: Troubleshooting workflow for immediate compound precipitation.

Scenario 2: Delayed Precipitation

Question: My media with the compound looked fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation is often caused by changes in the media's physicochemical environment over time or by interactions between the compound and media components.[3] This indicates that your initial solution was likely metastable (supersaturated) and that a trigger caused the compound to fall out of solution.

Troubleshooting Delayed Precipitation

Potential Cause Scientific Explanation Recommended Solution & Protocol
pH Shift in Media Cellular metabolism produces acidic byproducts (like lactic acid), lowering the media pH.[15] Conversely, if a culture flask cap is too loose, CO2 can escape, raising the pH.[16] If your compound's solubility is pH-dependent, this shift can cause it to precipitate.[17][18] Monitor media pH. Ensure the incubator's CO2 concentration is correct for your medium's bicarbonate buffer system.[16] In dense or highly metabolic cultures, change the medium more frequently to remove waste products.
Temperature Fluctuations Repeatedly removing culture vessels from the 37°C incubator to a cooler biosafety cabinet can cause temperature cycling. This can decrease compound solubility and promote precipitation of both the compound and media components like proteins.[1] Minimize the time culture vessels are outside the incubator. When performing manipulations, work efficiently. Avoid storing media with compounds at 4°C for extended periods if solubility is temperature-sensitive.
Evaporation In long-term cultures or plates with poor seals, water can evaporate from the media. This increases the concentration of all components, including salts and your compound, potentially pushing it beyond its solubility limit.[19] Ensure proper incubator humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Interaction with Media Components Compounds can interact with salts (e.g., calcium, phosphate), amino acids, or proteins in the serum to form insoluble complexes over time.[3] Serum proteins like albumin can sometimes help solubilize hydrophobic compounds, but in other cases, interactions can lead to precipitation.[20][21] Test solubility in different media. Try a different basal media formulation. If using serum-free media, be aware that some compounds are less soluble without serum proteins. Conversely, if precipitation occurs in serum-containing media, test in a serum-free formulation to identify interactions.

| Compound Instability | The compound itself may not be stable under culture conditions (37°C, aqueous, pH 7.4) and could be degrading into less soluble byproducts over time.[3] | Assess compound stability. This may require analytical methods like HPLC. If instability is suspected, prepare media with the compound fresh before each use. |

G center Delayed Precipitation pH pH Shift (Metabolism, CO2 loss) center->pH Temp Temperature Fluctuations center->Temp Evap Media Evaporation center->Evap Interact Media Component Interaction center->Interact Instability Compound Instability center->Instability pH_exp Alters ionization state of compound pH->pH_exp Temp_exp Decreases solubility of compound & proteins Temp->Temp_exp Evap_exp Increases concentration of all solutes Evap->Evap_exp Interact_exp Forms insoluble complexes (salts, proteins) Interact->Interact_exp Instability_exp Degrades into insoluble byproducts Instability->Instability_exp

Caption: Causal factors contributing to delayed compound precipitation.

Part 3: Advanced Solubilization Strategies

Question: I've tried the basic troubleshooting, but my compound is still precipitating at my desired concentration. What else can I do?

A: For particularly challenging compounds, more advanced formulation strategies may be necessary. These approaches aim to increase the apparent solubility or stabilize the supersaturated state of the compound.

  • pH Adjustment: If your compound has ionizable groups (acidic or basic), its solubility will be highly pH-dependent.[17][18] You can try adjusting the pH of a stock solution or the media itself to favor the more soluble, ionized form of the drug. However, be cautious as significant deviations from physiological pH (7.2-7.4) will harm your cells.[22]

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (other than the primary one for the stock) to the final culture medium can sometimes increase the solubility of a hydrophobic compound. Polyethylene glycol (PEG) is one such example.[22]

  • Formulation with Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-127 can be used at very low, non-toxic concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.[23][24]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from the water and increasing its apparent solubility.[4]

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Caballero-Pozo, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Various Authors. (2016). Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. [Link]

  • Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

  • Unknown Author. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • PatSnap. (2024). What are the physicochemical properties affecting drug distribution?[Link]

  • Shargel, L., et al. Chapter 9. Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs. PharmacyLibrary. [Link]

  • Kramer, R. M., et al. (2013). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. MDPI. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Trevino, S. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. NIH National Center for Biotechnology Information. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • Al-Kassas, R., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. NIH National Center for Biotechnology Information. [Link]

  • Britannica. Protein - Blood Serum, Structure, Function. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Various Authors. (2022). How does a change in pH affect the solubility of carbon dioxide (CO2)? Quora. [Link]

  • JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • ACS Omega. (2024). Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. [Link]

  • Semantic Scholar. Solubility of proteins. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Various Authors. (2020). Why the pH of cell culture media increases on sparging air? ResearchGate. [Link]

  • Lee, J. S., et al. (2020). Determination of Dissolved CO2 Concentration in Culture Media: Evaluation of pH Value and Mathematical Data. MDPI. [Link]

  • Gunawan, C., et al. (2018). Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles. PubMed. [Link]

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improving the reproducibility of biological assays with [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [5-(2-Furyl)isoxazol-3-yl]methylamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice to enhance the reproducibility and success of your biological assays involving this compound.

Compound Overview

This compound is a heterocyclic compound featuring an isoxazole ring linked to a furan moiety and a methylamine group. The isoxazole scaffold is a well-regarded "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive molecules with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5]. While specific biological data for this exact molecule is limited in public literature, its structural motifs suggest potential for biological activity.

Chemical Structure and Properties:

  • Chemical Formula: C₈H₈N₂O₂[6]

  • Molecular Weight: 178.19 g/mol

  • Appearance: Crystalline solid (Prism, Monoclinic)[6]

The key to reproducible results lies in understanding and controlling the variables associated with the compound itself. This guide will focus on the three most critical factors: Solubility, Stability, and Solvent selection[7].

Frequently Asked Questions (FAQs)

Q1: What is the likely biological role of the isoxazole and furan rings in this compound? A1: Isoxazole rings are five-membered heterocycles that are electronically versatile and can engage in various non-covalent interactions with biological targets like enzymes and receptors[8]. They are found in many FDA-approved drugs[3][5]. The furan ring is also a common feature in bioactive compounds. The specific arrangement in this compound suggests potential for hydrogen bonding, pi-stacking, and other interactions that could modulate cellular pathways.

Q2: What are the primary reasons for seeing a lack of activity or poor reproducibility with a new small molecule like this one? A2: The most common culprits for apparent inactivity are issues with the compound's integrity, solubility, and interaction with the assay components[9]. If the compound is not fully dissolved, has degraded, or is interfering with the assay technology (e.g., fluorescence), the results will be misleading[8]. It is crucial to validate that the compound is stable, soluble, and reaching its target at the intended concentration.

Q3: How should I prepare a stock solution of this compound? A3: For novel small molecules, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation[9]. Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always create fresh dilutions in your assay medium for daily experiments.

Q4: What is the maximum final concentration of DMSO I should use in my cell-based assays? A4: The final concentration of DMSO in your assay should typically be kept below 0.5%, and ideally at or below 0.1%[9]. High concentrations of DMSO can be toxic to cells and may confound results. Always run a "vehicle control" (assay medium with the same final concentration of DMSO but without the compound) to assess the solvent's effect on your system.

Troubleshooting Guides

This section addresses specific problems you may encounter.

Problem 1: High Variability or Poor Reproducibility Between Experiments

Q: My dose-response curves are inconsistent from day to day. What should I check first? A: Inconsistent results are often rooted in compound handling and preparation. Use the following workflow to diagnose the issue.

G Start High Variability Observed CheckStock Is the stock solution a single-use aliquot? Start->CheckStock FreezeThaw Issue: Repeated Freeze-Thaw Cycles Solution: Prepare single-use aliquots. CheckStock->FreezeThaw No CheckSolubility Did you visually inspect the final dilution for precipitation? CheckStock->CheckSolubility Yes Consistent Problem Resolved FreezeThaw->Consistent Precipitation Issue: Compound Precipitation Solution: Perform solubility test (Protocol 1). Lower final concentration. CheckSolubility->Precipitation No CheckAge How old is the working solution? CheckSolubility->CheckAge Yes Precipitation->Consistent Degradation Issue: Compound Degradation Solution: Prepare fresh working solutions daily from frozen stock. CheckAge->Degradation > 8 hours CheckAge->Consistent < 2 hours Degradation->Consistent

Caption: Troubleshooting workflow for high assay variability.

Problem 2: Compound Shows No Biological Effect

Q: I'm not observing any effect of the compound, even at high concentrations. What could be wrong? A: Apparent inactivity can be due to several factors, from poor solubility to issues with the biological target itself[9].

Potential Cause Explanation & Key Question Recommended Action
Poor Aqueous Solubility The compound may be precipitating in the aqueous assay buffer, meaning its effective concentration is far lower than intended. Did you confirm solubility? Perform a solubility assessment (see Protocol 1 ). Consider using a formulation with solubility-enhancing excipients if necessary[10].
Compound Degradation The molecule may be unstable in your assay conditions (e.g., sensitive to light, pH, or temperature). Is the compound stable over the assay duration? Assess compound stability via HPLC-MS or a similar method after incubation under assay conditions.
Incorrect Target Engagement The compound may not be reaching its intracellular target, or the target may not be critical for the phenotype you are measuring in your specific model system. Have you confirmed the compound enters the cell and binds its target? Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement or reporter assays to measure downstream pathway activity[9].
Assay Interference The compound might interfere with your assay's detection method (e.g., quenching fluorescence). Does the compound affect the assay readout in a cell-free system? Run a control plate with just the assay reagents and the compound (no cells) to check for direct interference.
Problem 3: Dose-Response Curve is Non-Sigmoidal or Shows an Incomplete Effect

Q: My dose-response curve is flat or U-shaped. How do I interpret this? A: Atypical dose-response curves often point to complex biological activities or compound-related artifacts.

Observation Potential Cause Troubleshooting Steps
Flat Curve Compound is inactive, insoluble at tested concentrations, or has already reached its maximal effect below the lowest tested concentration.Expand the concentration range (both higher and lower). Re-verify solubility at the highest concentration.
U-Shaped Curve This can indicate off-target effects at higher concentrations, cytotoxicity, or compound aggregation.Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel. Check for aggregation using dynamic light scattering (DLS) or a detergent-based counter-screen.
Shallow Curve May suggest complex binding kinetics, multiple binding sites, or negative cooperativity.Ensure the system has reached equilibrium. Review literature for similar compounds to understand potential mechanisms of action.

Key Experimental Protocols

Protocol 1: Basic Aqueous Solubility Assessment

This protocol provides a quick visual method to estimate the solubility of your compound in assay media.

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer or cell culture medium.

Materials:

  • High-concentration DMSO stock of the compound (e.g., 20 mM).

  • Assay buffer or cell culture medium.

  • Clear microcentrifuge tubes.

  • Vortexer.

Methodology:

  • Prepare a series of dilutions of your DMSO stock into the assay buffer. Aim for a final DMSO concentration that matches your experiment (e.g., 0.5%). For example, to test a 100 µM final concentration, add 1 µL of 20 mM stock to 199 µL of buffer.

  • Vortex each tube gently for 30 seconds.

  • Incubate the solutions under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours[9].

  • Visually inspect each tube for signs of precipitation. A clear, Tyndall effect-free solution indicates solubility. Check against a dark background for best results.

  • For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and look for a pellet.

  • The highest concentration that remains clear is your estimated maximum soluble concentration. It is best practice to work at concentrations at least 2-fold below this limit.

Protocol 2: Standard Cell-Based Assay Workflow

This protocol outlines a robust workflow for testing the compound in a typical 96-well plate cell-based assay.

G A 1. Cell Seeding Seed cells in a 96-well plate. Allow to adhere overnight. B 2. Compound Preparation Prepare serial dilutions of the compound in assay medium from a fresh DMSO stock. A->B C 3. Cell Treatment Remove old medium. Add compound dilutions and controls (vehicle and untreated). B->C D 4. Incubation Incubate for the desired time period (e.g., 24, 48, 72 hours). C->D E 5. Assay Readout Add detection reagents (e.g., CellTiter-Glo, MTT, or fluorescent substrate). D->E F 6. Data Acquisition Read plate on a microplate reader. E->F G 7. Data Analysis Normalize data to controls. Generate dose-response curves and calculate IC50/EC50 values. F->G

Caption: Standard workflow for a cell-based assay.

References

  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • ResearchGate. (n.d.). Biologically-active isoxazole-based drug molecules. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides. R&D Systems.
  • National Institutes of Health. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • National Institutes of Health. (n.d.). Assay Guidance Manual. NCBI Bookshelf.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Interference from Biological Samples in Assays. BenchChem.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
  • YouTube. (2024). Initiating, building, and growing compound management at a small biotech. YouTube.
  • eCrystals - University of Southampton. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. University of Southampton.
  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development. Pharmaceutical Technology.
  • Guidechem. (n.d.). [[5-(2-furilo)isoxazol-3-il]metil]-n-metilamina. Guidechem.
  • BenchChem. (2025). Technical Support Center: Screening Oxazole-Based Compounds. BenchChem.
  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal de la Société Chimique de Tunisie.
  • Preprints.org. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Preprints.org.
  • PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem.
  • Sigma-Aldrich. (n.d.). ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine. Sigma-Aldrich.
  • PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220).... PubMed. Retrieved from

  • ResearchGate. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate.
  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
  • PubMed. (2016). Synthesis and biological evaluation of novel isoxazolines linked via piperazine to 2-benzoisothiazoles as potent apoptotic agents. PubMed.
  • PubMed. (2015). Synthesis and biological properties of 5-(1H-1,2,3-triazol-4-yl)isoxazolidines: a new class of C-nucleosides. PubMed.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
  • Fisher Scientific. (n.d.). (5-Methyl-3-isoxazolyl)methylamine, 97+%, Thermo Scientific. Fisher Scientific.
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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of [5-(2-Furyl)isoxazol-3-yl]methylamine in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoxazole Scaffold

The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form diverse non-covalent interactions allow it to bind to a wide array of biological targets.[4][5] This versatility has led to the development of isoxazole-containing drugs with activities spanning from antibacterial (e.g., Cloxacillin, Sulfamethoxazole) to anti-inflammatory (e.g., Valdecoxib) and antirheumatic (e.g., Leflunomide).[1][6]

This guide focuses on [5-(2-Furyl)isoxazol-3-yl]methylamine , a molecule that marries the established isoxazole core with a furan moiety—another heterocycle known for its biological relevance.[7] The strategic combination of these two rings suggests a high potential for novel pharmacological activities. This document provides a comprehensive framework for the systematic validation of this compound's biological potential. We will explore its most probable therapeutic applications, present detailed protocols for in vitro and in vivo evaluation, and establish a comparative analysis against current gold-standard alternatives.

Strategic Validation Workflow: From Hypothesis to In Vivo Efficacy

A robust validation pipeline is critical to efficiently assess a novel compound's therapeutic potential. The proposed workflow for this compound is a tiered approach, beginning with broad in vitro screening against high-probability targets and progressing to more complex, physiologically relevant in vivo models for the most promising activities.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Model Validation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Characterization B Antimicrobial Screening (MIC Assay) A->B C Anticancer Cytotoxicity (SRB Assay) A->C D Anti-inflammatory Assay (COX Inhibition) A->D E Antioxidant Assay (DPPH/ABTS) A->E F Bacterial Infection Model (e.g., Murine Peritonitis) B->F Promising Activity G Xenograft Tumor Model (e.g., Nude Mice) C->G Promising Activity H Inflammation Model (e.g., Carrageenan-induced Paw Edema) D->H Promising Activity J Pharmacokinetic Profiling (ADME/Tox) F->J G->J H->J I Anticonvulsant Model (Maximal Electroshock Seizure) I->J K Structure-Activity Relationship (SAR) Studies J->K

Caption: Tiered validation workflow for this compound.

Validation of Anticonvulsant Activity

Scientific Rationale: The isoxazole scaffold is a known pharmacophore in several compounds investigated for central nervous system disorders, including epilepsy.[1][6][8] The proposed mechanism for many such agents involves the modulation of voltage-gated ion channels or enhancement of GABAergic inhibition.[9] Therefore, evaluating this compound for anticonvulsant properties is a logical starting point.

Comparative Performance Data (Hypothetical)
CompoundMES Test (ED50, mg/kg)PTZ Test (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)
This compound 45.560.2> 300> 6.6
Diazepam (Standard)2.50.85.02.0 (MES)
Phenytoin (Standard)9.5Inactive40.04.2
Key Experimental Protocol: Maximal Electroshock (MES) Seizure Model

This model is highly effective for identifying compounds that prevent the spread of seizures, a hallmark of generalized tonic-clonic epilepsy.[10][11]

Objective: To determine the dose-dependent efficacy of the test compound in protecting mice against seizures induced by a maximal electrical stimulus.

Materials:

  • Wistar albino rats or Swiss albino mice (150-250g or 20-25g, respectively).[12]

  • Electro-convulsiometer with corneal or ear clip electrodes.

  • Test Compound, Standard (Diazepam 4mg/kg or Phenytoin 25 mg/kg), and Vehicle (e.g., 1% Sodium CMC).[12]

Step-by-Step Methodology:

  • Acclimatization & Grouping: Acclimatize animals for at least 7 days. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (Standard), and Test Compound groups (at least 3 dose levels, e.g., 30, 100, 300 mg/kg).

  • Drug Administration: Administer the test compound, standard, or vehicle intraperitoneally (i.p.) or orally (p.o.). The time of administration before the test (pretreatment time) is critical and typically ranges from 30 to 60 minutes.[11]

  • MES Induction: At the designated pretreatment time, apply the electrical stimulus via the electrodes. For mice, a common parameter is 50 mA for 0.2 seconds.[12]

  • Observation & Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase. The complete abolition of the THLE is considered the endpoint for protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), the dose required to protect 50% of the animals, using probit analysis.

  • Self-Validation: The vehicle control group should exhibit seizures in 100% of animals. The positive control group should show a high percentage of protection, confirming the validity of the model on that day. A neurotoxicity assay (e.g., Rotarod test) should be run in parallel to determine the therapeutic index.

Validation of Antimicrobial Activity

Scientific Rationale: The combination of furan and isoxazole rings has been explored for antimicrobial applications.[13][14] These heterocyclic systems can interfere with essential microbial processes, such as cell wall synthesis, DNA replication, or metabolic pathways.[2][15]

G cluster_0 Mechanism of Action cluster_1 Bacterial Cell A Isoxazole Derivative E Inhibition A->E B Cell Wall Synthesis C DNA Gyrase D Protein Synthesis E->B E->C E->D

Caption: Potential antimicrobial mechanisms of action for isoxazole derivatives.

Comparative Performance Data (Hypothetical)
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
This compound 81632
Ampicillin (Standard)0.54N/A
Ciprofloxacin (Standard)10.25N/A
Fluconazole (Standard)N/AN/A2
Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To quantify the in vitro potency of the test compound against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).[2]

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Test Compound, Standards (e.g., Ampicillin, Fluconazole), and Vehicle (DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in the appropriate broth medium directly in the 96-well plate. The final concentration range might be 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Culture the microorganisms overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add the prepared inoculum to each well containing the serially diluted compound. Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Endpoint Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A spectrophotometer can also be used for a more quantitative reading.

  • Self-Validation:

    • Positive Control: Wells with inoculum and broth but no compound must show robust growth.

    • Negative Control: Wells with broth only must show no growth.

    • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used must show growth comparable to the positive control, ensuring the solvent has no inhibitory effect.

    • Standard Controls: Running standard antibiotics validates the susceptibility of the microbial strains used.

Validation of Anti-inflammatory Activity

Scientific Rationale: Isoxazole derivatives, most notably the COX-2 inhibitor Valdecoxib, have a well-documented history as anti-inflammatory agents.[1] The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[16][17][18]

Comparative Performance Data (Hypothetical)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 25.01.516.7
Diclofenac (Standard)0.80.0516
Celecoxib (Standard)15.00.04375
Key Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of COX isoforms, providing crucial mechanistic insight and an indication of potential gastrointestinal side effects (related to COX-1 inhibition).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Commercially available COX (ovine or human) inhibitor screening assay kit (colorimetric or fluorometric).

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test Compound, Standards (Diclofenac, Celecoxib), and Vehicle.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting enzymes and preparing reaction buffers.

  • Compound Incubation: In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2 in separate wells), buffer, and varying concentrations of the test compound or standards. Allow for a short pre-incubation period (e.g., 10-15 minutes at 25°C) to permit binding.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: The reaction produces prostaglandin G2, and its subsequent reduction releases a product that can be measured by colorimetric (absorbance) or fluorometric (fluorescence) methods using a plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Self-Validation: Controls are essential. The "100% activity" control (enzyme, substrate, vehicle) should show a strong signal, while the "background" control (no enzyme) should have a minimal signal. Positive controls (known inhibitors) should produce the expected IC50 values.

Validation of Anticancer Activity

Scientific Rationale: The isoxazole ring is a versatile scaffold found in numerous compounds screened for anticancer activity.[1][3][8] Derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[8]

Comparative Performance Data (Hypothetical)
CompoundHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
This compound 12.521.818.3
Doxorubicin (Standard)0.20.50.4
5-Fluorouracil (Standard)5.08.215.0
Key Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable, high-throughput method for measuring drug-induced cytotoxicity by staining total cellular protein.[19]

Objective: To determine the concentration of the test compound that inhibits the growth of a panel of human cancer cell lines by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT116-colon, MCF-7-breast, A549-lung).

  • Complete cell culture medium and supplements.

  • Sterile 96-well cell culture plates.

  • Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or standard drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance on a microplate reader at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

  • Self-Validation: The vehicle-treated cells represent 100% growth. A "time zero" plate (fixed at the time of drug addition) provides the baseline cell count. The standard drug (Doxorubicin) should yield an IC50 value consistent with historical data for that cell line.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Screening Hits: The Case of [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, yet its output is notoriously susceptible to false positives.[1][2] The journey from a primary "hit" to a validated lead compound is a rigorous process of elimination, demanding a multi-faceted, evidence-based approach to confirm genuine biological activity. This guide provides an in-depth, practical framework for the cross-validation of a hypothetical screening hit, [5-(2-Furyl)isoxazol-3-yl]methylamine. We will move beyond a simple checklist of assays, instead focusing on the strategic rationale behind constructing a validation cascade. This guide compares and contrasts orthogonal biochemical, biophysical, and cell-based methodologies, providing the experimental logic required to confidently advance—or terminate—a promising screening candidate.

The Initial Hit: A Plausible Scenario

For the purpose of this guide, let us assume this compound (hereafter referred to as Compound-X) was identified as a potent inhibitor in a primary HTS campaign against a critical oncology target, Protein Kinase Y (PK-Y). The primary assay was a fluorescence polarization (FP) based biochemical assay, which measured the displacement of a fluorescently-labeled tracer from the ATP-binding pocket of PK-Y. In this screen, Compound-X exhibited an IC50 of approximately 500 nM.

While promising, this single data point is riddled with potential liabilities.[2] Was the signal genuine inhibition, or an artifact of the assay technology? Does the compound bind directly to the target? Is the activity observed in a purified, artificial system translatable to a cellular context?[3] Answering these questions is the fundamental goal of the hit validation cascade.[4]

The Imperative of Cross-Validation: Building a Self-Validating Workflow

A robust hit validation workflow is designed to be self-correcting by eliminating common sources of artifacts at each stage.[4][5] The core principle is the use of orthogonal assays—methods that measure the same biological event but rely on different physical principles or detection technologies.[6][7] If a compound's activity is genuine, its inhibitory effects should be consistent across multiple, distinct assay formats. If it is an artifact, its activity will likely be confined to a specific technology.[8]

Our validation strategy for Compound-X will therefore be structured as a funnel, progressively increasing the biological rigor and resource commitment at each step.

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Orthogonal & Biophysical Validation cluster_2 Phase 3: Cellular & Biological Relevance P1_1 Compound Re-synthesis & Purity/Identity Check (LC-MS, NMR) P1_2 Primary Assay Re-test (FP-based IC50 confirmation) P1_1->P1_2 Confirmed Purity >95% P1_3 Computational Triage (PAINS & Frequent Hitter Analysis) P1_2->P1_3 IC50 Confirmed Terminate1 Terminate1 P1_2->Terminate1 Terminate: Not Active P2_1 Orthogonal Biochemical Assay (e.g., Luminescence-based) P1_3->P2_1 Passes Filters Terminate2 Terminate2 P1_3->Terminate2 Terminate: Probable Artifact P2_2 Label-Free Biophysical Assay (e.g., SPR or ITC) P2_1->P2_2 Similar IC50 Terminate3 Terminate3 P2_1->Terminate3 Terminate: Assay-Specific P2_3 Counter-Screen (Assay Interference) P2_2->P2_3 Direct Binding Confirmed (KD) Terminate4 Terminate4 P2_2->Terminate4 Terminate: No Direct Binding P3_1 Target Engagement Assay (e.g., Cellular Thermal Shift Assay) P2_3->P3_1 No Interference Terminate5 Terminate5 P3_2 Functional Cell-Based Assay (e.g., p-Substrate Western Blot) P3_1->P3_2 Target Engaged in Cells P3_1->Terminate5 Terminate: No Cell Permeability P3_3 Cell Viability/Cytotoxicity Assay (e.g., MTS/ATP-based) P3_2->P3_3 Downstream Signaling Inhibited Decision Decision P3_3->Decision Advance to Lead Optimization Terminate6 Terminate6 P3_3->Terminate6 Terminate: Cytotoxic

Figure 1: A tiered workflow for hit validation.

Phase 1: Foundational Hit Confirmation

The first step is not to run more assays, but to confirm the basics: the identity and purity of the compound and the reproducibility of the initial result.[6]

  • Compound Integrity: The original sample from the HTS library may have degraded. It is essential to re-synthesize or purchase a fresh powder stock of Compound-X. This new stock must be validated by LC-MS to confirm its mass and purity (ideally >95%) and by NMR to confirm its structure.

  • Primary Assay Re-test: Using the fresh, validated stock, a full dose-response curve is generated in the primary FP-based assay. This confirms the original activity was not due to a sample anomaly.

  • Computational Triage: Before further resource investment, Compound-X should be checked against databases of known Pan-Assay Interference Compounds (PAINS) and frequent hitters.[2][4] These are chemical structures known to cause artifacts through mechanisms like reactivity, aggregation, or fluorescence interference.[9]

Phase 2: Orthogonal & Biophysical Validation

With the hit confirmed in the primary assay, we now challenge its validity using fundamentally different technologies. The goal here is to prove that Compound-X inhibits the enzyme, not the assay.

Comparison of Orthogonal & Biophysical Methods

The primary FP assay is fluorescence-based and can be susceptible to compounds that are themselves fluorescent or that quench fluorescence.[2] Our orthogonal choices will therefore use different detection modalities.

Method Principle Pros for Validating Compound-X Cons
Primary: Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent tracer bound to PK-Y.High-throughput, sensitive.Prone to interference from fluorescent compounds or quenchers.[10]
Orthogonal 1: ADP-Glo™ (Luminescence) Quantifies kinase activity by measuring ADP production via a coupled luciferase reaction.High-throughput, robust, less prone to optical interference than FP.[8]Indirect measurement of kinase activity; potential for interference with luciferase.[9]
Orthogonal 2: Surface Plasmon Resonance (SPR) A label-free method that measures changes in refractive index as Compound-X binds to PK-Y immobilized on a sensor chip.[11][12]Directly measures binding kinetics (k_on, k_off) and affinity (K_D).[13][14] Label-free, eliminating many interference modes.[15]Requires specialized equipment; protein immobilization can affect activity.
Orthogonal 3: Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed as Compound-X is titrated into a solution of PK-Y.[16]Gold standard for thermodynamics; directly measures binding affinity (K_D) and stoichiometry in solution.[17][18] Label-free and immobilization-free.[19]Low throughput, requires larger amounts of pure protein and compound.[16]

Recommendation for Compound-X:

  • First Orthogonal Test: Use the ADP-Glo™ assay . It is high-throughput and its luminescence readout is mechanistically distinct from the primary FP assay, effectively filtering out many optical artifacts.[8] We expect to see a comparable IC50 value.

  • Second Orthogonal Test (Biophysical): Follow up with Surface Plasmon Resonance (SPR) . This is a critical step.[15] Unlike activity assays, SPR directly demonstrates that Compound-X physically interacts with the target protein, PK-Y.[11] It provides a binding affinity (K_D) that should be in a similar range to the IC50 values from the biochemical assays.

G cluster_0 Biochemical Assays (Functional Inhibition) cluster_1 Biophysical Assay (Direct Binding) Assay1 Primary Screen Fluorescence Polarization (FP) Measures Tracer Displacement Output: IC50 Assay2 Orthogonal Screen ADP-Glo™ (Luminescence) Measures ADP Production Output: IC50 Assay1->Assay2 Compare IC50s Assay3 Validation Assay Surface Plasmon Resonance (SPR) Measures Mass Change on Binding Output: KD, kon, koff Assay2->Assay3 Compare IC50 vs KD Hit Compound-X (Putative Hit) Hit->Assay1 Test Inhibition Hit->Assay2 Confirm Inhibition Hit->Assay3 Confirm Direct Binding

Figure 2: Orthogonal approach to validate biochemical activity.

Phase 3: Establishing Biological Relevance in a Cellular Context

Demonstrating that Compound-X binds to and inhibits purified PK-Y is a major milestone. However, a drug must work inside a cell.[20] The final phase of validation assesses whether Compound-X can cross the cell membrane, engage its target in the complex cellular milieu, and elicit the desired biological response.[3][21]

  • Cellular Target Engagement: Does Compound-X bind to PK-Y inside a living cell? A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm this. It measures the thermal stabilization of PK-Y in cell lysate or intact cells after treatment with Compound-X. Target engagement is confirmed if PK-Y shows increased stability (i.e., a higher melting temperature) in the presence of the compound.

  • Functional Cellular Assay: Does target engagement translate to functional inhibition? We must measure the downstream consequences of PK-Y inhibition.[22] For a kinase, this typically involves a Western blot to measure the phosphorylation of a known PK-Y substrate. In cancer cells treated with Compound-X, we would expect to see a dose-dependent decrease in the level of phosphorylated substrate.

  • Cytotoxicity Counter-Screen: Is the observed cellular effect due to specific inhibition of PK-Y or simply because Compound-X is killing the cells?[23] A general cytotoxicity assay (e.g., measuring ATP levels with CellTiter-Glo® or metabolic activity with an MTS assay) must be run in parallel.[22] The concentration at which Compound-X inhibits the downstream pathway should be significantly lower than the concentration at which it induces cytotoxicity.

Data Summary Table (Hypothetical Results for Compound-X)
Assay Type Method Metric Result Conclusion
Primary Biochemical Fluorescence PolarizationIC50480 nMHit Confirmed
Orthogonal Biochemical ADP-Glo™IC50620 nMActivity is not an FP artifact
Biophysical Binding Surface Plasmon ResonanceK_D550 nMConfirms direct, high-affinity binding
Cellular Target Engagement CETSAΔTm+4.2 °CEngages PK-Y in cells
Functional Cellular Anti-pSubstrate Western BlotEC50850 nMInhibits downstream signaling pathway
Cell Viability CellTiter-Glo®CC50> 30 µMSpecific activity; not broadly cytotoxic

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Analysis
  • Immobilization: Covalently immobilize recombinant human PK-Y onto a CM5 sensor chip via amine coupling to achieve a response of ~10,000 RU. Use a reference flow cell that is activated and blocked without protein immobilization.

  • Binding Analysis: Prepare a dilution series of Compound-X in running buffer (e.g., HBS-EP+) from 10 µM to 39 nM.

  • Kinetic Titration: Perform a single-cycle kinetics experiment. Sequentially inject each concentration of Compound-X for 120 seconds, followed by a 240-second dissociation phase.

  • Regeneration: After the final dissociation, regenerate the surface with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).[14]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture a human cancer cell line known to express PK-Y to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or 10 µM Compound-X for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Separation: Centrifuge the samples at high speed to pellet aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PK-Y remaining at each temperature for both vehicle and Compound-X treated samples via Western blot using a specific anti-PK-Y antibody.

  • Data Interpretation: Plot the band intensity versus temperature for each condition. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for the Compound-X treated sample indicates target stabilization.

Conclusion and Path Forward

Based on the hypothetical data presented, this compound (Compound-X) has successfully navigated a rigorous, multi-step validation cascade. The initial biochemical activity was confirmed using an orthogonal assay, and direct, high-affinity binding to the target protein was demonstrated via SPR. Critically, the compound showed evidence of target engagement in a cellular environment, inhibited the downstream signaling pathway at sub-micromolar concentrations, and displayed a clean cytotoxicity profile.

This systematic, evidence-driven comparison of results from distinct methodologies provides high confidence that Compound-X is a genuine, on-target inhibitor of Protein Kinase Y. It has been successfully de-risked from many common HTS artifacts and is now a validated hit, worthy of progression into a formal hit-to-lead and lead optimization campaign.

References

Sources

A Comparative Analysis of [5-(2-Furyl)isoxazol-3-yl]methylamine and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide array of clinically significant molecules. This guide provides a comprehensive comparative analysis of [5-(2-Furyl)isoxazol-3-yl]methylamine and its structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. While direct biological data for this compound is not extensively available in the public domain, this analysis is built upon established principles of medicinal chemistry and experimental data from closely related structural analogs, providing a predictive framework for its potential bioactivity.

The Core Scaffold: Understanding the 3,5-Disubstituted Isoxazole Framework

The this compound molecule belongs to the class of 3,5-disubstituted isoxazoles. This arrangement is of particular interest as it allows for the strategic placement of different functional groups at the C3 and C5 positions, influencing the molecule's overall physicochemical properties and biological target interactions. The isoxazole ring itself, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known for its metabolic stability and ability to act as a bioisostere for other functional groups.

The synthesis of 3,5-disubstituted isoxazoles is well-established, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a primary and efficient method. This approach offers a high degree of control over the substitution pattern.

Caption: General synthetic scheme for 3,5-disubstituted isoxazoles.

Structural Analogs and Predicted Structure-Activity Relationships (SAR)

To understand the potential biological activity of this compound, we will dissect its structure into three key components and analyze the impact of their modifications based on published data for analogous compounds.

The three key components are:

  • The 5-position substituent: A 2-furyl group.

  • The isoxazole core.

  • The 3-position substituent: A methylamine group.

The Influence of the 5-Position Substituent: The Role of the Furan Ring

The presence of a furan ring at the 5-position is a critical determinant of the molecule's biological profile. Furan-containing compounds are known to exhibit a broad spectrum of activities, including anticancer and antimicrobial effects. The oxygen atom in the furan ring can participate in hydrogen bonding, and the aromatic nature of the ring allows for π-π stacking interactions with biological targets.

Structural Analogs with Modified 5-Position Substituents:

Analog TypeRationale for ComparisonPredicted Impact on Activity
Phenyl Analogs Replacement of the furan ring with a phenyl ring allows for the assessment of the role of the heteroatom and the overall electronic properties.Phenyl analogs may exhibit altered solubility and target-binding affinity. Substitution on the phenyl ring (e.g., with electron-withdrawing or -donating groups) can further modulate activity.
Thienyl Analogs The replacement of the furan's oxygen with a sulfur atom (thiophene) can impact the molecule's lipophilicity and metabolic stability.Thienyl analogs often exhibit similar biological activities to their furan counterparts, but with potentially improved pharmacokinetic properties.
Pyridyl Analogs The introduction of a nitrogen atom in the aromatic ring (pyridine) can introduce a basic center, altering solubility and allowing for different ionic interactions with targets.Pyridyl analogs may show enhanced water solubility and the potential for new hydrogen bonding interactions, which could lead to altered biological activity.
The Isoxazole Core: More Than Just a Scaffold

While often considered a linker, the isoxazole ring itself plays an active role in molecular recognition. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors. Furthermore, the electronic nature of the ring can be tuned by the substituents at the C3 and C5 positions.

The 3-Position Substituent: The Importance of the Methylamine Group

The methylamine group at the 3-position provides a basic center and a hydrogen bond donor, which are crucial for interactions with many biological targets, such as enzymes and receptors.

Structural Analogs with Modified 3-Position Substituents:

Analog TypeRationale for ComparisonPredicted Impact on Activity
Amide Analogs Conversion of the amine to an amide group removes the basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H).Amide analogs are likely to exhibit different target-binding profiles due to the change in electrostatic and hydrogen bonding potential. This modification is common in the development of enzyme inhibitors.
N-Substituted Amine Analogs Alkylation or arylation of the amine nitrogen can modulate lipophilicity and steric bulk, influencing target binding and cell permeability.Increased steric bulk may decrease binding to some targets while enhancing it for others. Increased lipophilicity can improve membrane permeability but may also lead to higher non-specific binding.
Carboxylic Acid Analogs Replacement of the methylamine with a carboxylic acid introduces an acidic center, dramatically altering the molecule's physicochemical properties.Carboxylic acid analogs will have significantly different solubility profiles and will interact with different types of biological targets, potentially targeting enzymes that bind acidic substrates.

Comparative Biological Evaluation: A Predictive Analysis

Based on the known activities of structurally related furan-isoxazole derivatives, we can predict the potential therapeutic applications of this compound and its analogs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. Furan-containing compounds have also shown promise as anticancer agents.

Hypothetical Comparative Anticancer Activity:

CompoundPredicted ActivityRationale
This compound Potentially activeThe combination of the furan and isoxazole moieties suggests a likelihood of anticancer properties. The methylamine group could be crucial for interacting with specific targets.
5-Phenyl Analog Activity dependent on substitutionA simple phenyl ring might show reduced activity compared to the furan analog. However, strategic substitution on the phenyl ring could enhance potency.
3-Amide Analog Potentially higher potency against specific enzymesThe amide functionality could enable stronger binding to the active sites of certain kinases or other enzymes implicated in cancer.
Antimicrobial Activity

The isoxazole scaffold is a well-known pharmacophore in antimicrobial agents. The combination with a furan moiety, also known for its antimicrobial properties, makes this compound a promising candidate for further investigation in this area.

Hypothetical Comparative Antimicrobial Activity:

CompoundPredicted ActivityRationale
This compound Likely to exhibit broad-spectrum activityThe furan and isoxazole combination is a strong indicator of potential antimicrobial effects.
5-Thienyl Analog Similar or potentially enhanced activityThe sulfur atom in the thiophene ring could lead to improved cellular uptake in certain microorganisms.
N-Substituted Amine Analogs Activity dependent on the substituentLipophilic substituents on the amine could enhance activity against bacteria with lipid-rich cell walls.

Experimental Protocols for Synthesis and Evaluation

To validate the predicted activities and perform a rigorous comparative analysis, the following experimental protocols are recommended.

General Synthesis of 3,5-Disubstituted Isoxazoles

Caption: A typical workflow for the synthesis of 3,5-disubstituted isoxazoles.

Step-by-Step Protocol:

  • Oxime Formation: To a solution of the starting aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: In a separate flask, dissolve the alkyne (1 equivalent) in a suitable solvent (e.g., dichloromethane). To the crude oxime solution, add a chlorinating agent (e.g., N-chlorosuccinimide) and a base (e.g., triethylamine) to generate the nitrile oxide in situ. Slowly add this solution to the alkyne solution and stir at room temperature.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified isoxazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While a comprehensive, data-driven comparative analysis of this compound is currently limited by the lack of published biological data for this specific molecule, this guide provides a robust framework for its evaluation. Based on the well-established biological activities of the isoxazole and furan scaffolds, it is highly probable that this compound and its structural analogs possess significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Future research should focus on the synthesis and systematic biological evaluation of this compound and a focused library of its structural analogs. This will enable the generation of concrete experimental data to validate the predictive SAR analysis presented in this guide and will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

  • Due to the predictive nature of this analysis, direct references for the biological activity of this compound are not available. The principles and protocols described are based on established knowledge in medicinal chemistry and are supported by numerous publications in the field of isoxazole and furan chemistry and biology. For specific protocols and further reading, researchers are encouraged to consult standard medicinal chemistry and pharmacology textbooks and journals.

Independent Verification of the Synthesis of [5-(2-Furyl)isoxazol-3-yl]methylamine: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical analysis of synthetic routes for [5-(2-Furyl)isoxazol-3-yl]methylamine, a novel heterocyclic compound with potential applications in medicinal chemistry. As Senior Application Scientists, we present a comparative study of established organic reactions—the Curtius, Hofmann, and Schmidt rearrangements—for the conversion of the readily available precursor, 5-(2-furyl)isoxazole-3-carboxylic acid, to the target methylamine. This document is designed to offer not just procedural steps, but the underlying chemical logic, enabling researchers to make informed decisions for their synthetic strategies.

Comparative Analysis of Synthetic Strategies

The primary challenge in the synthesis of this compound lies in the efficient and clean conversion of the carboxylic acid group of 5-(2-furyl)isoxazole-3-carboxylic acid to a methylamine group. Three classical rearrangement reactions are particularly well-suited for this transformation: the Curtius, Hofmann, and Schmidt rearrangements. Each of these methods proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine.[4][5][6][7][8][9]

Synthetic Route Key Intermediate Advantages Potential Challenges
Curtius Rearrangement Acyl azideMild reaction conditions, high functional group tolerance.[4][10][11][12]Acyl azides can be explosive and require careful handling.[11]
Hofmann Rearrangement N-bromoamideUses readily available reagents, one-pot potential from amide.[5][13][14]Requires a pre-synthesis of the primary amide, use of bromine.[6]
Schmidt Reaction Acyl azide (in situ)One-pot reaction from the carboxylic acid, avoids isolation of explosive intermediates.[8][15][16][17]Uses hydrazoic acid which is highly toxic and explosive.[17]

Experimental Protocols

Starting Material: 5-(2-Furyl)isoxazole-3-carboxylic acid

The precursor, 5-(2-furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1), is commercially available from several suppliers.[18][19][20] Before proceeding with the synthesis, it is crucial to verify the purity of the starting material using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Route 1: Synthesis via Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[4][6][9][10] This method is known for its mild conditions and tolerance of a wide range of functional groups.[10][11][12]

Step 1a: Synthesis of 5-(2-Furyl)isoxazole-3-carbonyl chloride

  • To a solution of 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in dry toluene (10 mL/g) is added thionyl chloride (1.5 eq).

  • The mixture is heated to reflux for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 1b: Synthesis of 5-(2-Furyl)isoxazole-3-carbonyl azide

  • The crude acyl chloride from the previous step is dissolved in dry acetone (10 mL/g).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of sodium azide (1.5 eq) in water (5 mL/g) is added dropwise, keeping the temperature below 10 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The mixture is then poured into ice-water and the precipitated acyl azide is collected by filtration, washed with cold water, and dried under vacuum. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 1c: Curtius Rearrangement and Hydrolysis to this compound

  • The dried acyl azide is suspended in a mixture of tert-butanol (10 mL/g) and toluene (10 mL/g).

  • The suspension is heated to reflux for 2 hours, or until nitrogen evolution ceases.

  • The solvent is removed under reduced pressure to yield the crude Boc-protected amine.

  • The crude product is dissolved in a solution of hydrochloric acid in dioxane (4 M, 10 mL/g) and stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

DOT Diagram of Curtius Rearrangement Workflow

Curtius_Rearrangement CarboxylicAcid 5-(2-Furyl)isoxazole- 3-carboxylic acid AcylChloride 5-(2-Furyl)isoxazole- 3-carbonyl chloride CarboxylicAcid->AcylChloride SOCl₂ AcylAzide 5-(2-Furyl)isoxazole- 3-carbonyl azide AcylChloride->AcylAzide NaN₃ Isocyanate [5-(2-Furyl)isoxazol- 3-yl]isocyanate AcylAzide->Isocyanate Δ, -N₂ BocAmine Boc-protected amine Isocyanate->BocAmine t-BuOH Methylamine [5-(2-Furyl)isoxazol- 3-yl]methylamine BocAmine->Methylamine HCl

Caption: Synthetic workflow for the Curtius rearrangement.

Route 2: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[5][7][13][14]

Step 2a: Synthesis of 5-(2-Furyl)isoxazole-3-carboxamide

  • To a solution of 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in dry dichloromethane (10 mL/g) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting crude acyl chloride is dissolved in dry THF (10 mL/g) and added dropwise to a cooled (0 °C) solution of aqueous ammonia (28%, 5 eq).

  • The mixture is stirred for 1 hour at 0 °C and then at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with water. The solid amide is collected by filtration and dried.

Step 2b: Hofmann Rearrangement to this compound

  • To a solution of sodium hydroxide (4.0 eq) in water (10 mL/g) at 0 °C is added bromine (1.1 eq) dropwise.

  • A solution of 5-(2-furyl)isoxazole-3-carboxamide (1.0 eq) in a minimal amount of dioxane is added to the cold sodium hypobromite solution.

  • The reaction mixture is slowly warmed to room temperature and then heated to 70 °C for 1 hour.

  • After cooling, the mixture is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

DOT Diagram of Hofmann Rearrangement Workflow

Hofmann_Rearrangement CarboxylicAcid 5-(2-Furyl)isoxazole- 3-carboxylic acid Amide 5-(2-Furyl)isoxazole- 3-carboxamide CarboxylicAcid->Amide 1. (COCl)₂, DMF 2. NH₄OH Isocyanate [5-(2-Furyl)isoxazol- 3-yl]isocyanate Amide->Isocyanate Br₂, NaOH Methylamine [5-(2-Furyl)isoxazol- 3-yl]methylamine Isocyanate->Methylamine H₂O, Δ

Caption: Synthetic workflow for the Hofmann rearrangement.

Route 3: Synthesis via Schmidt Reaction

The Schmidt reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid.[8][15][16][17]

Step 3: One-pot Synthesis of this compound

  • To a solution of 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in chloroform (10 mL/g) is added concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Sodium azide (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C. Caution: Hydrazoic acid, generated in situ, is highly toxic and explosive.

  • The reaction mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 1 hour.

  • The mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The mixture is basified with a cold aqueous solution of sodium hydroxide to pH > 10.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

DOT Diagram of Schmidt Reaction Workflow

Schmidt_Reaction CarboxylicAcid 5-(2-Furyl)isoxazole- 3-carboxylic acid Isocyanate [5-(2-Furyl)isoxazol- 3-yl]isocyanate CarboxylicAcid->Isocyanate NaN₃, H₂SO₄ Methylamine [5-(2-Furyl)isoxazol- 3-yl]methylamine Isocyanate->Methylamine H₂O

Caption: Synthetic workflow for the Schmidt reaction.

Independent Verification and Characterization

Independent verification of the successful synthesis of this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the final product.

Analytical Technique Expected Results for this compound
¹H NMR Signals corresponding to the furan ring protons, the isoxazole ring proton, the methylene protons, and the amine protons. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including those of the furan and isoxazole rings, the methylene carbon, and any solvent peaks.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the target compound (C₈H₈N₂O₂). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time can be used for future quality control.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the heterocyclic rings.
Purification

If the crude product is found to be impure, purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) is recommended.[21] Recrystallization from an appropriate solvent system can also be employed to obtain a highly pure product.[21]

Conclusion

This guide has outlined three viable synthetic routes for the preparation of this compound from 5-(2-furyl)isoxazole-3-carboxylic acid. The choice of method will depend on the specific requirements of the researcher, including available equipment, safety considerations, and desired scale. The Curtius rearrangement offers mild conditions but involves a potentially explosive intermediate. The Hofmann rearrangement is a classic method but requires the pre-synthesis of the corresponding amide. The Schmidt reaction provides a direct, one-pot conversion but necessitates the use of highly toxic and explosive hydrazoic acid. Rigorous analytical verification is essential to confirm the identity and purity of the final product.

References

  • BenchChem. (n.d.). Comparative analysis of different synthetic routes to 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • Li, J., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(8), 12536-12544.
  • ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • eCrystals - University of Southampton. (2008). [5-(2-Furyl)isoxazole-3-yl]methylamine. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179.
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32964-32985.
  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179.
  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • RCSI Repository. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • SciSpace. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(22), 1896–1911.
  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 14(43), 10136-10150.
  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schmidt Reaction. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Research Square. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

In the landscape of modern therapeutics, particularly in oncology, protein kinases have emerged as pivotal drug targets.[1] Their role in regulating a multitude of cellular processes makes them central to disease pathology.[2] However, the human kinome consists of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets.[3][4] This conservation presents a significant challenge: achieving inhibitor selectivity.[3][5] A non-selective kinase inhibitor can lead to off-target effects, resulting in cellular toxicity and adverse patient outcomes.[4] Therefore, the rigorous assessment of a compound's selectivity profile is not merely a step in the drug discovery process; it is a critical determinant of its therapeutic potential.[6][7]

This guide provides an in-depth, objective comparison of experimental methodologies to assess the selectivity of an investigational compound, [5-(2-Furyl)isoxazol-3-yl]methylamine (hereafter referred to as FIMA), against a family of related targets. For the purpose of this illustrative guide, we will hypothesize that FIMA's primary target is a member of the Janus Kinase (JAK) family and will outline the process of evaluating its selectivity against other JAK isoforms (JAK1, JAK2, JAK3, and TYK2).[7][8] The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, regulating processes like immunity, cell proliferation, and apoptosis.[9][10][11][12] Dysregulation of this pathway is implicated in various immune disorders and cancers, making JAKs important therapeutic targets.[11][13]

Part 1: Understanding the Biological Context - The JAK-STAT Pathway

Before delving into experimental design, it is crucial to understand the biological system in which our compound will act. The JAK-STAT pathway is initiated when a cytokine binds to its corresponding cell surface receptor.[9][11] This binding event brings two receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[8][10] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][11] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[9][10][11]

Given that the four JAK family members (JAK1, JAK2, JAK3, TYK2) can act in different combinations to mediate signaling for various cytokines, the selectivity of an inhibitor for a specific JAK isoform can have profound consequences on its overall biological effect.[8] For instance, an inhibitor highly selective for JAK3 over other family members may offer a more targeted immunosuppressive effect with a potentially better safety profile.[14]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer 6. Dimerization DNA DNA Dimer->DNA 7. Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription 8. Regulation of Expression

Caption: A simplified diagram of the canonical JAK-STAT signaling pathway.

Part 2: Designing the Selectivity Assessment Strategy

A multi-tiered approach is essential for a comprehensive selectivity assessment. This typically begins with in vitro biochemical assays to determine direct inhibitory activity against purified enzymes, followed by cell-based assays to confirm target engagement and functional effects in a more physiological context.[15]

Tier 1: Biochemical Assays - Direct Measurement of Inhibition

Biochemical assays measure the direct interaction between an inhibitor and its purified target kinase.[5][15] They are crucial for determining intrinsic potency (e.g., IC50 or Ki values) and provide the cleanest initial assessment of selectivity.[6]

Two common and robust methods are:

  • Luminescence-Based Kinase Activity Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[16][17][18] The amount of ADP is converted into a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.[16][19] This format is highly sensitive, amenable to high-throughput screening, and can be used with nearly any kinase and substrate combination.[17][20]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): These can be configured as either binding or activity assays. The binding assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor.[21][22][23] A decrease in the FRET signal indicates that the test compound is binding to the kinase.[21][22] This method is particularly useful for detecting any compound that binds the ATP site, including allosteric inhibitors, and can be read continuously to study binding kinetics.[21][23]

Tier 2: Cellular Assays - Confirming Target Engagement in a Biological System

While biochemical assays are fundamental, they do not account for factors like cell permeability, intracellular ATP concentrations, or off-target effects within a living cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds its intended target in a cellular environment.[24][25][26] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[26][27] By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can observe a "thermal shift," confirming target engagement.[25][27][28]

Part 3: Experimental Protocols and Data Presentation

Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the determination of IC50 values for FIMA against a panel of JAK kinases (JAK1, JAK2, JAK3, TYK2).

I. Materials & Reagents:

  • Purified recombinant human kinases (JAK1, JAK2, JAK3, TYK2)

  • Appropriate peptide substrate for each kinase

  • FIMA compound stock (e.g., 10 mM in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[16]

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[22]

  • ATP solution

  • 384-well white assay plates

  • Luminometer

II. Experimental Workflow:

ADP_Glo_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A 1. Add 2.5 µL of serially diluted FIMA or DMSO to 384-well plate. B 2. Add 5 µL of Kinase/ Substrate Mix. A->B C 3. Pre-incubate for 15 min at room temperature. B->C D 4. Initiate reaction by adding 2.5 µL of ATP solution. C->D E 5. Incubate for 60 min at room temperature. D->E F 6. Add 10 µL ADP-Glo™ Reagent to stop reaction & deplete ATP. Incubate 40 min. E->F G 7. Add 20 µL Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate 30 min. F->G H 8. Read luminescence on a plate reader. G->H

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

III. Detailed Steps:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of FIMA in 100% DMSO. Then, dilute these stocks into the assay buffer. Add 2.5 µL of each compound dilution or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well plate.[29]

  • Kinase Reaction Setup: Prepare a master mix containing the specific JAK kinase and its corresponding substrate in assay buffer. Add 5 µL of this mix to each well.[29]

  • Pre-incubation: Gently mix the plate and pre-incubate the kinase with the inhibitor for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.[29]

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells. The final ATP concentration should ideally be at the Km value for each respective kinase to ensure accurate competitive inhibition data.[30]

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. This time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).[29]

  • Reaction Termination: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[17][19]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a stable luminescent signal. Incubate for 30 minutes at room temperature.[17][19]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.[16]

IV. Data Analysis and Presentation

The raw luminescence data should be normalized using the "no-inhibitor" (high signal, 100% activity) and "no-enzyme" (low signal, 0% activity) controls. The percent inhibition can then be calculated for each FIMA concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The results should be summarized in a clear, comparative table.

Table 1: Hypothetical Biochemical Selectivity Profile of FIMA against JAK Family Kinases

Target KinaseIC50 (nM)Selectivity Ratio (vs. JAK1)
JAK1 15 1x
JAK235023.3x
JAK31,20080x
TYK285056.7x

Data are hypothetical and for illustrative purposes only.

This table provides an at-a-glance comparison of FIMA's potency against each kinase and quantifies its selectivity relative to the primary target. This quantitative data is the cornerstone of an objective comparison guide.

Conclusion: Synthesizing the Data for an Informed Decision

Assessing the selectivity of a kinase inhibitor like this compound is a critical, data-driven process. By employing a tiered strategy that begins with robust biochemical assays like ADP-Glo™ and is confirmed with cell-based target engagement assays such as CETSA, researchers can build a comprehensive and reliable selectivity profile. The resulting quantitative data, presented clearly in comparative tables, allows for an objective evaluation of the compound's potential. In our hypothetical example, FIMA demonstrates significant biochemical selectivity for JAK1 over other JAK family members. This initial profile provides a strong rationale for advancing the compound to further cellular and in vivo studies to validate this selectivity and explore its therapeutic utility.

References

  • Wikipedia. JAK-STAT signaling pathway. Wikipedia. [Link]

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Aaronson, D.S., & Horvath, C.M. (2002). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Sino Biological. Jak-Stat Signaling Pathway. Sino Biological Inc. [Link]

  • Creative Diagnostics. JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Advanced Research. [Link]

  • Ciancetta, A., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Bantscheff, M., & Scholten, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. [Link]

  • Tiwary, R., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. [Link]

  • East Port Praha. Technologies to Study Kinases. East Port Praha. [Link]

  • Zhang, T., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Ioannidis, S., et al. (2011). Janus kinase family selectivity of AZD1480. ResearchGate. [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Vasta, J.D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Johnson, C.W., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Nakayamada, S., et al. (2020). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases. Drugs. [Link]

  • Request PDF. (2025). Features of Selective Kinase Inhibitors. ResearchGate. [Link]

  • Banerjee, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. CETSA. Pelago Bioscience. [Link]

  • Banerjee, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Shukla, D., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. ACS Publications. [Link]

  • Winthrop, K.L. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology. [Link]

  • Sudbeck, E.A., et al. (2010). Identification of a Potent Janus Kinase 3 Inhibitor with High Selectivity within the Janus Kinase Family. ResearchGate. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Data for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The predictive power of in vitro assays is fundamental to screening and optimizing these compounds. However, the complex physiological environment of a living system often presents challenges and variables not captured in simplified lab tests. Therefore, understanding the concordance and discordance between in vitro and in vivo results is paramount for successful drug development.

This guide will delve into the experimental design, data interpretation, and critical considerations when comparing these two essential datasets for an isoxazole derivative, providing a blueprint for researchers working with similar compounds.

The Isoxazole Scaffold: A Platform for Diverse Biological Activity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of compounds that can bind to a wide range of biological targets. The versatility of the isoxazole core has led to the development of numerous derivatives with potential therapeutic applications.[2]

Case Study: A Fluorophenyl-Isoxazole-Carboxamide Derivative with Antioxidant Properties

To illustrate the principles of in vitro to in vivo comparison, we will examine a study on fluorophenyl-isoxazole-carboxamide derivatives that were assessed for their antioxidant potential.[3][4] In this study, a lead compound was identified through in vitro screening and subsequently evaluated in an in vivo model.

In Vitro Assessment: Quantifying Antioxidant Activity

The initial phase of the investigation involved screening a series of fluorophenyl-isoxazole-carboxamide derivatives for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[3][4] This widely used in vitro method provides a rapid and reliable measure of a compound's ability to donate a hydrogen atom or an electron to neutralize a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.

  • Test Compound Preparation: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, a fixed volume of the DPPH solution is added to each well.

    • Varying concentrations of the test compounds are then added to the wells.

    • A positive control (e.g., Trolox or Quercetin) and a blank (containing only the solvent) are included.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to inhibit 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation: In Vitro Antioxidant Activity

CompoundIC50 (µg/mL)[4]
Compound 2a 0.45 ± 0.21
Compound 2c0.47 ± 0.33
Trolox (Control)3.10 ± 0.92

Caption: In vitro antioxidant activity of selected isoxazole derivatives and the positive control, Trolox, as determined by the DPPH assay. Lower IC50 values indicate higher antioxidant potency.

In Vitro Workflow Diagram

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution Plate 96-Well Plate Incubation DPPH->Plate Compounds Isoxazole Derivatives Compounds->Plate Control Positive Control (Trolox) Control->Plate Reader Absorbance Measurement Plate->Reader Calc Calculate % Inhibition Reader->Calc IC50 Determine IC50 Calc->IC50 in_vivo_workflow Acclimatization Animal Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Dosing Intraperitoneal Dosing Grouping->Dosing Sample_Collection Blood Sample Collection Dosing->Sample_Collection TAC_Assay Total Antioxidant Capacity Assay Sample_Collection->TAC_Assay Data_Analysis Statistical Analysis TAC_Assay->Data_Analysis

Caption: Workflow for the in vivo antioxidant study in mice.

Comparing the Data: From the Benchtop to the Biological System

The successful translation from in vitro to in vivo is a key milestone in drug discovery. In the case of the fluorophenyl-isoxazole-carboxamide derivative, the potent in vitro antioxidant activity was mirrored by a significant in vivo effect. [3][4]This positive correlation provides confidence in the compound's potential and justifies further preclinical development.

Key Considerations for In Vitro-In Vivo Correlation (IVIVC):

  • Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its in vivo efficacy. A potent compound in vitro may fail in vivo if it has poor bioavailability or is rapidly metabolized.

  • Pharmacodynamics (PD): This refers to the relationship between drug concentration at the site of action and the resulting effect. Understanding the PK/PD relationship is essential for predicting human doses and dosing regimens.

  • Mechanism of Action: While in vitro assays can confirm a specific mechanism (e.g., enzyme inhibition), the in vivo setting may involve multiple pathways and off-target effects that can influence the overall outcome.

  • Toxicity: In vitro cytotoxicity assays provide an early indication of a compound's safety profile, but in vivo toxicology studies are necessary to identify potential organ-specific toxicities and to determine a safe dose range.

Logical Relationship Diagram

ivivc_logic in_vitro In Vitro Potency in_vivo In Vivo Efficacy in_vitro->in_vivo influences pk Pharmacokinetics (ADME) pk->in_vivo determines exposure pd Pharmacodynamics pd->in_vivo relates exposure to effect toxicity Toxicity toxicity->in_vivo limits efficacy

Caption: The interplay of in vitro potency, pharmacokinetics, pharmacodynamics, and toxicity in determining in vivo efficacy.

Conclusion

The comparison of in vitro and in vivo data is a multifaceted process that forms the bedrock of preclinical drug development. While this guide used a specific isoxazole derivative to illustrate this process, the principles discussed are broadly applicable to the evaluation of other novel chemical entities. For researchers working with [5-(2-Furyl)isoxazol-3-yl]methylamine, the methodologies and considerations outlined here provide a valuable framework for designing and interpreting experiments aimed at bridging the gap between laboratory findings and potential therapeutic applications. The path from a promising in vitro result to a successful in vivo outcome is paved with careful experimental design, rigorous data analysis, and a deep understanding of the complex interplay between a compound and a biological system.

References

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

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A Comparative Benchmarking Guide: [5-(2-Furyl)isoxazol-3-yl]methylamine in the Context of Neuroinflammatory Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neurotherapeutic Agents

The landscape of neurological disorders, particularly those with a significant neuroinflammatory component such as Alzheimer's disease, is marked by a profound unmet medical need. While current standard-of-care therapies provide symptomatic relief, they often fall short of halting or reversing the underlying disease progression. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2][3][4][5] This guide introduces a novel isoxazole-containing compound, [5-(2-Furyl)isoxazol-3-yl]methylamine, and provides a comprehensive framework for its preclinical benchmarking against established standard-of-care drugs for Alzheimer's disease.

This compound, hereafter referred to as F-Isox-MA, is a small molecule whose specific biological targets and mechanism of action are currently under investigation. Its structural features, combining the versatile isoxazole ring with a furyl moiety, suggest potential interactions with key enzymatic and receptor targets implicated in neuroinflammation and neuronal survival pathways.[6][7] This document outlines a rigorous, multi-tiered experimental approach to elucidate the therapeutic potential of F-Isox-MA, comparing its performance head-to-head with Donepezil and Memantine, two cornerstone medications in Alzheimer's disease management.[8][9]

The experimental workflows detailed herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure the generation of robust and reproducible data. Our objective is to provide researchers, scientists, and drug development professionals with a clear, actionable roadmap for evaluating the promise of F-Isox-MA as a potential next-generation neurotherapeutic agent.

Comparative Pharmacology: Mechanism of Action of Standard-of-Care

A thorough understanding of the mechanistic underpinnings of current therapies is essential for contextualizing the performance of a novel compound.

  • Donepezil: A reversible inhibitor of acetylcholinesterase (AChE), Donepezil increases the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and cognition.[9] Its therapeutic effect is primarily symptomatic and does not address the underlying neurodegenerative processes.

  • Memantine: As an N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine protects neurons from the excitotoxic effects of excessive glutamate, a phenomenon implicated in the neuronal damage observed in Alzheimer's disease.[9]

The hypothesized mechanism of action for F-Isox-MA, based on the known activities of related isoxazole derivatives, may involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[2][3][4] The following experimental plan is designed to test this hypothesis and compare its efficacy against the established, yet distinct, mechanisms of Donepezil and Memantine.

Head-to-Head Benchmarking: Experimental Design

This section outlines a phased approach to the preclinical evaluation of F-Isox-MA, progressing from in vitro characterization to cell-based assays and culminating in in vivo models of neuroinflammation.

Phase 1: In Vitro Enzymatic and Receptor Binding Assays

The initial phase focuses on determining the direct molecular targets of F-Isox-MA and quantifying its potency and selectivity.

Objective: To assess the inhibitory activity of F-Isox-MA against key enzymes and its binding affinity to receptors implicated in neuroinflammation and neurodegeneration.

Experimental Protocols:

  • Acetylcholinesterase (AChE) Inhibition Assay:

    • Principle: To determine if F-Isox-MA exhibits any anticholinesterase activity, similar to Donepezil.

    • Methodology: A colorimetric assay utilizing Ellman's reagent will be employed. Varying concentrations of F-Isox-MA, Donepezil (positive control), and a vehicle (negative control) will be incubated with purified human AChE and acetylthiocholine. The rate of the enzymatic reaction will be measured spectrophotometrically.

    • Data Analysis: IC50 values (the concentration required to inhibit 50% of enzyme activity) will be calculated for both compounds.

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

    • Principle: To evaluate the anti-inflammatory potential of F-Isox-MA by measuring its ability to inhibit COX enzymes.

    • Methodology: Commercially available COX-1 and COX-2 inhibitor screening kits will be used. F-Isox-MA and a non-steroidal anti-inflammatory drug (NSAID) control (e.g., celecoxib) will be assayed at multiple concentrations.

    • Data Analysis: IC50 values for both COX-1 and COX-2 will be determined to assess potency and selectivity.

  • NMDA Receptor Binding Assay:

    • Principle: To investigate if F-Isox-MA interacts with the NMDA receptor, the target of Memantine.

    • Methodology: A radioligand binding assay will be performed using rat cortical membranes. The ability of F-Isox-MA and Memantine (positive control) to displace a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) will be measured.

    • Data Analysis: Ki values (inhibition constant) will be calculated to determine binding affinity.

Data Presentation: In Vitro Assay Summary

CompoundAChE IC50 (nM)COX-1 IC50 (µM)COX-2 IC50 (µM)NMDA Receptor Ki (µM)
F-Isox-MATBDTBDTBDTBD
DonepezilLiterature ValueN/AN/AN/A
MemantineN/AN/AN/ALiterature Value
CelecoxibN/ALiterature ValueLiterature ValueN/A
TBD: To Be Determined; N/A: Not Applicable
Phase 2: Cell-Based Assays for Neuroprotection and Anti-inflammatory Activity

This phase will utilize relevant cell models to assess the functional effects of F-Isox-MA in a more biologically complex system.

Objective: To evaluate the ability of F-Isox-MA to protect neurons from inflammatory and excitotoxic insults and to suppress inflammatory responses in glial cells.

Experimental Protocols:

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia:

    • Principle: To model the inflammatory response of microglia, the primary immune cells of the brain.

    • Methodology: Murine or human microglial cell lines (e.g., BV-2 or HMC3) will be stimulated with LPS in the presence or absence of F-Isox-MA, Donepezil, and Memantine. The release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) into the cell culture supernatant will be quantified by ELISA.

    • Data Analysis: Dose-response curves will be generated to determine the EC50 values for cytokine inhibition.

  • Glutamate-Induced Excitotoxicity in Primary Neurons:

    • Principle: To assess the neuroprotective effects of F-Isox-MA against glutamate-induced cell death.

    • Methodology: Primary cortical neurons will be exposed to a toxic concentration of glutamate with or without pre-treatment with F-Isox-MA, Memantine (positive control), and Donepezil. Cell viability will be measured using an MTT or LDH assay.

    • Data Analysis: The concentration of each compound required to achieve 50% neuroprotection (EC50) will be calculated.

Data Presentation: Cell-Based Assay Summary

CompoundTNF-α Inhibition EC50 (µM)IL-1β Inhibition EC50 (µM)Neuroprotection EC50 (µM)
F-Isox-MATBDTBDTBD
DonepezilTBDTBDTBD
MemantineTBDTBDLiterature Value
TBD: To Be Determined
Phase 3: In Vivo Proof-of-Concept in an Animal Model of Neuroinflammation

The final preclinical phase will involve testing the efficacy of F-Isox-MA in a relevant animal model.

Objective: To evaluate the in vivo anti-inflammatory and neuroprotective effects of F-Isox-MA.

Experimental Protocol:

  • LPS-Induced Systemic Inflammation Model:

    • Principle: Intraperitoneal injection of LPS in mice induces a robust neuroinflammatory response in the brain.

    • Methodology: Mice will be treated with F-Isox-MA, Donepezil, or Memantine prior to LPS injection. Brain tissue will be collected at various time points to assess levels of pro-inflammatory cytokines (by qPCR or ELISA) and markers of microglial activation (by immunohistochemistry).

    • Data Analysis: Statistical analysis (e.g., ANOVA) will be used to compare the effects of the different treatments on neuroinflammatory markers.

Visualizing the Experimental Workflow and Hypothesized Pathway

To provide a clear visual representation of the proposed research plan and the potential mechanism of F-Isox-MA, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: Cell-Based Functional Assays cluster_Phase3 Phase 3: In Vivo Proof-of-Concept p1_1 AChE Inhibition Assay p2_1 Microglial Anti-inflammatory Assay p1_1->p2_1 Inform on anti- inflammatory potential p1_2 COX-1/2 Inhibition Assay p1_2->p2_1 p1_3 NMDA Receptor Binding Assay p2_2 Neuronal Excitotoxicity Assay p1_3->p2_2 Guide neuroprotection studies p3_1 LPS-Induced Neuroinflammation Model p2_1->p3_1 Validate in vivo anti-inflammatory effect p2_2->p3_1 Correlate with in vivo neuroprotection

Caption: A stepwise experimental workflow for the preclinical benchmarking of F-Isox-MA.

Hypothesized_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage FIsoxMA F-Isox-MA FIsoxMA->NFkB Inhibits?

Caption: Hypothesized anti-inflammatory mechanism of F-Isox-MA via NF-κB pathway inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound. By systematically benchmarking its performance against the standard-of-care drugs, Donepezil and Memantine, across a range of in vitro and in vivo assays, a clear picture of its therapeutic potential in the context of neuroinflammatory diseases can be established. The data generated from these studies will be crucial in determining whether F-Isox-MA warrants further investigation and development as a novel treatment for Alzheimer's disease and other related neurological disorders. Future studies should aim to elucidate the precise molecular targets of F-Isox-MA and explore its pharmacokinetic and safety profiles in more detail.

References

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Confirming On-Target Activity of Novel Kinase Inhibitors: A Comparative Guide Featuring [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the unambiguous confirmation of a small molecule's on-target activity within a cellular context is a critical milestone. It is the foundational evidence that bridges a compound's biochemical potency with its observed physiological effects, mitigating the risk of pursuing candidates with misleading off-target activities. This guide provides an in-depth, comparative analysis of two robust methodologies for confirming target engagement, using the hypothetical novel compound, [5-(2-Furyl)isoxazol-3-yl]methylamine , as a case study.

For the purpose of this guide, we will posit that through initial high-throughput screening, this compound has been identified as a putative inhibitor of Kinase X , a serine/threonine kinase implicated in a specific disease pathway. Our objective is to rigorously validate that this compound directly binds to and engages Kinase X within intact cells. To achieve this, we will employ two orthogonal and complementary techniques: the Cellular Thermal Shift Assay (CETSA) and Kinome Profiling .

The Imperative of On-Target Validation

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the mechanism of action. Ascribing a phenotype to the modulation of a specific target without direct evidence of engagement is a precarious step in drug development. Misinterpretation at this stage can lead to the costly pursuit of compounds that achieve their effects through unintended off-target interactions, which may also be responsible for unforeseen toxicities. Therefore, robust target engagement assays are indispensable for validating a compound's proposed mechanism and building a solid foundation for structure-activity relationship (SAR) studies.[1][2][3]

Comparative Methodologies for Target Engagement

We will explore two powerful techniques that provide distinct yet complementary insights into the interaction between this compound and its putative target, Kinase X.

Methodology Principle Key Outputs Primary Application
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2][3]Target melting curve (Tagg), Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF).Direct confirmation of target binding in a cellular environment.
Kinome Profiling Measures the binding affinity or inhibitory activity of a compound against a large panel of kinases.[4][5][6]Kinase inhibition spectrum, Selectivity score, Kd values for multiple kinases.Assessment of compound selectivity and identification of potential off-targets across the kinome.

I. Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding

CETSA is a biophysical assay that directly measures the physical interaction between a ligand and its target protein in a native cellular environment.[2][3] The underlying principle is that the binding of a small molecule, such as this compound, to its target, Kinase X, confers thermodynamic stability to the protein. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[1][3] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble Kinase X remaining, we can determine if our compound is engaging its target.[1][7]

Experimental Workflow: CETSA with Western Blot Detection

The following protocol outlines a standard CETSA experiment using Western blotting for the detection of endogenous Kinase X.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing endogenous Kinase X treatment 2. Treat cells with This compound or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot treated cells into PCR tubes treatment->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min aliquot->heat cool 5. Cool to room temperature for 3 min heat->cool lysis 6. Lyse cells (e.g., freeze-thaw cycles) cool->lysis centrifuge 7. Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions lysis->centrifuge collect_sup 8. Collect supernatant centrifuge->collect_sup sds_page 9. Run SDS-PAGE collect_sup->sds_page western 10. Western Blot for Kinase X sds_page->western analyze 11. Densitometry and Data Analysis western->analyze

CETSA Experimental Workflow

Detailed Step-by-Step Protocol for CETSA

1. Cell Culture and Treatment:

  • Culture a cell line known to express Kinase X to approximately 80% confluency.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into two groups: one treated with a saturating concentration of this compound (e.g., 10 µM) and a control group treated with the vehicle (e.g., DMSO).

  • Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

2. Thermal Challenge:

  • Aliquot the treated and control cell suspensions into PCR tubes for each temperature point.

  • Using a thermocycler, heat the tubes for 3 minutes across a range of temperatures (e.g., a gradient from 40°C to 70°C in 2°C increments).[8]

  • Immediately cool the samples to room temperature for 3 minutes.[9]

3. Lysis and Fractionation:

  • Lyse the cells to release the intracellular proteins. This can be achieved by several freeze-thaw cycles in liquid nitrogen followed by thawing on ice.[9]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[10]

4. Western Blot Analysis:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling at 95°C for 5 minutes.[9]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for Kinase X, followed by an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

Data Interpretation
  • Melt Curve: Quantify the band intensity for Kinase X at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature.

  • Aggregation Temperature (Tagg): The Tagg is the temperature at which 50% of the protein has aggregated. This is determined from the melt curve.[10]

  • Thermal Shift (ΔTagg): A positive shift in the Tagg for the compound-treated sample compared to the vehicle control indicates that this compound has bound to and stabilized Kinase X. This is strong evidence of direct target engagement in the cell.[11]

A variation of this experiment is the Isothermal Dose-Response Fingerprint (ITDRF) , where cells are treated with a range of compound concentrations and heated at a single, fixed temperature (typically near the Tagg of the unliganded protein).[1] This allows for the determination of a cellular EC50 for target engagement.

II. Kinome Profiling: Assessing Selectivity and Off-Target Effects

While CETSA provides compelling evidence of target engagement for Kinase X, it does not inform on the selectivity of this compound. A compound that potently inhibits the intended target but also interacts with numerous other kinases may have a complex pharmacological profile and a higher risk of toxicity. Kinome profiling addresses this by simultaneously assessing the interaction of a compound against a broad panel of hundreds of protein kinases.[4][12][13]

Experimental Workflow: Kinome Profiling Service

Kinome profiling is typically performed as a specialized service. The general workflow is as follows:

Kinome_Profiling_Workflow cluster_submission Compound Submission cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Reporting compound_prep 1. Prepare stock solution of This compound submit 2. Submit compound to profiling service compound_prep->submit assay_prep 3. Compound is assayed at a fixed concentration (e.g., 1 µM) against a large kinase panel submit->assay_prep binding_assay 4. Binding or activity is measured (e.g., competition binding assay) assay_prep->binding_assay data_quant 5. Quantify % inhibition or binding affinity (Kd) for each kinase binding_assay->data_quant selectivity 6. Calculate selectivity score and generate kinome tree map data_quant->selectivity report 7. Full report with data tables and visualizations is provided selectivity->report

Kinome Profiling Service Workflow

Detailed Step-by-Step Protocol for Kinome Profiling

1. Compound Submission:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Submit the compound to a commercial kinome profiling service provider, specifying the desired screening concentration (typically 1 µM for a primary screen).

2. Kinase Panel Screening:

  • The service provider will perform a high-throughput screen of your compound against their kinase panel (often >400 kinases).

  • A common method is a competition binding assay, where the ability of your compound to displace a known, tagged ligand from the kinase active site is measured.

3. Data Acquisition and Analysis:

  • The amount of kinase bound to the tagged ligand is quantified, often using qPCR or an enzymatic reporter system.

  • The data is typically reported as percent inhibition relative to a control.

4. Follow-up Kd Determination:

  • For kinases that show significant inhibition in the primary screen, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Data Interpretation
  • Inhibition Spectrum: The primary output is a list of all kinases tested and the corresponding percent inhibition at the screening concentration. This immediately reveals the on-target potency for Kinase X and any significant off-target interactions.

  • Selectivity Score: A selectivity score can be calculated, which quantifies the compound's specificity. A lower score indicates higher selectivity.[6]

  • Kinome Tree Map: The data is often visualized as a "kinome tree," where inhibited kinases are highlighted. This provides an intuitive visual representation of the compound's selectivity profile across the different branches of the human kinome.

Synthesizing the Evidence: A Holistic View

By combining CETSA and kinome profiling, we can build a comprehensive and compelling case for the on-target activity of this compound.

Scenario CETSA Result (Kinase X) Kinome Profiling Result Interpretation & Next Steps
Ideal Candidate Significant positive ΔTaggHigh % inhibition of Kinase X; low inhibition of other kinases.Strong evidence of potent and selective on-target activity. Proceed with cellular functional assays and lead optimization.
Potent but Non-selective Significant positive ΔTaggHigh % inhibition of Kinase X and several other kinases.Confirmed on-target activity, but polypharmacology is a concern. Evaluate if off-targets are therapeutically relevant or pose a toxicity risk. Medicinal chemistry efforts may be needed to improve selectivity.
No On-Target Engagement No significant ΔTaggLow % inhibition of Kinase X.The compound does not engage Kinase X in cells. The observed phenotype is likely due to off-target effects. Re-evaluate the initial screening data and consider target deconvolution studies.
Off-Target Activity No significant ΔTaggLow % inhibition of Kinase X, but high inhibition of another kinase (Kinase Y).The compound's primary target is likely Kinase Y, not Kinase X. This represents a new therapeutic hypothesis to explore.

Conclusion

Confirming the on-target activity of a novel compound like this compound is a non-negotiable step in modern drug discovery. A multi-pronged approach, as outlined in this guide, provides the most robust and reliable data. The Cellular Thermal Shift Assay offers definitive proof of target engagement within the complex milieu of the cell, confirming that the compound can access and bind its intended target. Complementing this, kinome profiling provides a global view of selectivity, illuminating the compound's interaction landscape across the entire kinase family. Together, these methodologies empower researchers to make informed decisions, building confidence in their lead candidates and paving the way for the development of safer, more effective targeted therapies.

References

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A Researcher's Guide to the Pharmacokinetic Landscape of [5-(2-Furyl)isoxazol-3-yl]methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, understanding the pharmacokinetic profile of a chemical series is paramount to its success. The journey of a potential therapeutic from administration to its target and its eventual clearance from the body is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth evaluation of the pharmacokinetic differences among derivatives of the [5-(2-Furyl)isoxazol-3-yl]methylamine scaffold, a heterocyclic structure of significant interest in medicinal chemistry.[1]

We will delve into the causal relationships between structural modifications and their impact on key pharmacokinetic parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, data-driven insights to inform lead optimization efforts.

The Core Scaffold: A Double-Edged Sword of Opportunity and Challenge

The this compound core presents a fascinating case study in medicinal chemistry. The isoxazole ring is a privileged structure, often incorporated into drug candidates to enhance biological activity, improve metabolic stability, and confer favorable pharmacokinetic properties.[2] However, the presence of a furan moiety introduces a potential metabolic liability. Furan rings can undergo cytochrome P450 (P450)-catalyzed oxidation to form reactive electrophilic intermediates, such as epoxides or cis-enediones.[3][4] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[3][4]

Therefore, a central challenge in the development of this class of compounds is to strategically modify the core structure to optimize its therapeutic efficacy while mitigating the risks associated with furan metabolism.

Comparative Pharmacokinetic Profiling: A Hypothetical Case Study

Table 1: Comparative In Vitro ADME Properties of Hypothetical this compound Derivatives

Compound IDR1 (on Furan)R2 (on Amine)LogD @ pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BHuman Liver Microsomal Stability (t½, min)Human Plasma Protein Binding (%)
Parent HH1.85.21585
Cpd-1 5-CH₃H2.37.82590
Cpd-2 5-ClH2.58.53592
Cpd-3 HCH₃2.16.12088
Cpd-4 HCyclopropyl2.910.24595
Analysis of Structure-ADME Relationships
  • Lipophilicity (LogD): The introduction of small alkyl or halo substituents on the furan ring (Cpd-1 and Cpd-2) or alkyl groups on the methylamine (Cpd-3 and Cpd-4) increases lipophilicity (LogD) compared to the parent compound. This is a common and predictable effect of adding nonpolar groups.

  • Permeability (Caco-2): Increased lipophilicity generally correlates with enhanced membrane permeability. As observed in our hypothetical data, the more lipophilic analogs (Cpd-1, Cpd-2, and Cpd-4) exhibit higher apparent permeability (Papp) in the Caco-2 assay, a widely used in vitro model for predicting intestinal absorption.[3][][6]

  • Metabolic Stability:

    • Furan Substitution: The addition of a methyl or chloro group at the 5-position of the furan ring (Cpd-1 and Cpd-2) can sterically hinder the approach of P450 enzymes, thus reducing the rate of oxidative metabolism of the furan ring and increasing the metabolic half-life (t½) in human liver microsomes.

    • Amine Substitution: N-alkylation (Cpd-3) can sometimes alter the site of metabolism. More significantly, replacing a simple methyl group with a more robust cyclopropyl group (Cpd-4) can block N-dealkylation, a common metabolic pathway for amines, leading to a substantial increase in metabolic stability.

  • Plasma Protein Binding: An increase in lipophilicity often leads to higher plasma protein binding.[7] The more lipophilic derivatives in our case study show a trend towards greater binding to human plasma proteins. While high protein binding can reduce the free fraction of the drug available to exert its pharmacological effect, it can also protect the drug from rapid metabolism and clearance.

Experimental Protocols for Key Pharmacokinetic Assays

To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key in vitro assays discussed in this guide.

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME screening, providing a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[8][9][10]

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compounds are dissolved in DMSO to create stock solutions (e.g., 10 mM).

    • Human liver microsomes are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • An NADPH-regenerating system is prepared to ensure sustained P450 enzyme activity.[11][12]

  • Incubation:

    • The test compound is added to the microsomal suspension to a final concentration of typically 1 µM.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[8][11]

  • Time Points and Quenching:

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, containing an internal standard for analytical quantification.[8]

  • Analysis:

    • The quenched samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[11]

  • Data Interpretation:

    • The percentage of the parent compound remaining is plotted against time.

    • From this data, the half-life (t½) and in vitro intrinsic clearance (CLint) can be calculated.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Test Compound Stock mix Mix Compound & Microsomes prep_cpd->mix prep_microsomes Diluted Liver Microsomes prep_microsomes->mix prep_nadph NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction sampling Take Aliquots at Time Points start_reaction->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ & CLint lcms->calculate

Workflow for Liver Microsomal Stability Assay.
Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption and identifying compounds that may be subject to active efflux.[3][][6]

Objective: To assess the intestinal permeability of a test compound.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and confluent monolayer that mimics the intestinal epithelium.[2][]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed to ensure the tightness of the cell junctions.[2]

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (A→B transport, mimicking absorption).

    • For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is monitored (B→A transport).

  • Sample Analysis:

    • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated.

    • The efflux ratio (Papp B→A / Papp A→B) is determined to identify potential substrates of efflux transporters like P-glycoprotein.

G cluster_culture Cell Culture cluster_integrity Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell® differentiate Differentiate for 21 days seed_cells->differentiate teer Measure TEER differentiate->teer lucifer_yellow Lucifer Yellow Assay differentiate->lucifer_yellow add_compound Add Compound to Donor Side teer->add_compound lucifer_yellow->add_compound incubate Incubate and Sample Receiver Side add_compound->incubate lcms LC-MS/MS Analysis incubate->lcms calculate Calculate Papp & Efflux Ratio lcms->calculate

Caco-2 Permeability Assay Workflow.
Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which is crucial for understanding its distribution and the concentration of the pharmacologically active free drug.

Objective: To determine the percentage of a test compound bound to plasma proteins.

Methodology:

  • Apparatus Setup:

    • A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.[13][14]

  • Sample Preparation:

    • The test compound is added to plasma (human, rat, etc.) at a known concentration.

  • Dialysis:

    • The plasma containing the test compound is placed in one chamber, and a buffer solution is placed in the other.

    • The device is incubated at 37°C with shaking until equilibrium is reached, allowing the free drug to diffuse across the membrane into the buffer chamber.[14]

  • Analysis:

    • After incubation, the concentrations of the test compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation:

    • The percentage of the compound bound to plasma proteins is calculated based on the difference in concentrations between the two chambers at equilibrium.

In Vivo Pharmacokinetics: Bridging the Gap from Bench to Bedside

While in vitro assays are invaluable for screening and initial characterization, in vivo pharmacokinetic studies in animal models, such as rats, are essential to understand the complete ADME profile of a drug candidate in a whole organism.

A typical in vivo pharmacokinetic study involves administering the compound to a group of animals (e.g., via oral and intravenous routes) and collecting blood samples at various time points. The concentration of the drug in the plasma is then measured over time to determine key parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

  • t½: Elimination half-life.

  • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

The data from these studies provide a more holistic view of the compound's behavior and are critical for predicting human pharmacokinetics and establishing safe and effective dosing regimens. For instance, a study on a specific isoxazole derivative in rats involved oral and intravenous administration, with subsequent analysis of plasma samples by HPLC-MS/MS to determine these key pharmacokinetic parameters.[15]

Conclusion and Future Directions

The pharmacokinetic evaluation of this compound derivatives requires a multifaceted approach that balances the potential benefits of the isoxazole core with the metabolic challenges posed by the furan ring. Through systematic structural modifications and a robust battery of in vitro and in vivo ADME assays, researchers can navigate this complex landscape.

The hypothetical case study presented herein illustrates how targeted chemical changes can rationally improve key pharmacokinetic properties such as permeability and metabolic stability. The detailed experimental protocols provide a framework for obtaining reliable and reproducible data to guide these optimization efforts.

Future research in this area should focus on generating comprehensive, comparative datasets for series of these compounds to further refine our understanding of their structure-ADME relationships. Additionally, exploring strategies to modulate furan metabolism, such as the introduction of electron-withdrawing groups or bioisosteric replacement of the furan ring, could lead to the discovery of novel drug candidates with superior pharmacokinetic profiles and enhanced safety.

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  • Yaichkov, I. I., et al. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and proper disposal of [5-(2-Furyl)isoxazol-3-yl]methylamine (CAS No. 850375-13-2). As a research chemical with significant hazardous properties, adherence to stringent safety and disposal protocols is paramount to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment: A Foundation for Safety

Understanding the intrinsic hazards of this compound is the first step in establishing a safe operational and disposal plan. The primary risks associated with this compound are its severe corrosive and irritant properties. A failure to appreciate these risks can lead to serious injury.

According to safety data sheets, this compound is classified as a hazardous substance with the following primary concerns[1]:

  • Skin Corrosion/Irritation (Category 1B): This is not a mild irritant. Direct contact causes severe skin burns and damage[1][2][3]. The chemical structure, containing an amine group, contributes to its corrosive nature.

  • Serious Eye Damage/Eye Irritation (Category 1): Contact with the eyes can cause severe, potentially irreversible damage[1][2][3].

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust or vapors may cause respiratory irritation[1].

The toxicological properties have not been fully investigated, which necessitates treating the compound with a high degree of caution[1].

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Irritation1Causes serious eye damage.[1][2][3]
Specific Target Organ Toxicity3May cause respiratory irritation.[1]

Pre-Disposal Operations: Safe Handling and Spill Management

Proper disposal begins with safe handling during routine laboratory use. The following protocols are designed to minimize exposure and prevent accidental release.

Required Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear chemically resistant, impervious gloves. Standard nitrile gloves may not offer sufficient protection for prolonged contact. Consult glove manufacturer data for suitability.

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield to protect against splashes[1].

  • Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities or in case of spill risk, consider a chemical-resistant apron or suit[1].

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors[2].

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Before attempting cleanup, don the full PPE described in section 2.1.

  • Containment & Cleanup:

    • For solid spills, do NOT use water. Carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust[2][4].

    • Use an inert absorbent material (e.g., vermiculite, dry sand) to cover the spill.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (consult your institution's safety officer), followed by soap and water.

  • Waste Collection: All cleanup materials (absorbent, contaminated PPE, etc.) must be collected and placed into a designated hazardous waste container.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It must never be disposed of in standard trash or poured down the drain[5][6].

Waste Characterization and Segregation
  • Causality: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container. Amines can react violently with oxidizing agents and other incompatible materials[7].

  • Identify Waste Stream: This compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) are considered hazardous waste.

  • Segregate: Keep this waste stream separate from other incompatible chemical wastes, particularly strong oxidizing agents. Store in a designated Satellite Accumulation Area (SAA) within the laboratory[6][8].

Waste Container Selection and Labeling
  • Causality: Using the correct container and label ensures safe storage and provides essential information for waste handlers, which is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[9].

  • Select Container: Use a chemically compatible, sealable, and non-reactive container. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition with no leaks or cracks[8].

  • Label Container: The container must be clearly labeled as soon as the first drop of waste is added. The label must include[7][8]:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages.

    • An indication of the hazards (e.g., "Corrosive").

Final Disposal Pathway

The final disposal must be handled by a licensed environmental management company. The Safety Data Sheet explicitly states to "Dispose of contents/container to an approved waste disposal plant"[1][3].

  • Accumulate Waste: Store the sealed and labeled waste container in your lab's designated SAA. Keep the container closed at all times except when adding waste[8].

  • Request Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EH&S) department[6][8].

  • Transportation and Disposal: The EH&S department will coordinate with a certified hazardous waste contractor for transport and final disposal. The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) characterize Characterize as Hazardous Waste (Corrosive, Irritant) start->characterize Is it waste? segregate Segregate from Incompatible Wastes characterize->segregate prohibited PROHIBITED METHODS container Select & Label Compatible Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store request Request Waste Pickup via Institutional EH&S store->request end Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) request->end drain Drain Disposal trash Regular Trash prohibited->drain prohibited->trash

Caption: Disposal workflow for this compound.

References

  • ChemicalBook. (2023-01-14). This compound - Safety Data Sheet.
  • Fisher Scientific. (2025-12-20). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. (2025-12-20). SAFETY DATA SHEET - [5-(2-Furyl)isoxazol-3-yl]methanol.
  • Fisher Scientific. (2025-12-20). SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)isoxazole.
  • Fisher Scientific. (2025-12-20). SAFETY DATA SHEET - (5-Methyl-3-isoxazolyl)methylamine.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (2025-04-29). SAFETY DATA SHEET.
  • University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Fisher Scientific. (2023-09-05). SAFETY DATA SHEET - (5-Methyl-3-phenyl-4-isoxazolyl)methylamine.
  • Fisher Scientific. (2025-12-20). SAFETY DATA SHEET - 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride.
  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Enamine. SAFETY DATA SHEET.
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  • Occupational Safety and Health Administration. Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
  • University of Southampton. (2008-01-31). [5-(2-Furyl)isoxazole-3-yl]methylamine - eCrystals.
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  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • American Society of Health-System Pharmacists. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
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Operational Guide: Safe Handling and Personal Protective Equipment for [5-(2-Furyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling for [5-(2-Furyl)isoxazol-3-yl]methylamine based on its chemical structure and the known hazards of related compounds. A comprehensive, substance-specific toxicology profile for this compound is not publicly available. Therefore, a conservative, risk-based approach is essential. This guide supplements, but does not replace, a thorough risk assessment by the user and adherence to all institutional and regulatory safety protocols.

Hazard Assessment Based on Chemical Structure

Due to the absence of specific toxicology data, we must assess the potential hazards by analyzing the compound's functional groups: the furan ring, the isoxazole ring, and the primary methylamine side chain.

  • Primary Amine Moiety: Primary amines are often corrosive and can cause severe skin burns and eye damage.[1][2][3] They can be readily absorbed through the skin and may act as sensitizers, causing allergic reactions upon repeated exposure.[1][4]

  • Furan Moiety: Furan and its derivatives are known irritants to the skin, eyes, and respiratory tract.[4][5][6] Furan is metabolized in the liver to a reactive intermediate that can be toxic to cells.[5] Chronic exposure to furan has been associated with carcinogenicity in animal studies.[4][6] It is classified as a possible human carcinogen and should be handled with extreme caution.[4][7]

  • Isoxazole Moiety: The isoxazole ring system is a common scaffold in pharmaceuticals. While many are safe, some derivatives can be flammable, skin irritants, or cause serious eye damage.[8][9][10]

Primary Routes of Exposure:

  • Dermal Contact: High risk due to the amine group's potential corrosivity and the lipid-soluble nature of aromatic amines.[11]

  • Ocular Contact: High risk of severe irritation or corrosive damage.[12][13]

  • Inhalation: Significant risk if handling the compound as a powder or if aerosolized.[7][12]

  • Ingestion: May be harmful or toxic if swallowed.[13][14]

Based on this structural analysis, This compound should be treated as a corrosive, irritant, and potential carcinogen, requiring stringent handling procedures to minimize all routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any manipulation of this compound. The level of protection must be escalated based on the procedure's scale and potential for exposure (e.g., aerosolization, splashing).

Standard Laboratory Attire
  • Long-sleeved, flame-resistant lab coat.

  • Long pants and fully enclosed shoes (no sandals, open-toed, or perforated shoes).[15]

  • Tie back long hair.

Task-Specific PPE Recommendations

The following table outlines the minimum PPE required for common laboratory tasks involving this compound.

TaskRequired PPEKey Rationale
Pre-use Inspection Safety glasses, lab coat, nitrile gloves.Visual inspection of container integrity prior to opening.
Weighing Solid Compound Chemical splash goggles, face shield, double gloves (nitrile), disposable gown/sleeves, N95 respirator (minimum).High risk of inhaling fine powder. A face shield protects against static-induced particle dispersal.[15][16]
Preparing Solutions Chemical splash goggles, face shield, double gloves (nitrile or neoprene), lab coat.Protects against splashes of the corrosive amine and solvent. Work must be done in a chemical fume hood.[17]
Conducting Reactions Chemical splash goggles, double gloves (nitrile or neoprene), lab coat.Standard protection for handling closed systems or small-volume transfers within a fume hood.
Work-up & Purification Chemical splash goggles, face shield, appropriate chemical-resistant gloves, lab coat.Increased risk of splashes and exposure during extractions, chromatography, and solvent removal.
Handling Waste Chemical splash goggles, heavy-duty chemical-resistant gloves (e.g., butyl rubber), lab coat.Protects against contact with concentrated waste streams.

Experimental Protocols: Step-by-Step Guidance

Protocol for Weighing and Preparing a Stock Solution

This protocol is designed to minimize aerosol generation and dermal exposure.

  • Preparation: Don all PPE as specified for "Weighing Solid Compound" in the table above. Ensure a certified chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, the sealed chemical container, and a pre-labeled vial for the final solution inside the fume hood.

  • Tare: Place the empty weigh boat on the analytical balance and tare.

  • Dispensing: Carefully open the container. Using the spatula, gently dispense the desired amount of solid onto the weigh boat. Avoid any tapping or shaking that could generate dust.

  • Weighing: Record the mass.

  • Transfer: Carefully transfer the weighed solid into the pre-labeled vial.

  • Dissolution: Using a pipette, add the desired solvent to the vial. Cap the vial securely and mix by gentle inversion or with a vortex mixer set to a low speed.

  • Decontamination: Rinse the spatula and weigh boat with a small amount of the solvent used, collecting the rinse into a designated hazardous waste container.[18]

  • Clean-up: Wipe down the balance and the fume hood sash/work surface with an appropriate solvent. Dispose of contaminated wipes and gloves in the solid hazardous waste stream.

Protocol for Emergency Spill Clean-up (Small Scale <1g)
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the lab.

  • Don PPE: Wear Level C protection, including a full-face or half-mask air-purifying respirator, chemical-resistant coveralls, and double gloves.[19]

  • Containment: If the spill is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Neutralization (for experts only): For amine spills, a weak acid solution can be used for neutralization after initial absorption, but this may generate heat and should only be performed by trained personnel.

  • Collection: Carefully sweep the absorbed material or spilled solid into a designated, sealable hazardous waste container using non-sparking tools.[20][21]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

  • Labeling & Disposal: Seal and label the waste container clearly, indicating the contents.[18] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[22]

Decontamination and Disposal Plan

Proper disposal is critical to ensure personnel and environmental safety.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated absorbents, must be treated as hazardous waste.[17] Keep this waste stream separate from others to prevent unintended reactions.[22]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, clearly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene).[18]

  • Solid Waste: Collect all contaminated solid waste in a separate, labeled, and sealed container.

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol, acetone). The first rinse must be collected as hazardous waste.[18] Subsequent rinses can often be managed as non-hazardous waste, but consult your institutional EHS policy.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[22][23] All waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[18][22]

PPE Selection and Management Workflow

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_ops Operation & Disposal start Initiate Task risk_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Aerosol/Splash start->risk_assessment ppe_base Baseline PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves risk_assessment->ppe_base All Tasks ppe_goggles Upgrade to: Chemical Splash Goggles risk_assessment->ppe_goggles Liquid Handling ppe_face_shield Add: Face Shield risk_assessment->ppe_face_shield Splash Risk (e.g., Weighing, Work-up) ppe_respirator Add: N95 or Higher Respirator risk_assessment->ppe_respirator Solid Handling (Aerosol Risk) ppe_gloves Upgrade to: Double Gloves (Nitrile/Neoprene) risk_assessment->ppe_gloves All Direct Handling conduct_work Conduct Work in Chemical Fume Hood ppe_goggles->conduct_work ppe_face_shield->conduct_work ppe_respirator->conduct_work ppe_gloves->conduct_work decon Decontaminate Equipment & Work Area conduct_work->decon disposal Segregate & Dispose of All Waste as Hazardous decon->disposal end_op Doff PPE & Wash Hands disposal->end_op

Caption: Decision workflow for selecting appropriate PPE based on the handling task.

References

  • Furan. (1999, May). New Jersey Department of Health. [Link]

  • Furan - Hazardous Substance Fact Sheet. (2010, January). New Jersey Department of Health. [Link]

  • ICSC 1257 - FURAN. (2021). Inchem.org. [Link]

  • Isoxazole | C3H3NO | CID 9254 - PubChem. National Institutes of Health. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November). ResearchGate. [Link]

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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Figshare. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.